2-Bromo-4-fluoronicotinic acid
Description
BenchChem offers high-quality 2-Bromo-4-fluoronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXAOLDIWMIJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoronicotinic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-Bromo-4-fluoronicotinic acid, a key building block in contemporary medicinal chemistry and drug discovery. The strategic approach detailed herein leverages a two-step sequence commencing with the synthesis of the pivotal intermediate, 2-bromo-4-fluoropyridine, followed by a regioselective ortho-lithiation and subsequent carboxylation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also a thorough discussion of the underlying chemical principles, causality behind experimental choices, and critical process parameters.
Introduction: The Significance of 2-Bromo-4-fluoronicotinic Acid in Drug Discovery
Substituted nicotinic acid derivatives are of paramount importance in the pharmaceutical industry, serving as integral scaffolds in a multitude of therapeutic agents. The unique electronic properties conferred by the pyridine ring, coupled with the strategic placement of functional groups, allow for the fine-tuning of physicochemical and pharmacological properties. 2-Bromo-4-fluoronicotinic acid, in particular, is a highly valuable synthon. The presence of a bromine atom at the 2-position provides a versatile handle for a wide array of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The fluorine atom at the 4-position can significantly enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. The carboxylic acid moiety at the 3-position serves as a key site for amide bond formation and other derivatizations, crucial for modulating biological activity.
This guide will delineate a practical and efficient synthetic route to this important molecule, empowering researchers to access this key intermediate for their drug discovery programs.
Strategic Synthesis Pathway
The synthesis of 2-Bromo-4-fluoronicotinic acid is most effectively achieved through a two-step process, as illustrated in the workflow diagram below. This strategy was devised based on a thorough analysis of established synthetic methodologies for analogous halogenated pyridine derivatives.
Caption: Proposed synthetic workflow for 2-Bromo-4-fluoronicotinic acid.
The initial step involves the synthesis of the key intermediate, 2-bromo-4-fluoropyridine, from commercially available 2-bromopyridin-4-amine via a diazotization reaction. The subsequent and final step is a regioselective ortho-lithiation of this intermediate at the 3-position, followed by quenching with carbon dioxide to yield the desired 2-Bromo-4-fluoronicotinic acid. This approach is predicated on the successful application of a similar strategy for the synthesis of the analogous 2-chloro-4-fluoronicotinic acid[1].
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-fluoropyridine
This protocol is adapted from a literature procedure for the synthesis of 2-bromo-4-fluoropyridine.
Reaction Scheme:
Caption: Diazotization of 2-bromopyridin-4-amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2-Bromopyridin-4-amine | ≥97% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Tetrafluoroboric acid (HBF₄) | 48% aqueous solution | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Reagent | Fisher Scientific |
| Saturated Sodium Bicarbonate | Laboratory Grade | Fisher Scientific |
| Brine | Laboratory Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
Procedure:
-
To a stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous HBF₄ (6.0 mL) at 0 °C, a solution of sodium nitrite (0.24 g, 3.5 mmol) in water (3.0 mL) is added dropwise over 5 minutes.
-
The resulting mixture is allowed to warm to ambient temperature and stirred for 12 hours.
-
Solid sodium bicarbonate (NaHCO₃) is added slowly until the cessation of CO₂ evolution.
-
The aqueous solution is then extracted with ethyl acetate (2 x 30 mL).
-
The combined organic extracts are washed with saturated NaHCO₃ (1 x 30 mL) and brine (1 x 30 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the title compound, 2-bromo-4-fluoropyridine.
Trustworthiness and Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Step 2: Synthesis of 2-Bromo-4-fluoronicotinic acid
This protocol is based on a well-established procedure for the ortho-lithiation and carboxylation of a similar substrate, 2-chloro-4-fluoropyridine.[1]
Reaction Scheme:
Caption: Ortho-lithiation and carboxylation of 2-bromo-4-fluoropyridine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2-Bromo-4-fluoropyridine | Synthesized in Step 1 | - |
| Lithium diisopropylamide (LDA) | 2.0 M solution in THF/heptane/ethylbenzene | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Dry Ice (solid CO₂) | - | Local supplier |
| 1 N Hydrochloric Acid (HCl) | - | Fisher Scientific |
| Diethyl ether (Et₂O) | ACS Reagent | Fisher Scientific |
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
The LDA solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of 2-bromo-4-fluoropyridine in anhydrous THF is added dropwise to the LDA solution at -78 °C. The regioselective lithiation is expected to occur at the 3-position, directed by the 2-bromo substituent.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.[1]
-
The reaction is then quenched by pouring the mixture onto an excess of crushed dry ice.
-
The mixture is allowed to warm to room temperature, and the excess CO₂ is allowed to evaporate.
-
Water and 1 N NaOH are added to the residue, and the mixture is extracted with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to pH 2-3 with 1 N HCl, resulting in the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-Bromo-4-fluoronicotinic acid.
Trustworthiness and Validation: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC). The structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Mechanistic Insights and Rationale for Experimental Choices
The Role of Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[2] The reaction relies on the presence of a directing metalation group (DMG) which coordinates to the organolithium reagent, thereby directing deprotonation to the adjacent ortho position. In the case of 2-bromo-4-fluoropyridine, the bromine atom at the 2-position is expected to act as the primary DMG, facilitating the abstraction of the proton at the 3-position. The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial to favor deprotonation over nucleophilic attack on the pyridine ring.
Causality in Reagent and Condition Selection
-
LDA as the Base: Lithium diisopropylamide (LDA) is a sterically hindered, strong base, which minimizes the potential for nucleophilic addition to the electron-deficient pyridine ring, a common side reaction with alkyllithium reagents.[3]
-
Low Temperature (-78 °C): Conducting the reaction at low temperatures is critical for several reasons. It enhances the stability of the highly reactive organolithium intermediate, prevents side reactions, and improves the regioselectivity of the deprotonation.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is imperative as organolithium species are extremely sensitive to moisture and will be rapidly quenched by any protic sources.
-
Quenching with Dry Ice: Solid carbon dioxide serves as an efficient and readily available electrophile for the carboxylation of the lithiated intermediate.
Data Summary
While specific yield and purity data for the synthesis of 2-Bromo-4-fluoronicotinic acid are not extensively published, the analogous synthesis of 2-chloro-4-fluoronicotinic acid provides a reasonable benchmark for expected outcomes.
| Step | Product | Typical Yield Range | Purity Assessment |
| 1. Diazotization | 2-Bromo-4-fluoropyridine | 70-85% | TLC, NMR, MS |
| 2. Ortho-lithiation/Carboxylation | 2-Bromo-4-fluoronicotinic acid | 60-75% | HPLC, NMR, MS |
Conclusion
The synthetic pathway detailed in this technical guide provides a reliable and efficient method for the preparation of 2-Bromo-4-fluoronicotinic acid. By leveraging a well-precedented ortho-lithiation strategy, this guide offers a practical solution for researchers requiring access to this valuable building block for their drug discovery and development endeavors. The emphasis on the rationale behind the experimental choices and the inclusion of detailed protocols are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
- Smith, K.; El-Hiti, G. A.; Abdo, M. A.; Abdel-Megeed, M. F. J. Perkin Trans. 1, 1995, 1029-1033.
- Knochel, P. et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Z.
- Knochel, P. et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chem. Sci., 2021, 12, 5839-5845.
- Ley, S. V. et al. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chem. Commun., 2015, 51, 13790-13793.
-
Baran, P. S. Directed Metalation: A Survival Guide. [Link]
-
Myers, A. G. Directed ortho Metalation. [Link]
-
Sandmeyer Reaction. Wikipedia. [Link]
-
Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]
- Giam, C.-S. & Abbott, S. D. Novel synthesis of 3-substituted pyridines from pyridine. J. Am. Chem. Soc. 93, 1294–1296 (1971).
- Snieckus, V. Directed Ortho Metalation. T.L. Gilchrist, ed., In Comprehensive Organic Synthesis, Vol. 4, Pergamon Press, Oxford, 1991, pp. 445-471.
- Anderson, B. A.; Wyrick, S. D.; Voorstad, P. J.; Seltzman, H. H. A convenient synthesis of 2-aminopyridine derivatives. J. Org. Chem. 1988, 53, 4781-4782.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.
-
Directed (ortho) Metallation. [Link]
Sources
An In-Depth Technical Guide to 2-Bromo-4-fluoronicotinic Acid: Properties, Reactivity, and Applications
Introduction: A Versatile Heterocyclic Building Block
2-Bromo-4-fluoronicotinic acid (CAS No. 1060809-35-9) is a trifunctional heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry and drug discovery.[1][2] As a derivative of nicotinic acid (Vitamin B3), its pyridine core is a well-established scaffold in pharmaceuticals. The strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and a fluorine atom—imparts a unique and highly desirable reactivity profile. This guide provides an in-depth analysis of its chemical properties, reactivity, and synthetic utility, offering field-proven insights for researchers and drug development professionals.
The true value of this molecule lies in the orthogonal reactivity of its substituents. The bromine atom at the 2-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[2][3] Simultaneously, the fluorine atom at the 4-position, activated by the electron-withdrawing pyridine nitrogen, is an excellent site for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for sequential, regioselective modifications, enabling the efficient construction of complex molecular architectures from a single, readily available starting material.[1] Furthermore, the incorporation of fluorine is a widely employed strategy in drug design to enhance metabolic stability, bioavailability, and target binding affinity.[4][5]
Caption: Plausible synthetic workflow for 2-Bromo-4-fluoronicotinic acid.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-4-fluoronicotinic acid stems from its ability to undergo selective reactions at its bromine and fluorine substituents. This allows for a programmed, stepwise elaboration of the molecular scaffold.
Palladium-Catalyzed Cross-Coupling Reactions at C2 (C-Br Bond)
The carbon-bromine bond at the 2-position is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. [1][2]The C-Br bond is significantly more reactive than the C-F bond under these conditions, providing excellent chemoselectivity.
Causality of Reactivity: The mechanism of these reactions involves the oxidative addition of the C-Br bond to a Pd(0) catalyst. This step is favorable for C-Br bonds but energetically much more difficult for the stronger, less polarized C-F bond, ensuring that the reaction occurs exclusively at the bromine-substituted position.
The Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming C-C bonds. It involves the reaction of the C-Br bond with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. [6]This reaction is tolerant of a wide range of functional groups and is a cornerstone of modern drug synthesis. [7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Objective: To synthesize a 2-aryl-4-fluoronicotinic acid derivative.
-
Self-Validation: The reaction can be monitored by TLC or LC-MS to observe the consumption of the starting material and the formation of a new, more nonpolar product spot. The final product is validated by NMR and Mass Spectrometry.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-fluoronicotinic acid (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.
-
Heat the reaction mixture with vigorous stirring at 80-100 °C for 4-16 hours. Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-aryl-4-fluoronicotinic acid.
-
Nucleophilic Aromatic Substitution at C4 (C-F Bond)
The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr). [9][10][11]This reactivity is a direct consequence of the electronic properties of the fluoropyridine ring system.
Causality of Reactivity:
-
Activation: The pyridine nitrogen and the carboxylic acid group are potent electron-withdrawing groups. They polarize the ring, making the carbon atoms (particularly at positions 2, 4, and 6) electron-deficient and thus susceptible to attack by nucleophiles.
-
Leaving Group Ability: In the context of SNAr, fluoride is an excellent leaving group. The rate-determining step is typically the initial nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex). [9]Fluorine's high electronegativity strongly stabilizes this intermediate through its inductive effect, accelerating the reaction. [9][12] This reaction allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles at the C4 position, providing access to a wide array of derivatives. [13]
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: To synthesize a 4-amino-2-bromonicotinic acid derivative.
-
Self-Validation: Progress can be monitored by LC-MS. The product will have a mass corresponding to the starting material plus the mass of the amine minus HF.
-
Procedure:
-
In a sealed vial, dissolve 2-Bromo-4-fluoronicotinic acid (1.0 eq.) in a polar aprotic solvent such as DMSO or NMP.
-
Add the desired amine nucleophile (1.5-2.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ (2-3 eq.). The base is required to neutralize the HF byproduct.
-
Seal the vial and heat the mixture to 80-140 °C. The reaction time can vary from a few hours to overnight.
-
After cooling, dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or chromatography.
-
Applications in Drug Discovery
The unique chemical handles on 2-Bromo-4-fluoronicotinic acid make it an exceptionally valuable scaffold in the synthesis of complex pharmaceutical agents.
-
Bioisosteric Replacement and Metabolic Stability: The pyridine ring is a common bioisostere for a phenyl ring, often improving solubility and metabolic properties. The fluorine atom can block sites of metabolism (e.g., P450-mediated oxidation) and enhance binding to target proteins through favorable electrostatic interactions, ultimately improving a drug candidate's pharmacokinetic profile. [1][5]* Scaffold Decoration: As demonstrated, the orthogonal reactivity allows for a "build-out" approach. A medicinal chemist can first perform a Suzuki coupling at the C2 position to install a key pharmacophore element and then use an SNAr reaction at C4 to introduce another group that can modulate solubility or target a secondary binding pocket. This stepwise, controlled functionalization is highly efficient for building structure-activity relationships (SAR).
-
Precursor for Fused Ring Systems: The functional groups can be used to construct fused heterocyclic systems, which are common motifs in kinase inhibitors and other targeted therapies.
This building block has been instrumental in developing compounds for therapeutic areas including oncology, inflammation, and infectious diseases. [1][2]
Safety and Handling
As with many halogenated aromatic acids, 2-Bromo-4-fluoronicotinic acid should be handled with appropriate care.
-
Hazards: It is classified as an irritant. It may cause skin, eye, and respiratory tract irritation. [14][15][16]It is harmful if swallowed. [17]* Handling Precautions:
-
Always handle in a well-ventilated fume hood. [18] * Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. * Avoid inhalation of dust and contact with skin and eyes. [18] * Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents and strong bases. [18]
-
Conclusion
2-Bromo-4-fluoronicotinic acid is a premier example of a modern synthetic building block designed for efficiency and versatility. Its well-defined and orthogonal reactivity at the C-Br and C-F positions provides a reliable platform for controlled, stepwise molecular elaboration. For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties and reactivity of this molecule is key to unlocking its full potential in the rapid synthesis of novel, complex, and potentially therapeutic chemical entities. Its utility in palladium-catalyzed couplings and nucleophilic aromatic substitutions ensures its continued prominence in the synthetic chemist's toolbox.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone.
- Chem-Impex. (n.d.). 2-Bromonicotinic acid.
- ChemicalBook. (n.d.). 2-Bromo-4-fluoropyridine synthesis.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoropyridine 96 357927-50-5.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 61150-59-2, 2-Bromo-4-fluorobenzeneacetic acid Formula.
- ChemicalBook. (n.d.). 2-Bromo-4-fluoronicotinonitrile CAS#: 1804381-02-9.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
- Alchem.Pharmtech. (n.d.). CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid.
- PubChem - NIH. (n.d.). 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.
- Royal Society of Chemistry. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, (36).
- YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
- MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- PMC - NIH. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- PMC - PubMed Central - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- PubMed. (2010, June). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochim Acta A Mol Biomol Spectrosc., 76(1), 84-92.
- ResearchGate. (2025, August 6). (PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile.
- MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- Thermo Fisher Scientific. (2024, September 6). SAFETY DATA SHEET.
- Fisher Scientific. (2011, May 6). SAFETY DATA SHEET.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
A Technical Guide to the Selective Reactivity of 2-Bromo-4-fluoronicotinic Acid
Abstract: 2-Bromo-4-fluoronicotinic acid is a trifunctionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique arrangement of a bromine atom, a fluorine atom, and a carboxylic acid on an electron-deficient pyridine core presents a fascinating case of chemoselectivity. This guide provides an in-depth analysis of the compound's reactivity, offering a framework for researchers to strategically leverage its distinct reaction sites. We will explore the mechanistic rationale behind its orthogonal reactivity, detailing protocols for nucleophilic aromatic substitution (SNAr) at the C4 position and palladium-catalyzed cross-coupling reactions at the C2 position. This document serves as a technical resource for scientists engaged in the synthesis of complex molecular architectures, particularly in the field of drug discovery.
Molecular Structure and Electronic Profile
2-Bromo-4-fluoronicotinic acid (CAS 1060809-35-9) possesses a pyridine ring substituted with three key functional groups that dictate its chemical behavior.[1][2] The interplay of their electronic effects creates a highly functionalized and synthetically versatile scaffold.
-
Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This significantly reduces the electron density of the ring, making it susceptible to nucleophilic attack.
-
Carboxylic Acid (C3): This group is strongly electron-withdrawing via induction, further deactivating the ring towards electrophilic substitution but increasing its electrophilicity for nucleophilic reactions.
-
Fluorine (C4): Located para to the ring nitrogen, fluorine exerts a powerful -I effect due to its high electronegativity, making the C4 carbon highly electrophilic.[3] Its +M (resonance) effect is weak. This polarization is critical for its role in SNAr reactions.
-
Bromine (C2): Positioned ortho to the nitrogen, bromine also has a -I effect and a weak +M effect. Crucially, the carbon-bromine bond is significantly more susceptible to oxidative addition by transition metal catalysts than the highly stable carbon-fluorine bond.[4]
This combination of features renders the molecule an ideal substrate for selective, stepwise functionalization.
Caption: Electronic effects on the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The most prominent reaction pathway for this molecule under nucleophilic conditions is the substitution of the fluorine atom at the C4 position. This regioselectivity is a direct consequence of the mechanism governing SNAr reactions on electron-deficient rings.[5]
Mechanistic Rationale
In SNAr reactions involving halopyridines, the rate of halide displacement typically follows the order F > Cl > Br > I.[6] This is contrary to leaving group ability in other substitution reactions (like SN1/SN2) and is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[7]
The causality is twofold:
-
Electrophilicity: The extreme electronegativity of fluorine creates a significant partial positive charge on the C4 carbon, making it the most electrophilic site and the preferred point of attack for a nucleophile.[6][8]
-
Intermediate Stabilization: Nucleophilic attack at the C4 (para) position allows the negative charge of the resulting anionic intermediate (a Meisenheimer complex) to be delocalized onto the highly electronegative ring nitrogen atom through resonance. This provides substantial stabilization, lowering the activation energy for the reaction.[6][9] Attack at other positions does not afford this degree of stabilization.
The subsequent, rapid loss of the fluoride ion restores aromaticity and yields the 4-substituted product.
General Experimental Workflow for SNAr
Caption: General workflow for SNAr reactions.
Protocol: Synthesis of 2-Bromo-4-methoxy-nicotinic acid
This protocol describes the methoxylation at the C4 position, a common SNAr transformation.
Materials:
-
2-Bromo-4-fluoronicotinic acid
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-Bromo-4-fluoronicotinic acid (1.0 eq) in anhydrous DMF, add sodium methoxide (1.2-1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully quench by adding water.
-
Acidify the aqueous solution to pH ~3-4 with 1M HCl. A precipitate may form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography or recrystallization to yield the desired 2-bromo-4-methoxynicotinic acid.
Data Summary for SNAr Reactions
| Nucleophile | Reagent Example | Base | Typical Solvent | Product Type |
| Alkoxide | Sodium Methoxide | N/A (reagent is basic) | DMF, THF | 4-Alkoxy derivative |
| Amine | Benzylamine | K₂CO₃, DIPEA | DMSO, Dioxane | 4-Amino derivative |
| Thiolate | Sodium Thiophenoxide | N/A (reagent is basic) | DMF | 4-Thioether derivative |
| Hydroxide | Potassium Hydroxide | N/A (reagent is basic) | Water, Dioxane | 4-Hydroxynicotinic acid |
Palladium-Catalyzed Cross-Coupling at the C2-Position
In stark contrast to SNAr, palladium-catalyzed cross-coupling reactions exclusively target the C2-bromo position. This orthogonal reactivity stems from the fundamental mechanism of these transformations, which begins with the oxidative addition of the catalyst into the carbon-halogen bond.[10]
Mechanistic Rationale
The C-Br bond is significantly weaker and more polarizable than the C-F bond. As a result, a low-valent palladium(0) catalyst readily undergoes oxidative addition into the C-Br bond, while the C-F bond remains inert under these conditions.[11] This initial step is the gateway to a wide array of powerful C-C and C-N bond-forming reactions. The relative reactivity for oxidative addition is generally I > Br > OTf >> Cl >>> F.[11][12]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester.[11][12][13]
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 4-Fluoro-2-(phenyl)nicotinic acid
-
In a reaction vessel, combine 2-Bromo-4-fluoronicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).
-
Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Add an inorganic base, such as potassium carbonate (K₂CO₃, 2-3 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to reflux (e.g., 90-100 °C) under an inert atmosphere until the starting material is consumed as indicated by TLC/LC-MS.
-
Cool the reaction, dilute with water, and acidify with 1M HCl to pH ~3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl scaffolds.[14][15] The reaction is typically co-catalyzed by palladium and copper(I).[16]
Protocol: Synthesis of 4-Fluoro-2-(phenylethynyl)nicotinic acid
-
To a degassed solution of 2-Bromo-4-fluoronicotinic acid (1.0 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a suitable amine base, such as triethylamine (TEA) or diisopropylamine (DIPA) (2-3 eq).
-
Add the terminal alkyne, such as phenylacetylene (1.2 eq), via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until completion.
-
Upon completion, dilute the mixture with water and ethyl acetate.
-
Perform an aqueous workup, including acidification and extraction as described for the Suzuki coupling.
-
Purify the crude product via chromatography.
Buchwald-Hartwig Amination
This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, a cornerstone of modern medicinal chemistry.[17][18][19]
Protocol: Synthesis of 2-(Anilino)-4-fluoronicotinic acid
-
Charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Add 2-Bromo-4-fluoronicotinic acid (1.0 eq) and the amine (e.g., aniline, 1.2 eq).
-
Heat the mixture under an inert atmosphere (e.g., 80-110 °C) until the reaction is complete.
-
Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and acidify.
-
Extract the product with an appropriate organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Summary of Orthogonal Reactivity
The true synthetic power of 2-Bromo-4-fluoronicotinic acid lies in its orthogonal reactivity. The C-F and C-Br bonds can be addressed independently by selecting the appropriate reaction class, allowing for controlled, sequential diversification of the pyridine scaffold. A synthetic strategy can involve an initial SNAr reaction at C4, followed by a subsequent cross-coupling reaction at C2 on the resulting product, or vice-versa.
Caption: Orthogonal functionalization strategies.
Applications in Drug Discovery
The structural motifs accessible from 2-Bromo-4-fluoronicotinic acid are prevalent in modern pharmaceuticals.[20]
-
Fluorine Incorporation: The inclusion of fluorine atoms into drug candidates can significantly enhance metabolic stability, bioavailability, and binding affinity to target receptors.[4][21] This substrate provides a direct route to 4-fluoropyridine derivatives.
-
Scaffold Diversification: The bromine atom serves as a versatile handle for introducing a wide array of substituents via cross-coupling.[4] This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) in drug development programs.[22]
Conclusion
2-Bromo-4-fluoronicotinic acid is a paradigm of modern synthetic utility, offering two distinct and predictable sites for chemical modification. The C4-fluoro position is selectively addressed by nucleophilic aromatic substitution, driven by the high electronegativity of fluorine and stabilization of the Meisenheimer intermediate. Conversely, the C2-bromo position is the exclusive site for palladium-catalyzed cross-coupling reactions due to the facility of oxidative addition into the C-Br bond. This well-defined, orthogonal reactivity empowers chemists to design efficient and elegant synthetic routes to complex, highly functionalized molecules for a range of applications, most notably in the discovery and development of novel therapeutics.
References
- BLD Pharm. 2-Bromo-4-fluoronicotinic acid.
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
- Glory Chemical. The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone.
- Benchchem. Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry.
- Wikipedia.
- National Institutes of Health (NIH).
- Chemistry LibreTexts.
- Wikipedia. Suzuki reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Alchem.Pharmtech. CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid.
- University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- National Institutes of Health (NIH).
- The Organic Chemistry Tutor (YouTube).
- Smolecule.
- ACS GCI Pharmaceutical Roundtable.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Professor Dave Explains (YouTube).
- ChemicalBook. 2-Bromo-4-fluoronicotinonitrile CAS#: 1804381-02-9.
- ChemRxiv.
- Alfa Chemistry. CAS 1060809-35-9 2-Bromo-4-fluoronicotinic acid.
- PubChem. 2-Bromo-4-fluoro-3-methylpentanoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
- PubMed Central.
- MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- ResearchGate.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Royal Society of Chemistry.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. nbinno.com [nbinno.com]
- 21. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. nbinno.com [nbinno.com]
The Strategic Importance of 2-Bromo-4-fluoronicotinic Acid in Modern Drug Discovery: A Technical Guide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-bromo-4-fluoronicotinic acid, a highly versatile scaffold in medicinal chemistry. We will explore its synthesis, chemical reactivity, and the strategic derivatization approaches that have led to the development of potent and selective therapeutic agents. This document serves as a practical resource for researchers engaged in the design and synthesis of novel pharmaceuticals, particularly in the areas of oncology and inflammatory diseases.
Introduction: The Unique Profile of a Privileged Scaffold
2-Bromo-4-fluoronicotinic acid is a halogenated pyridine carboxylic acid that has emerged as a valuable building block in the synthesis of complex molecular architectures for drug discovery.[1][2] Its strategic importance stems from the unique interplay of its constituent functional groups:
-
The Pyridine Core: A fundamental heterocyclic motif present in numerous biologically active compounds, offering opportunities for hydrogen bonding and other key interactions with biological targets.
-
The Carboxylic Acid: Provides a handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). It can also serve as a key pharmacophoric element or be replaced by bioisosteres to modulate physicochemical properties.
-
The Bromine Atom at C2: The C2 position of the pyridine ring is activated towards nucleophilic substitution, making the bromine atom an excellent leaving group for the introduction of a wide array of functionalities, including amines, alcohols, and thiols.[3] Furthermore, it serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
The Fluorine Atom at C4: The presence of a fluorine atom can significantly impact the physicochemical and pharmacokinetic properties of a molecule. It can enhance metabolic stability, increase binding affinity, and modulate the pKa of the pyridine ring, thereby influencing bioavailability and target engagement.
This unique combination of reactive sites and modulating elements makes 2-bromo-4-fluoronicotinic acid a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
Synthesis of the Core Scaffold: 2-Bromo-4-fluoronicotinic Acid
A robust and scalable synthesis of the 2-bromo-4-fluoronicotinic acid core is paramount for its successful application in drug discovery programs. While a direct, one-step synthesis from commercially available precursors is not extensively documented, a logical and experimentally feasible approach involves the regioselective bromination of 4-fluoronicotinic acid. This process requires careful control of reaction conditions to achieve the desired ortho-bromination.
Proposed Synthetic Protocol: Electrophilic Bromination of 4-Fluoronicotinic Acid
This protocol is based on established methods for the bromination of nicotinic acid and related heterocycles, adapted for the specific substrate.[4][5]
Reaction Scheme:
A plausible reaction pathway for the synthesis of the target compound.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: In a flame-dried, multi-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend 4-fluoronicotinic acid in a suitable high-boiling inert solvent (e.g., sulfolane or o-dichlorobenzene).
-
In Situ Formation of the Acid Bromide: Carefully add phosphorus tribromide (PBr₃) (approximately 0.5 equivalents) to the suspension. Heat the mixture gently (e.g., to 80-90 °C) to facilitate the formation of the 4-fluoronicotinoyl bromide intermediate. This in situ activation is crucial as the electron-withdrawing nature of the carboxylic acid deactivates the pyridine ring towards electrophilic attack. The corresponding acid bromide is more reactive.[5]
-
Bromination: While maintaining the elevated temperature, slowly add molecular bromine (Br₂) (1.0-1.2 equivalents) to the reaction mixture via the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. The crude product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to afford pure 2-bromo-4-fluoronicotinic acid.
Causality Behind Experimental Choices:
-
Phosphorus Tribromide: The use of PBr₃ to generate the acid bromide in situ is a key step to activate the substrate for electrophilic bromination. The pyridine ring itself is electron-deficient and thus not highly susceptible to electrophilic attack.
-
Solvent Selection: High-boiling, inert solvents are necessary to achieve the required reaction temperatures for the bromination of the deactivated pyridine ring.
-
Stoichiometry Control: Careful control of the amount of bromine is essential to minimize the formation of poly-brominated byproducts.
Key Synthetic Transformations and Derivative Synthesis
The true synthetic utility of 2-bromo-4-fluoronicotinic acid lies in its versatile reactivity, allowing for the systematic generation of diverse libraries of compounds for biological screening. The following sections detail key synthetic transformations and provide exemplary protocols.
Amide Bond Formation: The Gateway to Diverse Functionality
The carboxylic acid moiety is readily converted to amides using standard coupling reagents. This reaction is fundamental for introducing a vast array of chemical diversity.
Reaction Scheme:
General scheme for amide bond formation.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4-fluoronicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Coupling Reagent | Activating Agent | Base | Typical Solvent |
| HATU | In situ active ester | DIPEA | DMF |
| HOBt/EDC | In situ active ester | DIPEA/Et₃N | DCM/DMF |
| SOCl₂ | Acyl chloride | Pyridine/Et₃N | DCM/Toluene |
Table 1: Common Reagents for Amide Bond Formation.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The bromine atom at the C2 position is susceptible to nucleophilic aromatic substitution, providing a facile route to introduce various heteroatom-linked substituents. This reaction is particularly effective with amine nucleophiles.
Reaction Scheme:
General SNAr reaction at the C2-position.
Experimental Protocol: Amination of a 2-Bromo-4-fluoronicotinate Ester
-
Reaction Setup: To a solution of a methyl or ethyl 2-bromo-4-fluoronicotinate (1.0 eq) in dimethyl sulfoxide (DMSO), add the desired amine (1.2-1.5 eq) and potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromo functionality is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for constructing C-C and C-N bonds, respectively.
Reaction Scheme:
Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the 2-bromo-4-fluoronicotinic acid derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) under an inert atmosphere for 4-12 hours.
-
Work-up and Purification: After cooling, separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over a drying agent, and concentrate. Purify the residue by column chromatography.
Reaction Scheme:
Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the 2-bromo-4-fluoronicotinic acid derivative (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane to the tube.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
| Reaction Type | Catalyst System | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/heteroaryl boronic acids/esters | C-C |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | Primary/secondary amines | C-N |
| Sonogashira | Pd(PPh₃)₄/CuI | Terminal alkynes | C-C (alkynyl) |
| Heck | Pd(OAc)₂/P(o-tol)₃ | Alkenes | C-C (alkenyl) |
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions.
Therapeutic Applications and Future Perspectives
Derivatives of 2-bromo-4-fluoronicotinic acid have shown significant promise in the development of targeted therapies, particularly in oncology. The nicotinamide substructure is a key pharmacophore that mimics the nicotinamide portion of NAD+, a cofactor for several enzymes involved in cellular signaling and DNA repair.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibitors of PARP have emerged as a major breakthrough in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6][7][8][9] The nicotinamide scaffold of 2-bromo-4-fluoronicotinic acid derivatives can effectively occupy the nicotinamide binding pocket of the PARP catalytic domain, leading to potent inhibition. The ability to introduce diverse substituents at the C2 position allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[10][11][12] The 2-amino-nicotinic acid scaffold, readily accessible from 2-bromo-4-fluoronicotinic acid, is a common motif in many kinase inhibitors. The amino group often forms key hydrogen bond interactions with the hinge region of the kinase active site, while the substituents on the nicotinic acid ring and the exocyclic amine can be tailored to achieve selectivity for specific kinases.
Future Directions:
The versatility of the 2-bromo-4-fluoronicotinic acid scaffold presents numerous opportunities for future drug discovery efforts. Exploration of novel cross-coupling partners, the synthesis of macrocyclic derivatives, and the investigation of alternative bioisosteric replacements for the carboxylic acid group are all promising avenues for the development of next-generation therapeutics. Furthermore, the application of these derivatives beyond oncology, for instance in the treatment of neurodegenerative and inflammatory diseases, warrants further investigation.
Conclusion
2-Bromo-4-fluoronicotinic acid represents a strategically important and highly versatile building block for modern medicinal chemistry. Its unique combination of reactive sites allows for the efficient and systematic synthesis of diverse compound libraries. The demonstrated utility of its derivatives as potent inhibitors of key therapeutic targets such as PARP and protein kinases underscores its value in the ongoing quest for novel and effective medicines. This guide provides a foundational understanding and practical protocols to empower researchers to fully leverage the potential of this privileged scaffold in their drug discovery endeavors.
References
- BenchChem. (2025). Technical Support Center: Optimizing the Bromination of Nicotinic Acid.
- Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 1-8.
- ChemicalBook. (n.d.). 2-Bromo-4-fluoropyridine synthesis.
- Wuest, F. R., Bouvet, V., & Wuest, M. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740.
- Kumar, P., Kalia, S., & Chawla, M. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology, 29(8), 817-823.
- Gawin, R., & Skonieczny, K. (2022).
- George, A., & Kaye, S. (2019). PARP inhibitors for BRCA mutation-associated and BRCA-like solid tumors. Frontiers in Oncology, 9, 1119.
- Alfa Chemistry. (n.d.). CAS 1060809-35-9 2-Bromo-4-fluoronicotinic acid.
- Ball, M., & Lloyd-Jones, G. C. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids.
- Alchem.Pharmtech. (n.d.). CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid.
- Semantic Scholar. (n.d.). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). 2-Bromo-4-fluoronicotinic acid.
- Sigma-Aldrich. (n.d.). 4-Bromopyridine-3-carboxylic acid 95 15366-62-8.
- Wilson, T. C., McSweeney, G., Preshlock, S., Verhoog, S., Tredwell, M., Cailly, T., ... & Gouverneur, V. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 10(1), 1-25.
- Ciceri, F., Müller, S., O'Mahony, A., & Fedorov, O. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.
- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
- Smith, A. M., Whittington, D. A., & Ready, J. M. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 23(10), 2636.
- da Cunha, M. L., de Melo Gagliato, D., & de Jesus, V. H. F. (2021). Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. Frontiers in Oncology, 11, 681357.
- Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids.
- Organic Chemistry Portal. (n.d.). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine.
- De, A., & MacKerell, A. D. (2011). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 349-353.
- Ashworth, A. (2025). PARP inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies.
- Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives.
- Brewer, T. F., & Anslyn, E. V. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. Chemical Reviews, 121(14), 8436-8475.
- Aziz, M. A., & Abida, Y. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 110, 235-249.
- Basuli, F., Zhang, Y., & Li, Z. (2018). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules, 23(11), 2947.
- Pothuri, B. (2019). PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. Cancers, 11(10), 1459.
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering (EMCM 2016) (pp. 649-652).
- Lountos, G. T., & Waugh, D. S. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1139-1158.
- Miller, R. D., & Hartwig, J. F. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Journal of the American Chemical Society, 144(11), 4886-4893.
- Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-one Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 18(16), 1366-1377.
- Wikipedia. (n.d.). Nicotinic acid.
- Wu, J., & Chen, G. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 934533.
- ResearchGate. (2019, October 6). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Frontiers | Beyond Breast and Ovarian Cancers: PARP Inhibitors for BRCA Mutation-Associated and BRCA-Like Solid Tumors [frontiersin.org]
- 7. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-fluoronicotinic Acid
Introduction: The Structural Imperative
2-Bromo-4-fluoronicotinic acid (C₆H₃BrFNO₂) is a substituted pyridine derivative with significant potential in organic synthesis. The precise arrangement of its functional groups—a carboxylic acid, a bromine atom, and a fluorine atom on the pyridine ring—creates a unique electronic and steric environment. Accurate structural confirmation is paramount for its application in drug discovery and materials science, as even minor impurities or isomeric misassignments can lead to significant deviations in biological activity or material properties.
This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-bromo-4-fluoronicotinic acid. Each section will not only present the expected spectral features but also delve into the underlying chemical principles that govern these observations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom. For 2-bromo-4-fluoronicotinic acid, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The acidic proton of the carboxylic acid may be observable as a broad singlet, though its presence and chemical shift are highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for 2-Bromo-4-fluoronicotinic Acid
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | ~8.3 - 8.6 | Doublet (d) | ~5-6 | This proton is deshielded by the adjacent nitrogen and the electron-withdrawing bromine atom. It is coupled to H-6. |
| H-6 | ~7.2 - 7.5 | Doublet (d) | ~5-6 | This proton is coupled to H-5 and is influenced by the electron-donating effect of the fluorine atom (via resonance) and the deshielding effect of the adjacent nitrogen. |
| -COOH | >10 | Broad Singlet (br s) | N/A | The acidic proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal. |
Causality Behind Experimental Choices in NMR:
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solubilize the compound and slow down the exchange of the acidic proton, making it more readily observable.
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms.[1][2][3]
Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-fluoronicotinic Acid
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~140 - 145 | This carbon is directly attached to the electronegative bromine atom, which will shift it downfield. |
| C-3 | ~150 - 155 | The carboxylic acid group is attached to this carbon, leading to a significant downfield shift. |
| C-4 | ~160 - 165 (d, ¹JCF ≈ 250 Hz) | The carbon bearing the fluorine atom will exhibit a very large coupling constant (¹JCF) and will be significantly deshielded. |
| C-5 | ~110 - 115 (d, ²JCF ≈ 20 Hz) | This carbon is two bonds away from the fluorine, resulting in a smaller C-F coupling. |
| C-6 | ~150 - 155 | This carbon is adjacent to the nitrogen atom and will be deshielded. |
| -COOH | ~165 - 170 | Carbonyl carbons of carboxylic acids typically resonate in this downfield region.[1] |
Diagram 1: Molecular Structure and Atom Numbering
Caption: Structure of 2-Bromo-4-fluoronicotinic acid with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] The IR spectrum of 2-bromo-4-fluoronicotinic acid will be characterized by several key absorption bands.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Carboxylic Acid O-H | 2500-3300 | Broad, Strong | O-H Stretch |
| Aromatic C-H | 3000-3100 | Medium | C-H Stretch |
| Carboxylic Acid C=O | 1700-1725 | Strong, Sharp | C=O Stretch |
| Aromatic C=C and C=N | 1450-1600 | Medium to Strong | Ring Stretching |
| C-F | 1200-1250 | Strong | C-F Stretch |
| C-Br | 500-600 | Medium to Weak | C-Br Stretch |
The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to hydrogen bonding.[5] The C=O stretching frequency is a reliable indicator of the carbonyl group.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] For 2-bromo-4-fluoronicotinic acid, electron ionization (EI) would be a suitable method for generating a mass spectrum.[8]
Molecular Ion and Isotopic Pattern
The molecular weight of 2-bromo-4-fluoronicotinic acid is 220.0 g/mol . A key feature in the mass spectrum will be the presence of a prominent molecular ion peak (M⁺˙). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 220 and 222.[8] This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Predicted Fragmentation Pathway
Under the high-energy conditions of EI-MS, the molecular ion will undergo fragmentation, providing further structural information. A plausible fragmentation pathway is outlined below.
Diagram 2: Predicted EI-MS Fragmentation Pathway
Caption: Plausible fragmentation pathway for 2-bromo-4-fluoronicotinic acid under EI-MS.
Explanation of Fragmentation:
-
Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 203/205.
-
Loss of a carboxyl radical (•COOH): This is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 175/177.
-
Loss of a bromine radical (•Br) from the [M - COOH]⁺ fragment: This would yield a fragment ion at m/z 96.
Standardized Experimental Protocols
To obtain the spectroscopic data discussed in this guide, the following standardized protocols should be followed.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-4-fluoronicotinic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.
IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
MS Data Acquisition
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is ideal. Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane) and inject it into the GC.
-
Ionization and Analysis: The standard electron energy for EI is 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) should be set to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).
Conclusion and Future Outlook
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-bromo-4-fluoronicotinic acid. The presented data, based on fundamental spectroscopic principles and comparisons with analogous structures, offers a robust framework for the structural verification of this compound. While these predictions are expected to be highly accurate, experimental validation remains the gold standard in chemical analysis. The methodologies outlined herein provide a clear path for researchers to obtain and interpret the empirical data for 2-bromo-4-fluoronicotinic acid, thereby ensuring the quality and integrity of their scientific endeavors.
References
- Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.
- Sharma, V., et al.
-
Patel, H., et al. (2017). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.Org. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
-
SpectraBase. (n.d.). 2-Furancarboxylic acid, 2-bromo-4-fluorophenyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Characterization of Some Nicotinic Acid Complexes. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid. Retrieved from [Link]
- Donati, I., et al. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. Journal of Agricultural and Food Chemistry, 57(21), 9998-10005.
-
SpectraBase. (n.d.). 2-Bromo-4-fluorotoluene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ScienceOpen. (n.d.). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. Retrieved from [Link]
- Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92.
- Wang, T., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids.
-
Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]
- D'Angelo, G., & Folliero, V. (2018). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. International Journal of Molecular Sciences, 19(6), 1745.
-
ResearchGate. (2001). 13C NMR spectra of halocarbons. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- de la Torre, A., et al. (2011). Comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry for the identification of organobrominated compounds in bluefin tuna.
Sources
An In-depth Technical Guide to 2-Bromo-4-fluoronicotinic Acid (CAS 1060809-35-9): A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Importance of Halogenated Nicotinic Acids
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in active pharmaceutical ingredients (APIs).[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design.[1] Within this important class, nicotinic acid (vitamin B3) and its derivatives have demonstrated a wide array of biological activities, from treating dyslipidemia to exhibiting anti-inflammatory and analgesic effects.[3][4][5]
This guide focuses on a particularly strategic derivative: 2-Bromo-4-fluoronicotinic acid (CAS 1060809-35-9) . While specific extensive studies on this individual compound are not widely published, its structure represents a confluence of desirable features for modern drug discovery. The strategic placement of two distinct halogen atoms—bromine and fluorine—on the nicotinic acid core creates a highly versatile and functionalized building block.[6][7] This document will provide an in-depth analysis of its properties, potential synthesis, and applications, framed within the broader context of halogenated pyridines in pharmaceutical research. For researchers and drug development professionals, understanding the nuances of such a scaffold is paramount for designing next-generation therapeutics.
Physicochemical Properties and Structural Analysis
The unique characteristics of 2-Bromo-4-fluoronicotinic acid stem from the interplay of the pyridine ring, the carboxylic acid group, and the two halogen substituents.
Core Scaffold: Nicotinic acid, or pyridine-3-carboxylic acid, provides the foundational structure. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the electronic distribution, making the ring electron-deficient compared to benzene.[1]
Influence of Halogenation:
-
Fluorine: The presence of a fluorine atom at the 4-position significantly impacts the molecule's properties. Fluorine is the most electronegative element, and its introduction can increase metabolic stability, enhance binding affinity to target proteins, and modulate the basicity (pKa) of the pyridine nitrogen.[8][9] In many drug candidates, fluorine substitution is a key strategy to improve pharmacokinetic profiles.[9][10]
-
Bromine: The bromine atom at the 2-position serves as a versatile synthetic handle. The carbon-bromine bond is relatively weak and susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of diverse molecular fragments.[8] This is crucial for building molecular complexity and exploring structure-activity relationships (SAR) during a drug discovery campaign.
A summary of the key physicochemical properties is presented below. Note that while some data is available for similar structures, specific experimental values for 2-Bromo-4-fluoronicotinic acid are not readily found in the literature and some values are predicted.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 1060809-35-9 | [6] |
| Molecular Formula | C₆H₃BrFNO₂ | Calculated |
| Molecular Weight | 220.00 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Boiling Point | ~320 °C (Predicted) | Based on similar structures like 2-Bromo-4-fluorobenzeneacetic acid[11] |
| pKa (Carboxylic Acid) | 3-4 (Estimated) | Nicotinic acid pKa is ~4.8; electron-withdrawing halogens will increase acidity (lower pKa). |
| pKa (Pyridine N) | 1-2 (Estimated) | Pyridine pKa is ~5.2; strong electron withdrawal by halogens and the carboxyl group will significantly reduce basicity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General property of functionalized aromatic carboxylic acids. |
Proposed Synthesis and Chemical Reactivity
Experimental Protocol: A Hypothetical Synthetic Pathway
Objective: To synthesize 2-Bromo-4-fluoronicotinic acid from 2,4-difluoropyridine.
Step 1: Regioselective Bromination
-
Dissolve 2,4-difluoropyridine in a suitable aprotic solvent (e.g., anhydrous THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the most acidic position (C3).
-
After stirring for 1-2 hours at -78 °C, add a source of electrophilic bromine, such as 1,2-dibromoethane or N-bromosuccinimide (NBS).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2,4-difluoropyridine.
Step 2: Carboxylation via Halogen-Metal Exchange
-
Dissolve the 3-bromo-2,4-difluoropyridine from Step 1 in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi). The lithium will selectively displace the more reactive bromine atom.
-
Stir the resulting aryllithium species at -78 °C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the solution for several hours, or pour the reaction mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Acidify the mixture with aqueous HCl (e.g., 1M) to protonate the carboxylate salt.
-
Extract the product, 2,4-difluoronicotinic acid, with ethyl acetate. Dry and concentrate as before.
Step 3: Nucleophilic Aromatic Substitution (SNAr) to Introduce Bromine
-
This step is hypothetical and represents a more challenging transformation. An alternative to the above route could involve a final SNAr reaction on a pre-carboxylated pyridine ring. However, direct substitution of fluoride at the 2-position by bromide can be difficult. A more common approach would be to start with a precursor that already has the desired bromine at the 2-position. A more likely industrial synthesis might start from a different precursor, such as 2-bromo-4-chloropyridine, followed by fluorination and carboxylation steps.[12]
Caption: A plausible, though challenging, synthetic route.
Analytical Characterization
The identity and purity of 2-Bromo-4-fluoronicotinic acid would be confirmed using standard analytical techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Two aromatic protons would be observed, likely as doublets or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. The chemical shifts would be in the downfield region (δ 7.5-9.0 ppm) characteristic of pyridine rings. The carboxylic acid proton would appear as a broad singlet further downfield (δ >10 ppm).[13][14][15][16] |
| ¹³C NMR | Six distinct carbon signals would be expected. The carboxyl carbon would be the most downfield (~160-170 ppm). The carbons attached to the halogens would show characteristic splitting patterns due to C-F coupling and their chemical shifts would be influenced by the electronegativity of the attached halogen. |
| Mass Spectrometry (MS) | Under electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be observed. In high-resolution MS, the exact mass would confirm the molecular formula. A key feature would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive indicator of a single bromine atom in the molecule.[17] |
digraph "Analytical_Workflow" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];synthesis [label="Synthesized Product\n(Crude 2-Bromo-4-fluoronicotinic acid)"]; purification [label="Purification\n(e.g., Recrystallization, Chromatography)"]; pure_product [label="Pure Compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
nmr [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; ms [label="Mass Spectrometry\n(LC-MS, HRMS)"]; purity_check [label="Purity Assessment\n(HPLC, Elemental Analysis)"];
synthesis -> purification; purification -> pure_product; pure_product -> nmr [label="Structural Elucidation"]; pure_product -> ms [label="Molecular Weight & Formula"]; pure_product -> purity_check [label="Purity >95%"];
caption[label="Fig. 2: Standard workflow for analytical characterization.", shape=plaintext, fontcolor="#5F6368"]; }
Caption: Standard workflow for analytical characterization.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Bromo-4-fluoronicotinic acid lies in its potential as a versatile intermediate for creating libraries of novel compounds.[18] Its bifunctional nature (a site for coupling and a site for amide bond formation) allows for the systematic exploration of chemical space.
1. Scaffold for Bioactive Molecules: Nicotinic acid derivatives have been successfully developed as anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX).[5] For example, Flunixin is a potent non-steroidal anti-inflammatory drug (NSAID) based on a 2-(arylamino)nicotinic acid structure.[19] The 2-bromo position on our title compound is perfectly poised for reactions like the Buchwald-Hartwig amination to install various aniline derivatives, creating analogs of known NSAIDs or exploring new biological targets.
2. Modulation of Pharmacokinetic Properties: The 4-fluoro substituent is a key feature for modern drug design.[9] It can enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes. Furthermore, its ability to modulate pKa can affect a molecule's solubility, membrane permeability, and oral bioavailability.[8]
3. Use in Fragment-Based Drug Discovery (FBDD): As a relatively small, functionalized molecule, 2-Bromo-4-fluoronicotinic acid could serve as a valuable fragment for screening against biological targets. Hits from such a screen could then be elaborated by leveraging the reactivity of the bromine atom and the carboxylic acid to grow the fragment into a more potent lead compound.
Caption: Key reaction vectors for drug discovery.
Conclusion
2-Bromo-4-fluoronicotinic acid (CAS 1060809-35-9) represents a powerful and underexplored building block for pharmaceutical research and development. While it may not yet be the core of an approved drug, its constituent parts—the nicotinic acid scaffold, the synthetically versatile bromine atom, and the pharmacokinetically favorable fluorine atom—make it a high-potential starting material. This guide has synthesized available information and expert knowledge to present a comprehensive overview of its properties, a plausible synthetic strategy, and its potential applications. For scientists engaged in the rational design of novel therapeutics, particularly in areas like inflammation, pain, and oncology, 2-Bromo-4-fluoronicotinic acid offers a robust and strategically designed entry point for innovation.
References
-
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (n.d.). PubMed. [Link]
-
SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. (n.d.). PubMed. [Link]
-
CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid. (n.d.). Alchem.Pharmtech. [Link]
-
Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]
-
Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]
-
New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. [Link]
-
The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis. (n.d.). Autech. [Link]
-
2-Bromo-4-fluorophenylboronic acid. (n.d.). PubChem. [Link]
-
Chem 117 Reference Spectra Spring 2011. (n.d.). [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. [Link]
-
The Backbone of Drug Discovery: Pyridine-2,4,6-Tricarboxylic Acid in Pharmaceutical Intermediates. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. (n.d.). PubMed. [Link]
-
Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN115433122A - Preparation method of 6-fluoronicotinic acid. (n.d.).
-
Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. (2012). PubMed. [Link]
-
Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (n.d.). MDPI. [Link]
-
Promising Prodiginins Biological Activities. (n.d.). PubMed Central. [Link]
-
Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. (2019). Fluorine Notes. [Link]
-
Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). PubMed Central. [Link]
- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. (n.d.).
-
Comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry for the identification of organobrominated compounds in bluefin tuna. (n.d.). PubMed. [Link]
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). PubMed Central. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
-
Fluorine in medicinal chemistry. (2015). PubMed. [Link]
-
2-Bromo-4-fluoronicotinic acid. (n.d.). 北京欣恒研科技有限公司. [Link]
-
2-Bromo-4-fluoronicotinic acid. (n.d.). 阿镁生物. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). NIH. [Link]
-
Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. (2010). Asian Journal of Research in Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. 1060809-35-9|2-Bromo-4-fluoronicotinic acid|BLD Pharm [bldpharm.com]
- 8. nbinno.com [nbinno.com]
- 9. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. echemi.com [echemi.com]
- 12. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. 2-Bromo-4-fluorobenzoic acid(1006-41-3) 1H NMR spectrum [chemicalbook.com]
- 15. 5-BROMO-2-FLUORONICOTINIC ACID(29241-66-5) 1H NMR spectrum [chemicalbook.com]
- 16. 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR spectrum [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Solid-State Architecture of Halogenated Nicotinic Acids: A Technical Guide to the Crystal Structure of 5-Bromo-2-fluoronicotinic Acid Monohydrate as a Case Study for 2-Bromo-4-fluoronicotinic Acid
Introduction
Halogenated nicotinic acid derivatives are pivotal building blocks in the landscape of modern drug discovery and materials science. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into the pyridine ring can profoundly influence a molecule's physicochemical properties. Fluorine, with its high electronegativity, can enhance metabolic stability, bioavailability, and binding affinity to target receptors.[1][2][3] Bromine, a larger and more polarizable halogen, offers a site for further synthetic modification through cross-coupling reactions and can participate in halogen bonding, a non-covalent interaction of growing importance in crystal engineering. This guide provides an in-depth technical overview of the methodologies employed to determine and analyze the crystal structure of such compounds, using the detailed published data for 5-bromo-2-fluoronicotinic acid monohydrate as a practical exemplar. While the crystal structure for 2-bromo-4-fluoronicotinic acid is not publicly available in crystallographic databases as of the time of this writing, the principles and techniques detailed herein are directly applicable.
PART 1: From Synthesis to Single Crystals: A Preparative Workflow
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis and Crystallization
A rational synthesis and crystallization protocol is paramount for obtaining single crystals. The following procedure is adapted from the reported method for obtaining crystals of 5-bromo-2-fluoronicotinic acid monohydrate.[4]
Objective: To synthesize 5-bromo-2-fluoronicotinic acid and grow single crystals via slow evaporation.
Materials:
-
5-Bromo-2-fluoronicotinic acid (commercially available or synthesized)
-
Tetrahydrofuran (THF), analytical grade
-
Deionized water
-
Glassware: Erlenmeyer flask, beaker, filter funnel
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 10 mmol of 5-bromo-2-fluoronicotinic acid in 10 mL of THF.
-
Hydration: Add 0.5 mL of deionized water to the solution.
-
Homogenization: Stir the solution at room temperature for 30 minutes to ensure homogeneity.
-
Filtration: Filter the solution to remove any particulate impurities.
-
Crystallization: Transfer the filtrate to a clean beaker and allow the solvent to evaporate slowly under ambient conditions.
-
Crystal Harvesting: Colorless, block-like crystals are typically obtained after several days.[4]
Causality Behind Experimental Choices:
-
Solvent System: The choice of a THF/water solvent system is strategic. THF is a good solvent for the organic acid, while the addition of a small amount of water introduces a co-solvent that can facilitate the formation of a hydrated crystal lattice, which was observed in the case of 5-bromo-2-fluoronicotinic acid.
-
Slow Evaporation: This is a common and effective technique for growing high-quality single crystals. Rapid precipitation often leads to polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction.
PART 2: Deciphering the Atomic Arrangement: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5]
Workflow for Crystal Structure Determination
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol for SC-XRD
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[4][6]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms.[4][7] X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[4]
-
Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELX.[4][7] The initial atomic model is then refined to improve the agreement between the calculated and observed diffraction patterns.
PART 3: Analysis of the Crystal Structure of 5-Bromo-2-fluoronicotinic Acid Monohydrate
The crystallographic data for 5-bromo-2-fluoronicotinic acid monohydrate provides a wealth of information about its molecular geometry and intermolecular interactions.[4][7]
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₆H₅BrFNO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.9894(4) |
| b (Å) | 13.6128(11) |
| c (Å) | 14.7495(12) |
| V (ų) | 801.00(12) |
| Z | 4 |
| Temperature (K) | 150(2) |
| R-factor (%) | 2.13 |
Data sourced from Cai et al. (2020)[4][7]
Molecular Structure and Supramolecular Assembly
The asymmetric unit of the crystal consists of one molecule of 5-bromo-2-fluoronicotinic acid and one water molecule.[4] The pyridine ring is nearly planar. The carboxylic acid group is protonated, while the pyridine nitrogen is not.[4]
The most significant feature of the crystal packing is the extensive network of hydrogen bonds. These interactions dictate the three-dimensional architecture of the crystal.
-
The carboxylic acid group forms a hydrogen bond with the water molecule (O1—H1···O1W).[4]
-
The water molecule, in turn, donates a hydrogen bond to the pyridine nitrogen of an adjacent molecule (O1W—H1WB···N1).[4]
-
Crucially, the water molecules form a one-dimensional chain through hydrogen bonding (O1W—H1WA···O1W).[4]
This intricate network of hydrogen bonds links the molecules into a three-dimensional supramolecular structure.[4]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. X-ray single-crystal diffraction | FZU [fzu.cz]
- 6. neutrons.ornl.gov [neutrons.ornl.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Bromo-4-fluoronicotinic Acid in Organic Solvents
Foreword: Navigating the Uncharted Waters of Solubility
In the landscape of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of success. It is a critical parameter that influences bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug candidate. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for approaching the solubility of a novel compound: 2-Bromo-4-fluoronicotinic acid.
As of the writing of this guide, specific, publicly available quantitative solubility data for 2-Bromo-4-fluoronicotinic acid in a broad range of organic solvents is not documented. This is not an uncommon scenario in the fast-paced environment of drug discovery where new chemical entities often outpace the publication of their detailed physicochemical characterizations. Therefore, this document takes a two-pronged approach. Firstly, it provides a robust, field-proven experimental protocol for determining the thermodynamic solubility of this compound in any solvent of interest. Secondly, it synthesizes knowledge from the solubility characteristics of its parent compound, nicotinic acid, to provide a well-grounded qualitative and predictive understanding of its expected behavior. This guide is designed not just to present data, but to empower the researcher with the principles and methodologies to generate that data with scientific integrity.
Core Concepts: The Physicochemical Landscape of 2-Bromo-4-fluoronicotinic Acid
To understand the solubility of 2-Bromo-4-fluoronicotinic acid, we must first dissect its molecular structure. It is a derivative of nicotinic acid (a form of Vitamin B3), featuring a pyridine ring, a carboxylic acid group, a bromine atom at the 2-position, and a fluorine atom at the 4-position.
The key functional groups that will dictate its solubility are:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.
-
Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. It also imparts acidic properties to the molecule.
-
Bromine and Fluorine Atoms: These halogen substituents increase the molecular weight and introduce polarity. The electronegativity of these atoms will influence the electron distribution within the pyridine ring.
The interplay of these groups determines the overall polarity, hydrogen bonding capability, and crystal lattice energy of the molecule, all of which are fundamental to its solubility.
Expected Qualitative Solubility: Learning from a Progenitor
In the absence of direct data, we can extrapolate the likely solubility behavior of 2-Bromo-4-fluoronicotinic acid from the well-documented solubility of nicotinic acid. Nicotinic acid itself is soluble in water and polar organic solvents like ethanol and methanol.[1] A study on nicotinic acid's solubility in various solvents revealed the following trend: dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[2][3] This trend is primarily influenced by the polarity and polarizability of the solvent.[2][3]
Based on this, we can formulate a hypothesis for the solubility of 2-Bromo-4-fluoronicotinic acid:
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Water | High to Moderate | The carboxylic acid and pyridine nitrogen can form strong hydrogen bonds with these solvents. The presence of the halogen atoms may slightly decrease solubility compared to nicotinic acid due to increased molecular weight and potential for stronger crystal packing. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. DMSO is often an excellent solvent for such compounds.[2][3] |
| Less Polar Solvents | Acetone, Ethyl Acetate | Moderate to Low | These solvents have some polar character but are less effective at solvating the highly polar carboxylic acid group. |
| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Very Low to Insoluble | The large difference in polarity between the solute and solvent will likely result in poor solubility. The principle of "like dissolves like" suggests that a polar molecule will not readily dissolve in a nonpolar solvent. |
The Gold Standard: Experimental Determination of Thermodynamic Solubility
To obtain definitive, quantitative solubility data, an experimental approach is essential. The "shake-flask" method is the most reliable and widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4][5][6] This method involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.
Below is a detailed, step-by-step protocol that serves as a self-validating system for accurate solubility determination.
Experimental Protocol: The Shake-Flask Method
Objective: To determine the equilibrium solubility of 2-Bromo-4-fluoronicotinic acid in a given organic solvent at a specified temperature.
Materials:
-
2-Bromo-4-fluoronicotinic acid (solid)
-
Selected organic solvent(s) (analytical grade or higher)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[7][8][9][10]
Methodology:
-
Preparation:
-
Add an excess amount of solid 2-Bromo-4-fluoronicotinic acid to a glass vial. The excess should be visually apparent to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed (e.g., 100-150 rpm) for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[6] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.
-
To separate the undissolved solid from the saturated solution, two methods can be employed:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This is a critical step to remove any fine, undissolved particles.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate mobile phase for HPLC analysis.
-
Prepare a series of calibration standards of 2-Bromo-4-fluoronicotinic acid of known concentrations in the same mobile phase.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of 2-Bromo-4-fluoronicotinic acid in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at that temperature.
-
Data Presentation:
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
Mandatory Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility: A Deeper Dive
The solubility of 2-Bromo-4-fluoronicotinic acid is not a static property. It is influenced by several interconnected factors:
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. Polar solvents will generally be more effective at solvating this polar molecule.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor is crucial for interacting with the carboxylic acid group and the pyridine nitrogen.
-
Temperature: For most solid solutes, solubility increases with temperature. However, the magnitude of this effect varies and should be determined experimentally if temperature is a critical process parameter.
-
Crystal Form (Polymorphism): The crystalline form of the solid can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in the solubility studies.
Mandatory Visualization
Caption: Key Factors Influencing Solubility.
Concluding Remarks
While a definitive, pre-existing table of solubility data for 2-Bromo-4-fluoronicotinic acid in all common organic solvents remains elusive, this guide provides a far more valuable asset: a comprehensive framework for understanding, predicting, and, most importantly, experimentally determining this critical parameter. By leveraging the knowledge of the parent nicotinic acid molecule and adhering to the rigorous, self-validating protocol of the shake-flask method, researchers can confidently generate the precise solubility data required for their specific applications. In the dynamic world of drug discovery, the ability to generate high-quality data is paramount, and this guide serves as a robust roadmap to that end.
References
- Acree, W. E., & Abraham, M. H. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 66, 13-17.
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
- Gonçalves, L. M., & da Piedade, M. E. M. (2011). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 43(12), 1837-1843.
-
Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- Gonçalves, L. M., & da Piedade, M. E. M. (2011). Author's personal copy. The Journal of Chemical Thermodynamics, 43(12), 1837-1843.
- Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSci, 3(1), E2.
-
Solubility of Things. (n.d.). Niacin. Retrieved from [Link]
- de Campos, V. E., de Gaitani, C. M., & Löbenberg, R. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57.
- Kollenkirchen, U., & Harmeyer, J. (1989). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. Zentralblatt für Veterinärmedizin. Reihe A, 36(4), 253–260.
- Ali, I., et al. (2010). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Journal of the Chilean Chemical Society, 55(2), 224-227.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. enamine.net [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. scielo.br [scielo.br]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 9. Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability of 2-Bromo-4-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoronicotinic acid is a halogenated pyridine carboxylic acid derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its structural motifs are of significant interest in the development of novel pharmaceutical and agrochemical agents. A thorough understanding of the thermal stability of such intermediates is paramount for ensuring safe handling, defining appropriate storage conditions, and designing robust and safe manufacturing processes.[1][2] The potential for exothermic decomposition, if not properly characterized, can lead to hazardous runaway reactions, particularly during scale-up.[3][4][5][6][7]
This guide serves as a comprehensive technical resource on the thermal stability of 2-Bromo-4-fluoronicotinic acid. As there is limited publicly available experimental data on this specific molecule, this document provides a framework for its assessment. The principles, methodologies, and safety precautions discussed are based on established thermal analysis techniques, data from structurally analogous compounds, and general principles of chemical stability.
Section 1: Physicochemical Properties and Predicted Thermal Profile
The thermal behavior of 2-Bromo-4-fluoronicotinic acid is dictated by the interplay of its constituent functional groups: the pyridine ring, the carboxylic acid, the bromine atom, and the fluorine atom.
| Property | Value | Source |
| CAS Number | 1060809-35-9 | [8][9][10] |
| Molecular Formula | C₆H₃BrFNO₂ | [8] |
| Molecular Weight | 220.00 g/mol | [8] |
| Physical State | Solid | [8] |
| Topological Polar Surface Area | 50.2 Ų | [8] |
The presence of the carboxylic acid group suggests that decarboxylation is a likely primary decomposition pathway upon heating.[11] The strength of the carbon-halogen bonds (C-F > C-Br) will also influence the degradation mechanism.[12][13][14] The C-Br bond is weaker and more susceptible to cleavage at lower temperatures compared to the highly stable C-F bond.
Predicted Thermal Decomposition Pathways:
Initial thermal stress is likely to induce decarboxylation, releasing carbon dioxide. At higher temperatures, cleavage of the C-Br bond could occur. The pyridine ring itself is relatively stable but will fragment under more forcing conditions. In the presence of oxygen, combustion will lead to the formation of carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[15][16]
Section 2: Core Analytical Methodologies for Thermal Stability Assessment
A multi-technique approach is essential for a comprehensive understanding of the thermal stability of a compound like 2-Bromo-4-fluoronicotinic acid. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and for process safety, Accelerating Rate Calorimetry (ARC).[1][17][18]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[19] It is invaluable for determining the temperatures at which decomposition occurs and for quantifying mass loss associated with these events.[1][20]
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-4-fluoronicotinic acid into a suitable crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere. An additional experiment in air can be run to assess oxidative stability.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[22][23] It is used to detect thermal events such as melting, phase transitions, and exothermic or endothermic decomposition.[24]
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. A small pinhole may be added to the lid to allow for the release of any evolved gases, though this can affect the observed transition temperatures.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks, which may correspond to melting.
-
Identify exothermic peaks, which indicate energy-releasing decomposition events. The onset temperature and energy of these exotherms are critical for safety assessments.[24]
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Accelerating Rate Calorimetry (ARC)
ARC is a crucial tool for process safety, designed to simulate a worst-case "thermal runaway" scenario under adiabatic conditions (no heat loss to the surroundings).[4][5][6][7] It provides critical data for hazard assessment, such as the onset temperature of self-heating, and the corresponding pressure and temperature rise rates.[3][6] This information is vital for the design of emergency relief systems.[6]
An ARC experiment involves heating a sample in a sealed, robust container (a "bomb") and monitoring its temperature and pressure. The instrument operates in a "heat-wait-search" mode. If an exothermic activity is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample's temperature, thus preventing heat loss. This allows for the precise measurement of the self-heating rate of the reaction.
Caption: Conceptual logic of an Accelerating Rate Calorimetry (ARC) test.
Section 3: Factors Influencing Thermal Stability
The observed thermal stability of 2-Bromo-4-fluoronicotinic acid can be influenced by several factors:
-
Impurities: Residual starting materials, solvents, or by-products from synthesis can lower the onset temperature of decomposition or catalyze degradation pathways.
-
Crystalline Form (Polymorphism): Different crystal polymorphs of a compound can exhibit different melting points and thermal stabilities due to variations in their lattice energies. It is crucial to ensure the material being tested is the relevant polymorphic form.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than pyrolysis (decomposition in an inert atmosphere).[25]
-
Heating Rate: In TGA and DSC, higher heating rates can shift the observed decomposition temperatures to higher values. A rate of 10 °C/min is a standard starting point for comparative studies.
Section 4: Safe Handling and Storage Procedures
Based on the known hazards of similar pyridine carboxylic acids and halogenated aromatic compounds, the following handling and storage procedures are recommended.[15][26][27]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[15][16]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[15][16][26]
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.[15]
Engineering Controls:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[16]
Storage Conditions:
-
Store in a cool, dry, well-ventilated place away from heat and sources of ignition.[15][16]
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]
Hazardous Decomposition Products:
-
Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[15]
Section 5: Summary and Recommendations
While specific experimental data for 2-Bromo-4-fluoronicotinic acid is not widely available, a robust assessment of its thermal stability is achievable through a systematic application of standard thermal analysis techniques.
Key Recommendations:
-
Initial Screening: Perform TGA and DSC analyses to determine the onset of decomposition and identify any hazardous exothermic events.
-
Process Safety Evaluation: If a significant exotherm is observed in the DSC, particularly below or near potential processing temperatures, an ARC study is strongly recommended to quantify the runaway reaction risk.[3]
-
Impurity and Polymorph Characterization: Ensure the sample being tested is well-characterized in terms of purity and polymorphic form to obtain relevant and reproducible data.
-
Strict Adherence to Safety Protocols: Always handle 2-Bromo-4-fluoronicotinic acid with appropriate PPE in a well-ventilated environment, and store it according to the guidelines to prevent accidental decomposition.
By following this structured approach, researchers and drug development professionals can safely handle and utilize 2-Bromo-4-fluoronicotinic acid, mitigating risks and ensuring the integrity of their processes.
References
-
American Chemical Society. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. [Link]
-
Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link]
-
Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]
-
Belmont Scientific. Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. [Link]
-
NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). [Link]
-
Torontech. (2025). How to Interpret a TGA Curve: An Expert Guide. [Link]
- Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal analysis of pharmaceuticals. CRC press.
-
ResearchGate. How can I interpret a TGA graph?. [Link]
-
Mettler Toledo. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
Bio-Synthesis. 2,6-Pyridinedicarboxylic acid Safety Data Sheet. [Link]
-
Wikipedia. Thermogravimetric analysis. [Link]
-
Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. [Link]
-
Mettler Toledo. Interpreting TGA Curves. [Link]
-
C-Therm Technologies Ltd. (2022). Thermal Analysis in the Pharmaceutical Industry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. [Link]
-
TA Instruments. Thermal Analysis in the Pharmaceutical Industry. [Link]
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 379-391.
-
Mettler Toledo. Interpreting DSC curves Part 1: Dynamic measurements. [Link]
- Sadowsky, D., McNeill, K., & Cramer, C. J. (2013). Thermochemical factors affecting the dehalogenation of aromatics. Environmental science & technology, 47(24), 14194-14203.
-
Semantic Scholar. Thermochemical factors affecting the dehalogenation of aromatics. [Link]
-
TA Instruments. Interpreting Unexpected Events and Transitions in DSC Results. [Link]
-
Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). [Link]
-
ResearchGate. DSC Studies on Organic Melting Temperature Standards. [Link]
-
Diagnostic Solutions Laboratory. INTERPRETIVE GUIDE: Organic Acids Profile. [Link]
-
PubChem. 2-Bromo-4-fluoro-3-methylpentanoic acid. [Link]
-
ResearchGate. Thermochemical Factors Affecting the Dehalogenation of Aromatics. [Link]
-
Journal of Undergraduate Chemistry Research. (2018). Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]
-
Alchem Pharmtech. CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid. [Link]
-
Environmental Science: Processes & Impacts. (2018). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. [Link]
-
Chemical Engineering Transactions. (2020). Products of thermal decomposition of brominated polymer flame retardants. [Link]
-
Protein Science. (2002). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. [Link]
-
Inorganic Chemistry. (1982). Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid. [Link]
-
Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid?. [Link]
Sources
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. Thermal Analysis in the Pharmaceutical Industry – C-Therm Technologies Ltd. [ctherm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 5. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 6. belmontscientific.com [belmontscientific.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1060809-35-9|2-Bromo-4-fluoronicotinic acid|BLD Pharm [bldpharm.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Thermochemical factors affecting the dehalogenation of aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. alraziuni.edu.ye [alraziuni.edu.ye]
- 18. mt.com [mt.com]
- 19. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 20. torontech.com [torontech.com]
- 21. researchgate.net [researchgate.net]
- 22. Interpreting Unexpected Events and Transitions in DSC Results - TA Instruments [tainstruments.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. eng.uc.edu [eng.uc.edu]
- 25. Research Portal [researchportal.murdoch.edu.au]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. bio.vu.nl [bio.vu.nl]
2-Bromo-4-fluoronicotinic Acid: A Keystone Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the use of heterocyclic scaffolds are cornerstone principles for the design of novel therapeutics.[1][2] The pyridine ring, a bioisostere of benzene, offers crucial hydrogen bonding capabilities and improved solubility, while the introduction of fluorine can profoundly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 2-Bromo-4-fluoronicotinic acid (CAS: 1060809-35-9) emerges as a particularly valuable building block, synergistically combining these features. Its unique trifunctionalized scaffold, possessing a carboxylic acid, a bromine atom, and a fluorine atom, provides a versatile platform for the synthesis of complex molecular architectures, especially in the realm of targeted therapies such as kinase inhibitors.[3][4][5] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this pivotal chemical intermediate.
Physicochemical Properties
A clear understanding of the fundamental properties of 2-Bromo-4-fluoronicotinic acid is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1060809-35-9 | [6][7] |
| Molecular Formula | C₆H₃BrFNO₂ | [6] |
| Molecular Weight | 220.00 g/mol | [6] |
| Appearance | Off-white to white solid | Supplier Data |
| Solubility | Soluble in methanol, DMF, DMSO | Supplier Data |
Synthesis of 2-Bromo-4-fluoronicotinic Acid: A Proposed Pathway
Proposed Synthetic Route: Diazotization and Bromination
This multi-step synthesis would likely begin with a commercially available or readily synthesized 2-amino-4-fluoronicotinic acid. The amino group can be converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.
Caption: Proposed Sandmeyer reaction for 2-Bromo-4-fluoronicotinic acid synthesis.
Experimental Protocol: A Representative Sandmeyer Reaction
The following protocol is a generalized procedure based on well-established Sandmeyer reactions and should be optimized for the specific substrate.[11]
Step 1: Diazotization of 2-Amino-4-fluoronicotinic acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-fluoronicotinic acid (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Heat the mixture gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
The Chemistry of a Privileged Scaffold: Reactivity and Functionalization
The synthetic utility of 2-bromo-4-fluoronicotinic acid lies in the differential reactivity of its three functional groups. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen enhances the electrophilicity of the carbon atoms, influencing the regioselectivity of nucleophilic substitution reactions. The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid is readily converted to amides, esters, and other derivatives.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The bromine atom at the 2-position is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, a key step in the synthesis of many kinase inhibitors.
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial or Schlenk tube, add the 2-bromo-4-fluoronicotinic acid derivative (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): The Role of the Fluorine Atom
The fluorine atom at the 4-position, activated by the electron-withdrawing effect of the adjacent nitrogen and the carboxylic acid group, can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as amines and alkoxides. This reaction is typically more sluggish than the displacement of a bromine atom at the 2-position in cross-coupling reactions and often requires more forcing conditions.
Causality Behind Experimental Choices: The choice of nucleophile and reaction conditions is critical. Stronger nucleophiles and higher temperatures are generally required to overcome the activation energy for the SNAr reaction. The use of a polar aprotic solvent like DMSO or DMF helps to solvate the cationic counter-ion of the nucleophile, increasing its nucleophilicity.
Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylic acid functionality of 2-bromo-4-fluoronicotinic acid provides a straightforward entry point for the synthesis of amides, which are prevalent in a vast number of pharmaceuticals.[2][12] This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid.[9]
Caption: General mechanism of amide bond formation using coupling reagents.
Step-by-Step Methodology: Amide Coupling with HATU
-
Dissolve 2-bromo-4-fluoronicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling reagent, for example, HATU (1.1 eq), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography or recrystallization.
Application in Drug Discovery: A Case Study in Kinase Inhibitors
The 2-bromo-4-fluoronicotinic acid scaffold is particularly well-suited for the synthesis of kinase inhibitors.[5][13][14][][16] Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, and the strategic placement of substituents on this core is crucial for achieving potency and selectivity. The versatility of 2-bromo-4-fluoronicotinic acid allows for the systematic exploration of this chemical space.
A prominent example is in the development of Bruton's tyrosine kinase (BTK) inhibitors.[17] BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of various B-cell malignancies. Several approved BTK inhibitors feature a pyridine-based core. While a specific, publicly disclosed drug candidate directly incorporating the 2-bromo-4-fluoronicotinic acid moiety is not identified, its utility can be illustrated through the synthesis of a key intermediate for a hypothetical BTK inhibitor.
Hypothetical Synthesis of a BTK Inhibitor Intermediate:
-
Amide Coupling: 2-Bromo-4-fluoronicotinic acid is first coupled with a chiral amine to introduce a key side chain.
-
Suzuki Coupling: The bromine atom is then displaced via a Suzuki coupling with a boronic acid derivative of a larger heterocyclic system, forming the core of the kinase inhibitor.
This two-step sequence highlights the power of 2-bromo-4-fluoronicotinic acid as a building block, allowing for the convergent and efficient assembly of complex, biologically active molecules.
Conclusion
2-Bromo-4-fluoronicotinic acid represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a rich platform for a variety of chemical transformations, including Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and amide bond formation. The strategic incorporation of this scaffold into drug candidates, particularly in the area of kinase inhibitors, offers a powerful approach to fine-tuning pharmacological properties and developing next-generation targeted therapies. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of key intermediates like 2-bromo-4-fluoronicotinic acid will undoubtedly increase.
References
- The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. (URL not available)
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications (RSC Publishing). (URL: [Link])
-
Novel synthesis of fluorinated molecules with potential in drug research developed. (URL: [Link])
- The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Deriv
-
Sandmeyer reaction. Wikipedia. (URL: [Link])
-
Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Semantic Scholar. (URL: [Link])
-
Sandmeyer Reaction Mechanism. BYJU'S. (URL: [Link])
- Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid. (URL not available)
-
Sandmeyer Reaction. Organic Chemistry Portal. (URL: [Link])
-
CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid. Alchem.Pharmtech. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. (URL: [Link])
-
Replacement of the Aromatic Primary Amino Group by Hydrogen. Chemistry LibreTexts. (URL: [Link])
- Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. (URL not available)
- CN115433122A - Preparation method of 6-fluoronicotinic acid.
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. (URL not available)
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. (URL: [Link])
- CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (URL not available)
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Novel synthesis of fluorinated molecules with potential in drug research developed [nachrichten.idw-online.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1060809-35-9|2-Bromo-4-fluoronicotinic acid|BLD Pharm [bldpharm.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 14. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 2-Bromo-4-fluoronicotinic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Significance of Substituted Nicotinic Acids
In the landscape of modern drug discovery and development, functionalized heterocyclic scaffolds are of paramount importance. Among these, the substituted pyridine core, particularly derivatives of nicotinic acid, is a privileged structure found in numerous pharmacologically active compounds. 2-Bromo-4-fluoronicotinic acid serves as a versatile and highly valuable building block. Its strategic substitution pattern—a reactive bromine atom for cross-coupling, an electron-withdrawing fluorine atom to modulate electronic properties, and a carboxylic acid for further derivatization or as a key pharmacophore—makes it an ideal starting material for creating complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in organic synthesis, a discovery for which Akira Suzuki was jointly awarded the Nobel Prize in Chemistry in 2010.[1] Its appeal lies in its operational simplicity, broad functional group tolerance, the commercial availability of a vast array of boronic acid derivatives, and the low toxicity of its boron-containing byproducts.[1][2]
This guide provides an in-depth analysis and detailed protocols for the successful application of 2-Bromo-4-fluoronicotinic acid in Suzuki-Miyaura coupling reactions, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes for researchers in medicinal chemistry and process development.
The Substrate: Understanding 2-Bromo-4-fluoronicotinic Acid
The reactivity of 2-Bromo-4-fluoronicotinic acid in a Suzuki coupling is governed by the interplay of its substituents. The pyridine ring is inherently electron-deficient, which generally facilitates the oxidative addition step of the catalytic cycle compared to electron-rich aromatic systems.[3] The presence of the fluorine atom and the carboxylic acid group further withdraws electron density, enhancing the electrophilicity of the carbon-bromine bond.
However, the carboxylic acid moiety introduces a key challenge: its acidic proton. This requires careful selection of the base to avoid unwanted side reactions or deactivation of the catalyst. Furthermore, the coordination of the carboxylate and the pyridine nitrogen to the palladium center can influence the catalyst's activity and stability.[4]
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-4-fluoronicotinic acid, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for challenging substrates.[3][6]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[1][2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Parameters for a Successful Coupling Reaction
Optimizing a Suzuki coupling with 2-Bromo-4-fluoronicotinic acid requires a rational approach to selecting the catalyst, base, solvent, and boronic acid partner.
Catalyst and Ligand Selection
The choice of palladium catalyst and its associated ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields, faster reaction times, and broader substrate scope, especially for heteroaryl halides.[7][8]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalyst complexes. Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.
-
Ligands: For electron-deficient bromopyridines, electron-rich and bulky phosphine ligands are often superior.[7]
-
Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective for promoting both the oxidative addition of challenging aryl halides and the subsequent reductive elimination.[7]
-
N-Heterocyclic Carbenes (NHCs) (e.g., PEPPSI-IPr): These form very stable and highly active palladium complexes, often allowing for lower catalyst loadings and shorter reaction times.[7]
-
Ferrocenylphosphines (e.g., dppf): Ligands like dppf, used in complexes such as Pd(dppf)Cl₂, are robust and effective for a range of Suzuki couplings.[9]
-
Choice of Boronic Acid Partner
While boronic acids are the eponymous reagents, they can be susceptible to decomposition via protodeboronation, especially under harsh conditions.[10] For valuable or sensitive coupling partners, more stable derivatives are recommended.
-
Boronic Esters (e.g., Pinacol, Neopentyl Glycol): These are generally more stable than the corresponding acids, protecting against premature degradation.[3][11]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation and are excellent coupling partners.[1][12] They often require slightly different activation conditions.
Base Selection
The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the HBr generated during the cycle.[2] With a carboxylic acid in the substrate, the choice is crucial.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective bases. Cesium carbonate is more soluble in organic solvents and more basic, often leading to better results for difficult couplings.[1][7]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many Suzuki couplings, particularly when using Buchwald-type ligands.[4][7]
-
Organic Bases (e.g., Triethylamine): Generally less common for standard Suzuki reactions but can be used in specific applications.[1]
For 2-Bromo-4-fluoronicotinic acid, a base like K₃PO₄ or K₂CO₃ is a good starting point. Using at least 2-3 equivalents is necessary to both activate the boronic acid and deprotonate the nicotinic acid substrate.
Solvent System
The solvent must solubilize all components of the reaction. Biphasic systems are very common in Suzuki couplings.
-
Ethers (1,4-Dioxane, THF): Excellent choices that are widely used.[1][13]
-
Aromatic Hydrocarbons (Toluene): Another standard solvent, often used at higher temperatures.[1]
-
Polar Aprotic Solvents (DMF): Useful for substrates with poor solubility in other solvents.[1]
-
Aqueous Mixtures: A small amount of water is often added (e.g., Dioxane/H₂O 4:1) to help dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[1][3]
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Protocol 1: General Procedure using a Pd(OAc)₂/SPhos Catalyst System
This protocol provides a robust starting point for coupling various aryl or heteroaryl boronic acids.
| Reagent | Molar Equiv. | Mol (mmol) | Mass/Volume |
| 2-Bromo-4-fluoronicotinic acid | 1.0 | 1.0 | 220 mg |
| Arylboronic Acid | 1.2 | 1.2 | Varies |
| Pd(OAc)₂ | 0.02 (2 mol%) | 0.02 | 4.5 mg |
| SPhos | 0.04 (4 mol%) | 0.04 | 16.4 mg |
| K₃PO₄ | 3.0 | 3.0 | 637 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-fluoronicotinic acid (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).[7]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH ~3-4 with 1M HCl to protonate the carboxylic acid product.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the desired product.
Caption: Experimental workflow for the Suzuki coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor solvent choice. | Use a pre-catalyst or ensure Pd(II) is reduced. Improve degassing of solvents. Screen alternative solvents like toluene or DMF. |
| Protodeboronation | Boronic acid instability; Reaction too slow or temperature too high. | Switch to a more stable boronic ester or a trifluoroborate salt.[10][12] Use anhydrous conditions with K₃PO₄. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) source without sufficient ligand. | Ensure the reaction setup is rigorously degassed.[3] Increase ligand-to-palladium ratio. |
| Poor Product Recovery | Product is soluble in the aqueous phase during workup. | Ensure the aqueous layer is thoroughly acidified (pH 3-4) before extraction to keep the carboxylic acid protonated and soluble in the organic layer. |
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
- Suzuki reaction. Wikipedia.
- Screening of palladium catalysts for the Suzuki coupling of...
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Source.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. PubMed.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal.
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
- Suzuki Coupling. Organic Chemistry Portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. NIH.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- The Slow-Release Strategy in Suzuki–Miyaura Coupling.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Application Notes and Protocols for the Amidation of 2-Bromo-4-fluoronicotinic Acid
Introduction: The Significance of Substituted Nicotinamides in Modern Drug Discovery
Substituted nicotinic acid derivatives, particularly those bearing halogen atoms, are privileged scaffolds in medicinal chemistry. The strategic placement of halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Bromo-4-fluoronicotinic acid is a versatile building block, and its corresponding amides are key intermediates in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors, anti-inflammatory agents, and central nervous system therapeutics.
The presence of both a bromine and a fluorine atom on the pyridine ring presents unique synthetic challenges and opportunities. The electron-withdrawing nature of these halogens deactivates the ring, potentially affecting the reactivity of the carboxylic acid group during amidation. This guide provides a comprehensive overview and detailed protocols for the successful amidation of 2-Bromo-4-fluoronicotinic acid, addressing the specific challenges posed by this electron-deficient substrate. We will delve into two robust and widely adopted coupling methodologies: one utilizing the uronium salt HATU and the other employing the carbodiimide EDC in conjunction with the additive HOBt.
Understanding the Chemistry: The Rationale Behind Reagent Selection
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with electron-deficient substrates like 2-Bromo-4-fluoronicotinic acid.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts carboxylic acids into highly reactive OAt-active esters. This process is particularly effective for sterically hindered or electronically deactivated substrates. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which facilitates the deprotonation of the carboxylic acid.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. However, to suppress side reactions and minimize racemization (if chiral amines are used), an additive such as HOBt (1-Hydroxybenzotriazole) is often employed. HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester, which then readily reacts with the amine.
The electron-withdrawing effects of the bromo and fluoro substituents on the 2- and 4-positions of the nicotinic acid ring decrease the nucleophilicity of the pyridine nitrogen. This can be advantageous as it reduces the likelihood of side reactions involving the ring nitrogen. However, it also slightly deactivates the carboxylic acid group, making efficient coupling reagents like HATU or the EDC/HOBt system particularly suitable.
Experimental Protocols
Protocol 1: HATU-Mediated Amidation
This protocol is generally preferred for its high efficiency and rapid reaction times, especially with challenging substrates.
Materials:
| Reagent/Solvent | Molecular Weight | Equivalents | Purpose |
| 2-Bromo-4-fluoronicotinic acid | 220.00 g/mol | 1.0 | Starting material |
| Amine | Variable | 1.1 - 1.2 | Nucleophile |
| HATU | 380.23 g/mol | 1.1 - 1.2 | Coupling reagent |
| DIPEA | 129.24 g/mol | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | - | Solvent |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4-fluoronicotinic acid (1.0 eq.) and dissolve it in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration).
-
Add the desired amine (1.1-1.2 eq.) to the solution.
-
In a separate vial, dissolve HATU (1.1-1.2 eq.) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Bromo-4-fluoronicotinamide derivative.
Protocol 2: EDC/HOBt-Mediated Amidation
This protocol offers a cost-effective alternative to HATU and is suitable for a wide range of amines.
Materials:
| Reagent/Solvent | Molecular Weight | Equivalents | Purpose | | :--- | :--- | :--- | | 2-Bromo-4-fluoronicotinic acid | 220.00 g/mol | 1.0 | Starting material | | Amine | Variable | 1.1 - 1.2 | Nucleophile | | EDC·HCl | 191.70 g/mol | 1.2 - 1.5 | Coupling reagent | | HOBt | 135.12 g/mol | 1.2 - 1.5 | Additive | | Triethylamine (TEA) or DIPEA | 101.19 g/mol or 129.24 g/mol | 2.0 - 3.0 | Base | | Anhydrous DMF or DCM | - | - | Solvent |
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-Bromo-4-fluoronicotinic acid (1.0 eq.), HOBt (1.2-1.5 eq.), and the amine (1.1-1.2 eq.) in anhydrous DMF or dichloromethane (DCM) (approximately 0.2 M).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Add TEA or DIPEA (2.0-3.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, if DCM was used as the solvent, wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. If DMF was used, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Monitoring and Product Characterization
Thin Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the progress of the amidation reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. For more polar products, a mobile phase containing dichloromethane and methanol (e.g., 95:5) can be effective.[1][2] The polarity can be adjusted based on the specific amine used.
-
Visualization: UV light (254 nm) will show the aromatic starting material and product. Staining with potassium permanganate or ninhydrin (if the amine starting material is primary or secondary) can also be used.
High-Performance Liquid Chromatography (HPLC)
For more accurate monitoring and purity assessment, Reverse-Phase HPLC (RP-HPLC) is recommended.
-
Column: A C18 column is generally suitable for these types of aromatic compounds.[3]
-
Mobile Phase: A gradient elution is often necessary to achieve good separation of the starting materials, product, and any byproducts.[4] A typical gradient would be from a high percentage of aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) to a high percentage of organic phase (e.g., acetonitrile or methanol).[4][5]
-
Detection: UV detection at a wavelength where both the starting material and product absorb (e.g., 254 nm) is appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of the final product. The electron-withdrawing nature of the bromo and fluoro substituents will influence the chemical shifts of the pyridine ring protons.
-
¹H NMR: The two aromatic protons on the pyridine ring will appear as doublets. The proton at the 5-position will likely be coupled to the fluorine at the 4-position, resulting in a doublet of doublets. The proton at the 6-position will appear as a doublet. The amide N-H proton will typically appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will show six distinct signals for the pyridine ring carbons and a signal for the amide carbonyl carbon. The carbons attached to the bromine and fluorine atoms will exhibit characteristic chemical shifts and, in the case of the carbon attached to fluorine, will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet will be observed for the fluorine atom at the 4-position.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized 2-Bromo-4-fluoronicotinamide derivative. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
Workflow and Mechanistic Diagrams
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or results in a low yield, consider increasing the equivalents of the coupling reagent and base. For the EDC/HOBt protocol, ensuring the reagents are anhydrous is crucial. In the case of HATU, pre-activating the carboxylic acid with HATU and DIPEA for 10-15 minutes before adding the amine can sometimes improve yields.
-
Side Reactions: The primary byproduct in EDC couplings is the N-acylurea, which can be difficult to remove. Using HOBt minimizes the formation of this byproduct. With HATU, the byproducts are generally water-soluble and easily removed during the aqueous work-up.
-
Purification Challenges: The polarity of the final amide product will vary depending on the amine used. A careful selection of the solvent system for column chromatography is essential for obtaining a pure product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Choice of Base: DIPEA and TEA are commonly used bases. DIPEA is more sterically hindered and less nucleophilic than TEA, which can be advantageous in preventing unwanted side reactions.
Conclusion
The amidation of 2-Bromo-4-fluoronicotinic acid is a critical transformation for the synthesis of valuable pharmaceutical intermediates. By understanding the underlying principles of carboxylic acid activation and selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently synthesize a diverse range of 2-Bromo-4-fluoronicotinamide derivatives. Both the HATU and EDC/HOBt protocols outlined in this guide provide reliable and robust methods for achieving this transformation. Careful monitoring of the reaction and proper purification and characterization of the final product are paramount to ensure the desired outcome.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Dolan, J. W. (2013). Making the Most of a Gradient Scouting Run. LCGC North America, 31(1), 22-29. [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]
Sources
The Strategic Utility of 2-Bromo-4-fluoronicotinic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Role of Fluorinated Pyridines in Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its ability to engage in hydrogen bonding and its metabolic stability make it a favored heterocycle. The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto this core structure dramatically expands its synthetic versatility and can profoundly influence the pharmacological profile of the resulting molecules. 2-Bromo-4-fluoronicotinic acid (CAS: 1060809-35-9) has emerged as a particularly valuable building block, offering medicinal chemists a powerful tool for crafting complex molecular architectures with tailored properties.
The presence of fluorine can enhance metabolic stability, improve bioavailability, and modulate the binding affinity of a drug candidate to its target.[1] Concurrently, the bromine atom serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the sequential and regioselective introduction of diverse substituents, making 2-bromo-4-fluoronicotinic acid a highly sought-after intermediate in the synthesis of potential anti-cancer, anti-inflammatory, and antimicrobial agents.[1] This guide provides an in-depth exploration of the reactivity of 2-bromo-4-fluoronicotinic acid and detailed protocols for its application in key synthetic transformations.
Core Reactivity and Strategic Considerations
The synthetic utility of 2-bromo-4-fluoronicotinic acid is dictated by the differential reactivity of its two halogen substituents and the directing effects of the pyridine nitrogen and the carboxylic acid. The bromine atom at the 2-position is primed for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling at the C2-Position
The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference (C-I > C-Br > C-Cl > C-F) allows for selective functionalization at the 2-position, leaving the C-F bond intact for potential subsequent modifications.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The pyridine ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution. The fluorine atom at the 4-position is activated towards displacement by the electron-withdrawing effect of the ring nitrogen. In SNAr reactions on halo-substituted pyridines, the general order of leaving group ability is F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-bromo-4-fluoronicotinic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1060809-35-9 | [3][4] |
| Molecular Formula | C₆H₃BrFNO₂ | [3] |
| Molecular Weight | 220.00 g/mol | [3] |
| Physical State | Solid | [3] |
| Topological Polar Surface Area | 50.2 Ų | [3] |
| InChI Key | BJXAOLDIWMIJSH-UHFFFAOYSA-N | [3] |
Synthetic Protocols and Methodologies
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving 2-bromo-4-fluoronicotinic acid. For practical application, it is often advantageous to first convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) to improve solubility in organic solvents and prevent interference with the basic conditions of many coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, coupling the C-Br bond of the nicotinic acid derivative with an organoboron reagent.[5]
Causality and Mechanistic Insight
The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Sources
The Strategic Application of 2-Bromo-4-fluoronicotinic Acid in the Synthesis of Next-Generation Agrochemicals: A Guide for Researchers
Introduction: The Significance of Fluorinated Pyridines in Agrochemical Design
The strategic incorporation of fluorine atoms into agrochemical candidates is a proven method for enhancing their biological efficacy, metabolic stability, and overall performance.[1] Fluorinated pyridine scaffolds, in particular, are privileged structures in modern agrochemical discovery, forming the core of numerous successful herbicides, fungicides, and insecticides. 2-Bromo-4-fluoronicotinic acid emerges as a highly versatile and valuable building block for the synthesis of such compounds. Its unique arrangement of functional groups—a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a fluorine atom to modulate electronic properties—offers a powerful toolkit for the medicinal chemist.
While many specific applications of 2-Bromo-4-fluoronicotinic acid are proprietary and reside within the patent literature of agrochemical companies, this guide will provide a detailed, representative application in the synthesis of a novel fungicidal candidate. The protocols and methodologies presented are based on established and analogous chemical transformations, offering a robust framework for researchers exploring the potential of this key intermediate.
Application Focus: Synthesis of a Novel Pyridyl Carboxamide Fungicide
Pyridyl carboxamides are a well-established class of fungicides, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[2] This section will detail the synthesis of a hypothetical, yet plausible, novel pyridyl carboxamide fungicide utilizing 2-Bromo-4-fluoronicotinic acid as the foundational scaffold.
Synthetic Rationale and Workflow
The synthetic strategy hinges on a two-step process:
-
Amide Bond Formation: The carboxylic acid functionality of 2-Bromo-4-fluoronicotinic acid will be activated and coupled with a selected aniline derivative. This is a crucial step in forming the core carboxamide structure.
-
Suzuki-Miyaura Cross-Coupling: The bromine atom on the pyridine ring serves as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a diverse range of aryl or heteroaryl moieties, enabling the fine-tuning of the molecule's biological activity and physical properties.
Workflow Diagram
Caption: Synthetic workflow for a novel pyridyl carboxamide fungicide.
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-difluorophenyl)-2-bromo-4-fluoronicotinamide (Intermediate 1)
This protocol details the amide coupling reaction between 2-Bromo-4-fluoronicotinic acid and 2,4-difluoroaniline. The choice of a fluorinated aniline is strategic, as it can further enhance the biological activity of the final compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromo-4-fluoronicotinic acid | 220.00 | 10.0 | 2.20 g |
| 2,4-Difluoroaniline | 129.11 | 10.5 | 1.36 g |
| HATU | 380.23 | 11.0 | 4.18 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 25.0 | 4.35 mL |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 50 mL |
| Ethyl acetate | - | - | As needed for workup |
| Saturated aqueous sodium bicarbonate | - | - | As needed for workup |
| Brine | - | - | As needed for workup |
| Anhydrous sodium sulfate | - | - | For drying |
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-Bromo-4-fluoronicotinic acid (2.20 g, 10.0 mmol) and anhydrous DMF (50 mL). Stir until the solid is fully dissolved.
-
Add 2,4-difluoroaniline (1.36 g, 10.5 mmol) to the solution, followed by HATU (4.18 g, 11.0 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (4.35 mL, 25.0 mmol) to the cooled mixture. The addition should be dropwise to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-(2,4-difluorophenyl)-2-bromo-4-fluoronicotinamide as a white solid.
Expected Yield: 80-90%
Causality Behind Experimental Choices:
-
HATU is chosen as the coupling reagent due to its high efficiency and low rate of side reactions, such as epimerization in chiral substrates.
-
DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction without interfering with the coupling process.
-
Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling reagent.
Protocol 2: Synthesis of N-(2,4-difluorophenyl)-4-fluoro-2-(thiophen-2-yl)nicotinamide (Final Product)
This protocol describes the Suzuki-Miyaura cross-coupling of the brominated intermediate with 2-thienylboronic acid. The thiophene moiety is often found in bioactive molecules and can enhance fungicidal activity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-(2,4-difluorophenyl)-2-bromo-4-fluoronicotinamide | 331.09 | 5.0 | 1.66 g |
| 2-Thienylboronic acid | 127.96 | 6.0 | 0.77 g |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.15 (3 mol%) | 173 mg |
| Sodium carbonate (Na₂CO₃) | 105.99 | 15.0 | 1.59 g |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
| Ethyl acetate | - | - | As needed for workup |
| Brine | - | - | As needed for workup |
| Anhydrous magnesium sulfate | - | - | For drying |
Procedure:
-
In a 100 mL round-bottom flask, combine N-(2,4-difluorophenyl)-2-bromo-4-fluoronicotinamide (1.66 g, 5.0 mmol), 2-thienylboronic acid (0.77 g, 6.0 mmol), and sodium carbonate (1.59 g, 15.0 mmol).
-
Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (173 mg, 0.15 mmol), to the degassed mixture.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product as a solid.
Expected Yield: 70-85%
Trustworthiness and Self-Validation:
-
The progress of each reaction should be meticulously monitored by TLC to ensure the complete consumption of the starting material before proceeding to the workup.
-
The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
2-Bromo-4-fluoronicotinic acid stands as a potent building block in the arsenal of the agrochemical synthesis chemist. Its strategic combination of reactive sites allows for the efficient construction of complex and diverse molecular architectures. While direct, publicly available protocols for its use in commercial agrochemicals are not widespread, the principles and methodologies outlined in this guide provide a solid foundation for its application in the discovery of novel and effective crop protection agents. The presented synthesis of a hypothetical pyridyl carboxamide fungicide illustrates a logical and experimentally sound approach to leveraging the unique chemical properties of 2-Bromo-4-fluoronicotinic acid. Researchers are encouraged to adapt and expand upon these protocols in their quest for the next generation of agrochemicals.
References
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Importance of Fluorine in Crop Protection. (2015). ResearchGate. Retrieved from [Link]
Sources
Application Notes and Protocols for the Esterification of 2-Bromo-4-fluoronicotinic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the esterification of 2-bromo-4-fluoronicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Recognizing the nuanced reactivity of this substituted pyridine derivative, this document moves beyond generic procedures to offer a scientifically grounded exploration of multiple esterification strategies. We delve into the mechanistic underpinnings and practical considerations of classical and modern methods, including Fischer-Speier esterification, carbodiimide-mediated coupling (Steglich esterification), and diazomethane-based methylation. Each protocol is presented as a self-validating system, complete with insights into reaction monitoring, workup, and purification. Comparative data tables and workflow diagrams are included to facilitate method selection and experimental design, ensuring researchers can confidently and efficiently achieve their synthetic goals.
Introduction: Navigating the Esterification of a Halogenated Nicotinic Acid Derivative
2-Bromo-4-fluoronicotinic acid is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both bromine and fluorine atoms on the pyridine ring, make it an attractive scaffold for developing novel compounds with specific biological activities or material characteristics.[1] The esterification of the carboxylic acid moiety is a frequent and critical step in the synthetic routes employing this intermediate.
The choice of esterification method is paramount and is dictated by several factors, including the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the presence of other functional groups that might be sensitive to the reaction conditions. The electron-withdrawing nature of the halogens and the pyridine nitrogen can influence the reactivity of the carboxylic acid, necessitating careful consideration of the chosen methodology.
This guide will provide detailed protocols for three distinct and widely applicable esterification methods, each with its own set of advantages and limitations. We will explore the "why" behind each step, empowering the researcher to not only follow the protocol but also to troubleshoot and adapt it as needed.
Methodologies: A Comparative Overview
The selection of an appropriate esterification method is a critical decision in the synthetic workflow. Below is a summary of the methods detailed in this guide, highlighting their key features to aid in this selection process.
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol (excess), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Economical, suitable for large scale, simple reagents. | Harsh acidic conditions, may not be suitable for sensitive substrates, requires high temperatures. |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Mild (often room temp.) | Mild conditions, compatible with acid-sensitive functional groups, good for sterically hindered substrates.[2][3] | Use of expensive reagents, formation of urea byproduct that requires removal. |
| Diazomethane Esterification | Diazomethane (CH₂N₂) | Mild (room temp. or below) | High-yielding for methyl esters, clean reaction with N₂ as the only byproduct.[4] | Diazomethane is toxic and explosive, typically used on a small scale, specific for methyl esters.[4][5][6] |
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Methyl or Ethyl Esters
This classical method is often the first choice for simple, non-sensitive substrates due to its cost-effectiveness. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and removing the water formed during the reaction.[7][8]
Workflow Diagram: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-fluoronicotinic acid (1.0 eq).
-
Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol or ethanol, typically serving as the solvent, ~20-50 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux (for methanol, ~65 °C; for ethanol, ~78 °C) and maintain for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure ester.
-
Causality and Insights:
-
Excess Alcohol: Le Chatelier's principle dictates that using a large excess of one reactant (the alcohol) will shift the equilibrium towards the formation of the ester product.[8]
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][9]
-
Neutralization: The bicarbonate wash is crucial to remove the strong acid catalyst and any unreacted carboxylic acid, preventing potential hydrolysis of the ester during workup and storage.[10]
Protocol 2: Steglich Esterification
This method is ideal for substrates that are sensitive to the harsh conditions of Fischer-Speier esterification. It proceeds at room temperature under neutral conditions, employing a carbodiimide to activate the carboxylic acid and a nucleophilic catalyst.[2][3]
Mechanism Diagram: Steglich Esterification
Caption: Mechanism of Steglich Esterification.
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-fluoronicotinic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) is an indication of reaction progress.
-
Workup:
-
Filter off the precipitated DCU.
-
Wash the filtrate with 1 M HCl to remove DMAP, followed by saturated aqueous NaHCO₃, and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Causality and Insights:
-
DCC/EDC: These carbodiimides act as dehydrating agents, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3]
-
DMAP: DMAP serves as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This accelerates the reaction and suppresses side reactions.[2][3]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the activated intermediates and the carbodiimide reagent.
Protocol 3: Diazomethane for Methyl Ester Synthesis
Diazomethane is a highly efficient reagent for the synthesis of methyl esters from carboxylic acids. The reaction is fast, clean, and proceeds under very mild conditions. However, due to its toxicity and explosive nature, it should only be handled by trained personnel in a well-ventilated fume hood and on a small scale.[4][5][6]
Step-by-Step Protocol:
-
Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established safety procedures. Caution: Diazomethane is toxic and potentially explosive. Use non-etched glassware and avoid contact with sharp surfaces.
-
Reaction Setup: In a flask, dissolve 2-bromo-4-fluoronicotinic acid (1.0 eq) in a mixture of methanol and diethyl ether at 0 °C.
-
Reagent Addition: Slowly add the ethereal solution of diazomethane with stirring until a faint yellow color persists, indicating a slight excess of diazomethane. The evolution of nitrogen gas will be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 15-30 minutes after the addition is complete.
-
Quenching: Carefully quench the excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Workup:
-
The reaction mixture can be concentrated directly under reduced pressure.
-
-
Purification:
-
The resulting methyl ester is often of high purity and may not require further purification. If necessary, it can be purified by column chromatography.
-
Causality and Insights:
-
Mechanism: The reaction proceeds via an initial acid-base reaction where the carboxylic acid protonates diazomethane. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas, an excellent leaving group.[5][11]
-
Mild Conditions: The mild, non-acidic, and non-basic conditions make this method suitable for highly sensitive substrates.
-
Safety: The primary drawback is the hazardous nature of diazomethane, which limits its use to small-scale preparations and requires stringent safety precautions.[4]
Purification and Characterization
Purification of nicotinic acid esters often involves standard techniques.[12] For Fischer-Speier and Steglich esterifications, an aqueous workup is typically performed to remove catalysts and byproducts.[10] Washing the organic extract with a mild base like sodium bicarbonate solution can help remove any unreacted nicotinic acid.[10] Column chromatography on silica gel with a gradient of ethyl acetate in hexanes is a common and effective method for obtaining the pure ester.
Characterization of the final product should be performed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion (Fischer-Speier) | Inactive catalyst; insufficient reflux time or temperature; water present in reactants. | Use fresh sulfuric acid; increase reaction time; ensure anhydrous conditions. |
| Low yield (Steglich) | Hydrolysis of activated intermediate; side reaction to form N-acylurea. | Ensure strictly anhydrous conditions; use fresh reagents; ensure sufficient DMAP is present. |
| Incomplete reaction (Diazomethane) | Insufficient diazomethane added. | Add more diazomethane solution until the yellow color persists. |
| Difficulty removing DCU (Steglich) | DCU is slightly soluble in some organic solvents. | Cool the reaction mixture in a refrigerator before filtration to maximize precipitation. A second filtration may be necessary. |
Conclusion
The esterification of 2-bromo-4-fluoronicotinic acid can be successfully achieved through various methods, each with its distinct advantages and applications. The choice of method should be guided by the stability of the substrate, the desired scale of the reaction, and the available reagents and safety equipment. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to perform these transformations efficiently and safely, facilitating the advancement of their research and development endeavors.
References
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? Available from: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
Grokipedia. Steglich esterification. Available from: [Link]
- Google Patents. US2816112A - Non-catalytic preparation of nicotinic acid esters.
-
PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Available from: [Link]
-
Organic Syntheses Procedure. Esterification of Carboxylic Acids with. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
- Google Patents. US3037987A - Purification of nicotinic acid.
-
Wikipedia. Steglich esterification. Available from: [Link]
-
Organic Syntheses Procedure. nicotinic acid. Available from: [Link]
-
ResearchGate. Esterification of carboxylic acids with N3‐substituted... Available from: [Link]
- Google Patents. US2861077A - Preparation of nicotinic acid esters.
-
Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. Available from: [Link]
-
Master Organic Chemistry. Diazomethane (CH2N2). Available from: [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]
-
Scribd. Steglich Esterification | PDF | Ester. Available from: [Link]
-
Kolkata. Organic Chemistry-4. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. Available from: [Link]
-
PubChemLite. Methyl 4-bromo-2-fluoronicotinate (C7H5BrFNO2). Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available from: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]
-
Diazomethane makes methyl esters from carboxylic acids. Diazomethane makes methyl esters from carboxylic acids. Available from: [Link]
Sources
- 1. Buy Methyl 2-bromo-4-fluoronicotinate [smolecule.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. researchgate.net [researchgate.net]
synthesis of 2-Bromo-4-fluoronicotinic acid derivatives for biological screening.
Application Notes & Protocols
Topic: Synthesis of 2-Bromo-4-fluoronicotinic Acid Derivatives for Biological Screening For: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of the 2-Bromo-4-fluoronicotinic Acid Scaffold
Nicotinic acid (Vitamin B3) and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1] The strategic incorporation of halogen atoms, particularly fluorine, into drug candidates is a well-established method for enhancing critical pharmacokinetic and pharmacodynamic properties.[2][3] Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and modulate pKa, thereby optimizing a molecule's drug-like characteristics.[2][4]
The 2-bromo-4-fluoronicotinic acid core represents a particularly valuable building block for constructing compound libraries for biological screening. This scaffold offers three key features:
-
A Fluorinated Pyridine Ring: Provides metabolic stability and unique electronic properties that can influence target engagement.
-
A Carboxylic Acid Handle: Serves as a versatile point for chemical diversification, allowing for the rapid synthesis of amides, esters, and other derivatives.
-
An Ortho-Bromo Substituent: Acts as a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage functionalization to explore structure-activity relationships (SAR) in multiple vectors.
This guide provides a comprehensive, experience-driven protocol for the synthesis of the 2-bromo-4-fluoronicotinic acid core and its subsequent derivatization into an amide library suitable for high-throughput biological screening.
Part 1: Synthesis of the Core Intermediate: 2-Bromo-4-fluoronicotinic Acid
A robust and scalable synthesis of the core intermediate is paramount. While numerous methods exist for functionalizing pyridine rings, a common and reliable strategy involves a Sandmeyer-type reaction, which transforms an amino group into a halide via a diazonium salt intermediate.[5][6] The following proposed pathway leverages commercially available starting materials to achieve the target compound.
Synthetic Workflow Overview
The logical flow for the synthesis begins with a readily available aminopyridine, proceeds through diazotization to install the key halogen substituents, and concludes with an oxidation to yield the target carboxylic acid.
Caption: Proposed synthetic pathway to the core scaffold.
Detailed Experimental Protocol: Synthesis of 2-Bromo-4-fluoronicotinic Acid
Causality: This multi-step procedure is designed for efficiency and control. The Sandmeyer reaction is a classic, high-yielding method for converting aromatic amines to bromides.[5] Subsequent lithiation and carboxylation is a standard and effective method for installing a carboxylic acid group onto an aromatic ring.
Step 1: Synthesis of 2-Bromo-4-fluoropyridine via Diazotization
-
Materials & Reagents:
-
2-Amino-4-fluoropyridine (1.0 eq)
-
48% Hydrobromic acid (HBr) (4.0 eq)
-
Bromine (Br₂) (1.5 eq)
-
Sodium nitrite (NaNO₂) (2.5 eq)
-
Sodium hydroxide (NaOH) solution (50% w/v)
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Equipment:
-
Three-necked round-bottom flask with overhead mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Setup: Equip the flask with the stirrer, dropping funnel, and thermometer. Place it in an ice-salt bath. Work in a well-ventilated fume hood.
-
Acidification: Charge the flask with 48% HBr. Cool to -5 °C.
-
Amine Addition: Slowly add 2-amino-4-fluoropyridine to the cold acid with vigorous stirring. The amine will form a salt and may precipitate.
-
Bromine Addition: While maintaining the temperature at 0 °C or below, add bromine dropwise via the dropping funnel. The mixture will become a thick, colored slurry.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise over 2 hours, ensuring the internal temperature never exceeds 0 °C . Vigorous gas evolution (N₂, nitrogen oxides) will occur.
-
Stirring: After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C.
-
Quenching & Basification: Slowly and carefully add the 50% NaOH solution to neutralize the excess acid. The temperature will rise; use the ice bath to keep it below 25 °C. Add NaOH until the solution is strongly basic (pH > 12).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or DCM (3x volumes).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-4-fluoropyridine.
-
-
Purification & Characterization:
-
The crude product can be purified by vacuum distillation or flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Expected Outcome: A colorless to pale yellow oil.
-
Characterization: Confirm structure using ¹H NMR, ¹⁹F NMR, and GC-MS.
-
Step 2: Synthesis of 2-Bromo-4-fluoronicotinic Acid via Carboxylation
-
Materials & Reagents:
-
2-Bromo-4-fluoropyridine (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) or Isopropylmagnesium chloride (i-PrMgCl) (1.05 eq)
-
Dry ice (solid CO₂) or CO₂ gas
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
-
Equipment:
-
Schlenk flask or oven-dried, three-necked flask with magnetic stirrer
-
Syringes for liquid transfer
-
Argon or nitrogen inert atmosphere setup
-
Low-temperature bath (dry ice/acetone, -78 °C)
-
-
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere of argon or nitrogen.
-
Solution Preparation: Dissolve 2-bromo-4-fluoropyridine in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi dropwise via syringe over 15 minutes. The solution may change color, indicating the formation of the lithiated species. Stir for 30-45 minutes at -78 °C. Rationale: This directed ortho-metalation occurs at the C3 position due to activation by the nitrogen atom.
-
Carboxylation: Quench the reaction by either carefully adding crushed dry ice in small portions or by bubbling CO₂ gas through the solution. Allow the mixture to slowly warm to room temperature.
-
Workup: Add 1 M HCl to the flask to protonate the carboxylate salt. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or precipitation.
-
-
Self-Validation & Characterization:
-
Expected Outcome: A white to off-white solid with a purity of >98% as determined by commercial vendors.[7]
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS. The carboxylic acid proton should be visible in the ¹H NMR spectrum, and the mass spectrum should correspond to the molecular weight of C₆H₃BrFNO₂ (219.99 g/mol ).
-
Part 2: Derivatization for Biological Screening via Amide Coupling
With the core scaffold in hand, the next phase is to generate a chemically diverse library. Amide bond formation is the reaction of choice due to its robustness, wide substrate scope, and the prevalence of the amide functional group in known drugs.
Amide Library Synthesis Workflow
The process is streamlined for parallel synthesis, where the core acid is coupled with a diverse set of amines.
Caption: Workflow for amide library generation and screening.
General Protocol: Parallel Amide Library Synthesis
This protocol is designed for a 96-well plate format but can be adapted for individual reaction vials.
-
Reagents & Solvents:
-
2-Bromo-4-fluoronicotinic acid (1.0 eq)
-
Amine library (see Table 1 for examples) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Representative Amine Diversity Panel:
| Amine Name | Type | MW ( g/mol ) | Rationale for Inclusion |
| Cyclopropylamine | Primary | 57.09 | Small, rigid, non-aromatic |
| Aniline | Primary | 93.13 | Simple aromatic |
| 4-Methoxybenzylamine | Primary | 137.18 | H-bond donor/acceptor |
| Morpholine | Secondary | 87.12 | Common heterocyclic, polar |
| Piperidine | Secondary | 85.15 | Saturated heterocycle, basic |
| (S)-(-)-1-Phenylethylamine | Chiral | 121.18 | Introduces stereocenter |
| 3-Aminopyridine | Primary | 94.12 | Heterocyclic, potential H-bond |
| tert-Butylamine | Primary | 73.14 | Bulky, sterically hindered |
-
Procedure (per well/vial):
-
Stock Solutions: Prepare stock solutions of the nicotinic acid, HATU, and DIPEA in DMF to facilitate rapid dispensing.
-
Acid Dispensing: Dispense the 2-bromo-4-fluoronicotinic acid solution into each well.
-
Amine Addition: Add the corresponding amine (either as a solid or from a stock solution) to each well.
-
Coupling Reagent: Add the HATU stock solution.
-
Base Addition: Add the DIPEA stock solution to initiate the reaction.
-
Reaction: Seal the plate and allow it to shake at room temperature for 4-12 hours.
-
Monitoring: Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Workup & Purification:
-
Upon completion, the reaction mixtures are typically diluted with DMSO.
-
Purification is performed using mass-directed preparative HPLC to isolate the desired amide product in high purity.
-
The purified fractions are dried, weighed, and reconstituted in DMSO to a standard concentration (e.g., 10 mM) for biological screening.
-
Part 3: Biological Screening Strategy
The synthesized library is now ready for evaluation. The design of the screening cascade is critical for identifying meaningful biological activity.
Screening Cascade Workflow
A typical workflow progresses from broad primary screens to more specific secondary and mechanistic assays.
Caption: A standard workflow for biological screening.
Key Considerations:
-
Assay Choice: The fluorinated nicotinic acid scaffold is a privileged structure in many target classes, particularly protein kinases. A primary screen against a broad kinase panel is a logical starting point.[8]
-
Biochemical vs. Cell-Based Assays: Initial screens are often biochemical for higher throughput. Hits should always be validated in cell-based assays to confirm activity in a more physiologically relevant context.[8]
-
Data Analysis: For primary screens, a simple percent inhibition cutoff (e.g., >50% at 10 µM) is used to identify initial hits. For confirmed hits, a full dose-response curve is generated to determine the IC₅₀ (half-maximal inhibitory concentration), a key measure of potency.
-
Trustworthiness of Results: Hits should be re-synthesized and re-tested to confirm that the observed activity is not an artifact. Orthogonal assays, which measure the same biological endpoint through a different method, are crucial for validating on-target activity.
Conclusion
This application note provides a detailed, scientifically grounded framework for the synthesis and derivatization of 2-bromo-4-fluoronicotinic acid. By following the robust protocols for synthesizing the core scaffold and generating a diverse amide library, researchers can efficiently produce a high-quality collection of novel chemical entities. The strategic design of this scaffold, combined with a logical screening cascade, provides a powerful platform for the discovery of new lead compounds in modern drug development programs.
References
- Title: Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents Source: Google Patents, CN114524705A URL
-
Title: A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters Source: ResearchGate URL: [Link]
- Title: Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide Source: Google Patents, CN1157812A URL
-
Title: 2-BROMOPYRIDINE Source: Organic Syntheses URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Screening Methods for the Evaluation of Biological Activity in Drug Discovery Source: HELDA - University of Helsinki URL: [Link]
-
Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Metabolic and Pharmaceutical Aspects of Fluorinated Compounds Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]
-
Title: Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro Source: MDPI URL: [Link]
-
Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]
-
Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Review: Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
Sources
- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Bromo-4-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. helda.helsinki.fi [helda.helsinki.fi]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoronicotinic Acid
Introduction: The Strategic Importance of 2-Bromo-4-fluoronicotinic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and aqueous solubility make it a privileged heterocycle. The strategic functionalization of the pyridine ring is therefore a critical endeavor for drug development professionals. 2-Bromo-4-fluoronicotinic acid has emerged as a particularly valuable building block in this context. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of molecular fragments. The fluorine atom at the 4-position can significantly modulate the physicochemical properties of the resulting derivatives, influencing factors such as pKa, lipophilicity, and metabolic stability, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions of 2-Bromo-4-fluoronicotinic acid, offering detailed protocols and expert insights for researchers and scientists in the field.
The Mechanistic Cornerstone: The Palladium Catalytic Cycle
The power of palladium-catalyzed cross-coupling reactions lies in a well-understood and elegant catalytic cycle.[3][4] This cycle typically involves three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-Bromo-4-fluoronicotinic acid) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from an organometallic reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Generalized Palladium Catalytic Cycle
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl and vinyl-substituted pyridine derivatives. The reaction employs readily available and generally stable boronic acids or their esters as the organometallic partner.[5][6]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and ligand is critical. For an electron-deficient substrate like 2-bromo-4-fluoronicotinic acid, electron-rich and bulky phosphine ligands are often preferred to facilitate the oxidative addition step.[7]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases such as potassium carbonate or cesium carbonate are commonly used. The presence of the carboxylic acid on the substrate necessitates the use of additional equivalents of base.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF) and water is often employed to dissolve both the organic substrates and the inorganic base.[8]
Detailed Protocol: Synthesis of 2-(Aryl)-4-fluoronicotinic Acid
Materials:
-
2-Bromo-4-fluoronicotinic acid
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-4-fluoronicotinic acid, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add palladium(II) acetate and SPhos.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Efficient for electron-deficient aryl bromides. |
| Base | K₂CO₃ or Cs₂CO₃ (3 eq.) | Activates boronic acid and neutralizes the nicotinic acid. |
| Solvent | Dioxane/Water (4:1 to 10:1) | Good solubility for both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for oxidative addition. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 2-alkynyl-4-fluoronicotinic acid derivatives, which are valuable precursors for further transformations. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4][9]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are commonly used to prevent catalyst deactivation.
Detailed Protocol: Synthesis of 2-(Alkynyl)-4-fluoronicotinic Acid
Materials:
-
2-Bromo-4-fluoronicotinic acid
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-fluoronicotinic acid, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, degassed DMF and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction to 50-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and acidify with 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄ / CuI | Classic and effective system for Sonogashira coupling. |
| Base | Triethylamine (Et₃N) | Deprotonates the alkyne and acts as a scavenger for HBr. |
| Solvent | Anhydrous DMF | Good solvent for all reactants and allows for moderate heating. |
| Temperature | 50-80 °C | Promotes the reaction without significant side reactions. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of 2-amino-4-fluoronicotinic acid derivatives, which are important pharmacophores.[3][10]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often required to facilitate the reductive elimination step.
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Detailed Protocol: Synthesis of 2-(Amino)-4-fluoronicotinic Acid
Materials:
-
2-Bromo-4-fluoronicotinic acid
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2-4 mol%)
-
XPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.5 equivalents)
-
Anhydrous toluene
Procedure:
-
To a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction vessel.
-
Add anhydrous toluene, followed by the amine and then 2-Bromo-4-fluoronicotinic acid.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and dilute with water.
-
Acidify the aqueous layer to a pH of approximately 4-5 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A robust system for the amination of heteroaryl halides. |
| Base | NaOtBu (2.5 eq.) | Strong base required for amine deprotonation and catalyst turnover. |
| Solvent | Anhydrous Toluene | Aprotic, high-boiling solvent suitable for this reaction. |
| Temperature | 100-110 °C | Necessary to drive the reaction to completion. |
Heck Coupling: Forming C-C Bonds with Alkenes
The Heck reaction allows for the synthesis of 2-alkenyl-4-fluoronicotinic acid derivatives by coupling with an alkene.[7][11]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst.
-
Base: A weaker base, such as triethylamine or potassium carbonate, is typically sufficient.
-
Solvent: Polar aprotic solvents like DMF or NMP are generally used.
Detailed Protocol: Synthesis of 2-(Alkenyl)-4-fluoronicotinic Acid
Materials:
-
2-Bromo-4-fluoronicotinic acid
-
Alkene (e.g., styrene or an acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triethylamine (Et₃N, 2.5 equivalents)
-
Anhydrous DMF
Procedure:
-
To a reaction vessel, add 2-Bromo-4-fluoronicotinic acid, the alkene, and triethylamine.
-
Add anhydrous DMF.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add palladium(II) acetate.
-
Heat the reaction to 100-120 °C and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and acidify with 1M HCl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective precatalyst for Heck reactions. |
| Base | Triethylamine (Et₃N, 2.5 eq.) | Scavenges the HBr formed during the reaction. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 100-120 °C | Higher temperatures are often required for Heck couplings. |
Experimental Workflow Visualization
Figure 2: General Experimental Workflow
Conclusion
The palladium-catalyzed cross-coupling of 2-Bromo-4-fluoronicotinic acid is a powerful and versatile strategy for the synthesis of a wide range of functionalized pyridine derivatives. The choice of reaction conditions, particularly the catalyst, ligand, base, and solvent, is crucial for achieving high yields and should be tailored to the specific coupling partners. The protocols provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this valuable building block and to accelerate the discovery of new therapeutic agents.
References
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. ACS Publications. [Link]
-
McMillan, F. M., et al. (2007). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Tetrahedron Letters, 48(31), 5473-5476. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Horizons of 2-Bromopyridine-4-carboxylic Acid in Advanced Organic Synthesis. [Link]
-
Various Authors. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Amanote Research. (n.d.). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines With Volatile Amines. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
-
Various Authors. (2024). Palladium-catalyzed cross-coupling of (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene 1a with various alkyl boronic acids 2a–i. ResearchGate. [Link]
- Google Patents. (2022). IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases.
-
Martina, F., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Various Authors. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Various Authors. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Various Authors. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. [Link]
-
Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. ACS Publications. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Heck Reaction [organic-chemistry.org]
Application Note & Scale-Up Protocol: Synthesis of 2-Bromo-4-fluoronicotinic Acid
Executive Summary: The Strategic Importance of 2-Bromo-4-fluoronicotinic Acid
2-Bromo-4-fluoronicotinic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional nature—a pyridine core, a carboxylic acid group, a bromine atom, and a fluorine atom—offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. The presence of fluorine can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][2][3] The bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise and regioselective introduction of additional molecular complexity.[1] This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of 2-Bromo-4-fluoronicotinic acid, with a focus on process safety, robustness, and optimization for multi-kilogram production.
Proposed Synthetic Strategy: Electrophilic Bromination
The selected strategy for the large-scale synthesis of 2-Bromo-4-fluoronicotinic acid involves the direct electrophilic bromination of the readily available starting material, 4-fluoronicotinic acid. This approach is chosen for its atom economy and process simplicity compared to multi-step sequences involving protection/deprotection or the introduction of the carboxylic acid moiety at a later stage. The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group deactivates the pyridine ring, necessitating carefully controlled, forcing conditions to achieve efficient bromination at the C-2 position.
The core reaction is the electrophilic aromatic substitution using liquid bromine in a strong acid medium, which serves to both activate the bromine and protonate the pyridine nitrogen, further influencing the regioselectivity of the substitution.
Critical Safety Considerations: Managing Hazardous Reagents
This protocol involves the use of highly hazardous materials. A thorough risk assessment must be conducted prior to commencing any work. All operations must be performed in a properly functioning chemical fume hood or a walk-in hood suitable for scale-up operations.
-
Bromine (Br₂): A highly toxic, corrosive, and volatile reddish-brown liquid.[4] Exposure can cause severe chemical burns to the skin, eyes, and respiratory tract.[5][6] Inhalation of vapors can be fatal.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (heavy-duty nitrile or butyl rubber are recommended), a face shield over safety goggles, and a chemical-resistant apron or suit.[7][8] A respirator with an appropriate cartridge for acid gases and halogens should be readily available for emergency situations.
-
Handling: Liquid bromine should be transferred via cannula or using a peristaltic pump with compatible tubing in a well-ventilated area.[5] Avoid heating bromine, as this increases its vapor pressure significantly.
-
Spill Management: Have a bromine spill kit readily available. This should include a neutralizing agent such as a 1 M (25%) solution of sodium thiosulfate.[8] In case of a spill, evacuate the area and follow established emergency procedures.
-
-
Oleum (Fuming Sulfuric Acid): A highly corrosive and reactive substance. It reacts violently with water, releasing significant heat and toxic fumes. Handle with extreme care, using appropriate acid-resistant PPE.
-
Pressure Management: The reaction may generate gaseous byproducts (e.g., HBr). The reaction vessel must be equipped with a pressure relief system and vented through a scrubber containing a sodium hydroxide or sodium thiosulfate solution to neutralize acidic gases.
Process Workflow Overview
The overall process can be visualized as a sequence of distinct operational units, from reaction setup to final product isolation and characterization.
Caption: Scale-up workflow for 2-Bromo-4-fluoronicotinic acid synthesis.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target scale of ~1.0 kg of final product. All quantities should be adjusted proportionally for different scales.
5.1 Equipment:
-
10 L glass-lined or Hastelloy reactor with overhead stirring, temperature control unit (heating/cooling), reflux condenser, and a pressure-equalizing dropping funnel.
-
The reactor vent must be connected to a gas scrubber system.
-
Nutsche filter or large Buchner funnel for filtration.
-
Vacuum oven for drying.
5.2 Reagent & Solvent Data:
| Parameter | Reagent/Solvent | CAS Number | Mol. Wt. | Quantity | Molar Eq. | Notes |
| Starting Material | 4-Fluoronicotinic Acid | 393-53-3 | 141.10 | 0.75 kg | 1.0 | Purity >98% |
| Brominating Agent | Bromine (Br₂) | 7726-95-6 | 159.81 | 1.01 kg (0.32 L) | 1.2 | Handle with extreme caution.[4][5][6] |
| Solvent/Catalyst | Oleum (20% free SO₃) | 8014-95-7 | - | 3.75 L | - | Acts as solvent and activating agent. |
| Quenching Agent | Ice/Water | 7732-18-5 | 18.02 | ~15 L | - | Use sufficient quantity to control exotherm. |
| Recrystallization Solvent | Ethanol / Water | 64-17-5 | - | As required | - | Ratio to be determined experimentally. |
5.3 Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been leak-tested. Inert the atmosphere with dry nitrogen.
-
Reagent Charging:
-
Under a nitrogen atmosphere, carefully charge the oleum (3.75 L) into the reactor.
-
Begin stirring at a moderate speed (e.g., 150-200 RPM) and cool the reactor contents to 10-15 °C.
-
In portions, add the 4-Fluoronicotinic Acid (0.75 kg) to the stirred oleum. A mild exotherm may be observed. Ensure the temperature does not exceed 30 °C during the addition.
-
After the addition is complete, cool the resulting slurry to 0-5 °C.
-
-
Bromine Addition:
-
Charge the liquid bromine (1.01 kg) to the pressure-equalizing dropping funnel.
-
Add the bromine dropwise to the reaction mixture over a period of 2-3 hours. CAUTION: This addition is exothermic. Maintain the internal temperature of the reactor below 10 °C throughout the addition.
-
-
Reaction Execution:
-
Once the bromine addition is complete, slowly heat the reaction mixture to 120-130 °C over 2-3 hours.
-
Maintain the temperature at 120-130 °C for 12-18 hours. The reaction mixture should become a more homogeneous solution as it proceeds.
-
In-Process Control (IPC): After the hold time, carefully take a sample from the reaction mixture. Quench the sample into water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by HPLC to determine the ratio of starting material to product. The reaction is considered complete when <2% of the starting material remains. If the reaction is incomplete, extend the reaction time.[9]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Prepare a separate vessel with a mixture of crushed ice and water (~15 L).
-
CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, transfer the reaction mixture onto the ice/water mixture with vigorous stirring. This must be done at a rate that keeps the quench pot temperature below 25 °C.
-
A precipitate (the crude product) will form. Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.
-
Filter the solid product using a Nutsche filter or a large Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is approximately neutral (pH 5-6). This removes residual acid.
-
-
Purification and Drying:
-
Transfer the damp filter cake to a clean, appropriately sized vessel.
-
Perform a recrystallization using a suitable solvent system, such as an ethanol/water mixture. The optimal ratio should be determined on a small scale to maximize recovery and purity.[9]
-
Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow the solution to cool slowly to crystallize the pure product.
-
Filter the purified crystals and wash with a small amount of the cold recrystallization solvent mixture.
-
Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield: 70-80%. Purity: >99% by HPLC.
-
Troubleshooting and Optimization
Effective process control requires anticipating and addressing potential issues.
Caption: Troubleshooting guide for common synthesis issues.
References
- Dolly Corporation. (2025, October 20).
- BenchChem. (2025). Synthesis of Substituted Nicotinic Acids - Technical Support Center.
- Slideshare. (n.d.). Bromine handling and safety.
- RSC Education. (n.d.).
- ICL Group. (n.d.). BROMINE - Safety Handbook.
- Carl ROTH. (n.d.).
- Lisicki, D., Nowak, K., & Orlińska, B. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
- ResearchGate. (2022).
- Fluorine Notes. (2019, December 6).
- Catalysts. (2024, November 9). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite.
- Alchem.Pharmtech. (n.d.). CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid.
- BLD Pharm. (n.d.). 1060809-35-9|2-Bromo-4-fluoronicotinic acid.
- Alfa Chemistry. (n.d.). CAS 1060809-35-9 2-Bromo-4-fluoronicotinic acid.
- Google Patents. (n.d.). US2586808A - Nicotinic acid production.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
- ResearchGate. (n.d.). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl.
- Google Patents. (n.d.).
- PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Organic & Biomolecular Chemistry (RSC Publishing). (2016).
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- (n.d.). The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis.
- ResearchGate. (2013, August). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1Himidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF.
- Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. icl-group-sustainability.com [icl-group-sustainability.com]
- 5. dollycorporation.com [dollycorporation.com]
- 6. Bromine handling and safety | DOCX [slideshare.net]
- 7. carlroth.com [carlroth.com]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Strategic Functionalization of 2-Bromo-4-fluoronicotinic Acid
Abstract
2-Bromo-4-fluoronicotinic acid is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique trifunctional nature—a carboxylic acid, a reactive bromine atom at the 2-position, and an activated fluorine atom at the 4-position—offers a versatile platform for the synthesis of complex, highly substituted pyridine derivatives. This guide provides a comprehensive overview of the strategic functionalization of the pyridine ring of 2-Bromo-4-fluoronicotinic acid. We will explore key synthetic transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), alongside modifications of the carboxylic acid moiety. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and the underlying chemical principles to facilitate the rational design and synthesis of novel molecular entities.
Introduction: The Strategic Importance of 2-Bromo-4-fluoronicotinic Acid
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. The strategic placement of functional groups on this heterocyclic core is paramount for modulating physicochemical properties, biological activity, and material characteristics. 2-Bromo-4-fluoronicotinic acid (CAS: 1060809-35-9) has emerged as a highly valuable starting material due to its distinct reactivity at three key positions.[1] The bromine atom at the C2 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr), a consequence of the electron-withdrawing nature of the pyridine nitrogen.[4][5] Finally, the carboxylic acid at the C3 position provides a site for amide bond formation, esterification, or other derivatizations, further expanding the accessible chemical space.[6][7]
This application note will detail reliable protocols for the selective functionalization of the pyridine ring, providing the rationale behind the choice of reagents and reaction conditions.
Functionalization of the Pyridine Ring: A Multi-faceted Approach
The strategic diversification of the 2-Bromo-4-fluoronicotinic acid core can be systematically approached by targeting the C2, C4, and C3 positions. The following sections will detail the primary methodologies for these transformations.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position (Br)
The carbon-bromine bond at the C2 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups.
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures.[8][9] The reaction couples the organohalide (2-Bromo-4-fluoronicotinic acid) with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[10]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligand is critical and can influence reaction efficiency. Sterically hindered and electron-rich ligands often promote the reaction.
-
Base: A base is required to activate the organoboron species, facilitating the transmetalation step.[10] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-Bromo-4-fluoronicotinic acid (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13]
Causality Behind Experimental Choices:
-
Catalysts: A palladium(0) catalyst, such as Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂, is used in conjunction with a copper(I) salt (e.g., CuI) which facilitates the formation of a copper acetylide intermediate.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base and often as a solvent or co-solvent.[12] It deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask, add 2-Bromo-4-fluoronicotinic acid (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[13]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add an anhydrous and degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N).[13]
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[15] This reaction has broad substrate scope and functional group tolerance.[16][17]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is crucial. Systems like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., BINAP) are often effective.[18]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add 2-Bromo-4-fluoronicotinic acid (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position (F)
The fluorine atom at the C4 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[4] This allows for the displacement of the fluoride ion by a variety of nucleophiles. The stability of the intermediate Meisenheimer complex, which can delocalize the negative charge onto the electronegative nitrogen atom, is a key factor driving this reaction at the C2 and C4 positions.[4][19] In nucleophilic aromatic substitution on halopyridines, the reactivity of the halogens generally follows the order F > Cl > Br > I, making the C4-F bond the most susceptible to substitution.[4][5]
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used to dissolve the reagents and facilitate the reaction.
-
Base: A base may be required to deprotonate the nucleophile, generating a more potent anionic species.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Dissolve 2-Bromo-4-fluoronicotinic acid (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO).
-
Add the amine nucleophile (1.5-2.0 equiv.) and a base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv.).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and adjust the pH to precipitate the product or extract with an organic solvent.
-
Collect the solid by filtration or separate the organic layer, dry, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Modification of the Carboxylic Acid Group
The carboxylic acid at the C3 position offers another avenue for diversification. Standard transformations include esterification and amidation.[6][7]
Esterification
Esterification can be achieved under acidic conditions (e.g., Fischer esterification with an alcohol and a catalytic amount of strong acid) or by conversion to an acid chloride followed by reaction with an alcohol.[20][21]
Experimental Protocol: Esterification via Acid Chloride
-
To a stirred solution of 2-Bromo-4-fluoronicotinic acid (1.0 equiv.) in an inert solvent (e.g., DCM), add a catalytic amount of DMF.[22]
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (2.0-3.0 equiv.) at 0 °C.[22]
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the excess reagent and solvent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF or DCM).
-
Add the desired alcohol (1.0-1.2 equiv.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equiv.).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify the ester by column chromatography.
Amide Formation
Amide bond formation is a cornerstone of medicinal chemistry. This can be accomplished by activating the carboxylic acid with a coupling reagent or by converting it to an acid chloride.[23]
Experimental Protocol: Amide Formation using a Coupling Reagent
-
Dissolve 2-Bromo-4-fluoronicotinic acid (1.0 equiv.), the desired amine (1.0-1.2 equiv.), and a coupling agent (e.g., HATU, HOBt/EDC, 1.1-1.3 equiv.) in an aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.).
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash chromatography or recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the key functionalization strategies for 2-Bromo-4-fluoronicotinic acid.
Caption: Synthetic pathways for the functionalization of 2-Bromo-4-fluoronicotinic acid.
Data Summary
The following table summarizes typical reaction conditions for the functionalization of 2-Bromo-4-fluoronicotinic acid.
| Reaction Type | Position | Key Reagents | Catalyst System | Base | Solvent(s) | Temperature |
| Suzuki-Miyaura Coupling | C2 (Br) | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃ | Dioxane/Water | 80-100 °C |
| Sonogashira Coupling | C2 (Br) | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | RT - 60 °C |
| Buchwald-Hartwig Amination | C2 (Br) | Primary/secondary amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene, Dioxane | 80-110 °C |
| SNAr | C4 (F) | Amine, alcohol, thiol | - | K₂CO₃, DIPEA | DMSO, DMF | 80-120 °C |
| Esterification | C3 (COOH) | Alcohol | SOCl₂ then base | Et₃N, Pyridine | DCM, THF | 0 °C to RT |
| Amidation | C3 (COOH) | Amine | HATU or HOBt/EDC | DIPEA | DMF, DCM | RT |
Conclusion
2-Bromo-4-fluoronicotinic acid is a remarkably versatile scaffold for the synthesis of highly functionalized pyridine derivatives. By leveraging the distinct reactivity of its three functional groups, a diverse array of complex molecules can be accessed through well-established synthetic methodologies. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material, enabling the development of novel candidates for drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
-
Hansen, T. V., & Undheim, K. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 649. Retrieved from [Link]
- Akishina, G. M., et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(4), 459-466.
- Benchchem. (n.d.). A Technical Guide to the Discovery and Synthesis of Nicotinic Acid Esters.
- Stalder, H. (1957). U.S. Patent No. 2,816,112. Washington, DC: U.S.
- Seibert, H. F., et al. (1942). U.S. Patent No. 2,280,040. Washington, DC: U.S.
- Hansen, T. V., & Undheim, K. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
- Patsnap Eureka. (n.d.). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water.
- Galat, A. (1943). U.S. Patent No. 2,314,843. Washington, DC: U.S.
-
Suwiński, J., & Wagner, P. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 794. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
-
Pitts, C. R., et al. (2018). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 140(29), 9241–9252. Retrieved from [Link]
-
Sciencemadness Wiki. (2021). Niacin. Retrieved from [Link]
-
Prigge, S. T., et al. (2002). Formation of Nicotinamide from Nicotinuric Acid by Peptidylglycine α-Amidating Monooxygenase (PAM): A Possible Alternative Route from Nicotinic Acid (Niacin) to NADP in Mammals. Journal of the American Chemical Society, 124(39), 11689–11694. Retrieved from [Link]
-
Vibzz Lab. (2021, January 9). Pyridine : Decarboxylation of Niacin [Video]. YouTube. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
ACS Figshare. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Twitty, C. G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Organic Letters, 22(20), 7956–7961. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction of carboxyl group and nitrogen atom of nicotinic acid with.... Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of Nicotinic Acid Modifications in the Microbiological Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4201. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid. Retrieved from [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 7. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acs.figshare.com [acs.figshare.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 21. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 22. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US2314843A - Process of producing nicotinamide - Google Patents [patents.google.com]
use of 2-Bromo-4-fluoronicotinic acid in the synthesis of kinase inhibitors.
Application Note & Protocols
Topic: The Strategic Application of 2-Bromo-4-fluoronicotinic Acid in the Synthesis of Kinase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-4-fluoronicotinic Acid
Protein kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3][] The selection of versatile, strategically functionalized starting materials is critical for the efficient synthesis of novel and potent kinase inhibitors.
2-Bromo-4-fluoronicotinic acid is a trifunctional heterocyclic building block poised for significant utility in medicinal chemistry. Its structure offers a convergence of key features highly sought after in the design of kinase inhibitors:
-
A Pyridine Scaffold: This nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of many kinases.[5]
-
A Regioselective Bromine Handle: The bromine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the precise and modular installation of diverse aryl and heteroaryl fragments, which are often essential for achieving inhibitor potency and selectivity.[1][6][7]
-
An Amide Coupling Point: The carboxylic acid at the C3 position provides a direct and reliable site for amide bond formation, a robust and common linkage used to connect different pharmacophoric elements of a drug molecule.[1]
-
A Modulating Fluorine Substituent: The fluorine atom at the C4 position can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity through favorable electronic interactions and by blocking potential sites of metabolism.[8][9][10]
This application note provides a technical guide on leveraging 2-Bromo-4-fluoronicotinic acid for the synthesis of kinase inhibitors, complete with detailed protocols for key transformations and strategic insights into its application.
Application in Kinase Inhibitor Design: Targeting the EGFR Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose aberrant signaling is a key driver in the progression of several cancers, most notably non-small cell lung cancer.[3][8] Many approved EGFR inhibitors utilize a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The structure of 2-Bromo-4-fluoronicotinic acid is ideally suited to serve as a foundational core for building potent EGFR inhibitors.
Synthetic Strategy & Experimental Protocols
A robust and modular synthetic route is essential for generating libraries of compounds for structure-activity relationship (SAR) studies. The logical workflow for utilizing 2-Bromo-4-fluoronicotinic acid involves a sequential Suzuki-Miyaura coupling followed by an amide coupling.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed coupling of 2-Bromo-4-fluoronicotinic acid with a generic arylboronic acid. This step introduces the key aryl moiety that will occupy the hydrophobic region of the kinase ATP-binding site.
Materials:
-
2-Bromo-4-fluoronicotinic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 2-Bromo-4-fluoronicotinic acid, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 18 hours.[6]
-
Upon completion, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the desired 2-aryl-4-fluoronicotinic acid intermediate.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Efficient for coupling with electron-deficient pyridines. |
| Base | K₂CO₃ | Standard inorganic base, effective and cost-efficient. |
| Solvent | Dioxane/H₂O | Promotes solubility of both organic and inorganic reagents.[11] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
Protocol 2: Amide Coupling
This protocol details the formation of an amide bond between the synthesized nicotinic acid intermediate and an amine, a crucial step for extending the molecule to interact with other regions of the kinase, such as the hinge region.
Materials:
-
2-Aryl-4-fluoronicotinic acid intermediate (from Protocol 1, 1.0 eq)
-
Amine hydrochloride (e.g., 3-ethynylaniline HCl, 1.1 eq)
-
Coupling Agent (e.g., HATU, 1.2 eq)
-
Organic Base (e.g., DIPEA, 3.0 eq)
-
Anhydrous Solvent (e.g., DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the 2-aryl-4-fluoronicotinic acid intermediate in anhydrous DMF.
-
Add the amine hydrochloride, followed by the coupling agent (HATU) and the organic base (DIPEA).[1]
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.
| Parameter | Reagent | Rationale |
| Coupling Agent | HATU | Highly efficient, minimizes side reactions and racemization. |
| Base | DIPEA | Non-nucleophilic base to neutralize HCl from the amine salt and activate the carboxylic acid. |
| Solvent | Anhydrous DMF | Aprotic polar solvent that effectively dissolves reactants. |
| Temperature | Room Temp. | Sufficient for most amide couplings with modern reagents, preventing thermal degradation. |
Characterization and Quality Control
The identity and purity of all synthesized intermediates and final products must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the chemical structure and the successful incorporation of all components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess the purity of the sample.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should typically be >95% for biological screening.
Conclusion
2-Bromo-4-fluoronicotinic acid represents a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its distinct reactive sites allow for a modular and convergent synthetic approach, enabling the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for researchers to employ this versatile starting material in their drug discovery programs, facilitating the development of next-generation targeted therapeutics.
References
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available from: [Link]
-
CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid. Alchem.Pharmtech. Available from: [Link]
-
Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health (NIH). Available from: [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available from: [Link]
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. Available from: [Link]
-
Special Issue: Kinase inhibitors. MDPI. Available from: [Link]
-
Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available from: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromo-4-fluoronicotinic Acid
Welcome to the Technical Support Center for the purification of crude 2-Bromo-4-fluoronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our goal is to provide you with the scientific rationale behind our recommendations, enabling you to adapt and optimize these procedures for your specific experimental context.
Understanding the Purification Challenge
2-Bromo-4-fluoronicotinic acid is a solid at room temperature, and its purification is crucial for the success of subsequent synthetic steps. The primary challenges in its purification often revolve around the removal of structurally similar impurities, unreacted starting materials, and byproducts formed during its synthesis. The presence of the carboxylic acid and the halogen substituents on the pyridine ring influences its solubility and chromatographic behavior, making the selection of an appropriate purification strategy critical.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude 2-Bromo-4-fluoronicotinic acid in a question-and-answer format.
Q1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?
A1: Low recovery after recrystallization is a common issue that can often be attributed to several factors:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. To remedy this, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation instead of crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, you will experience substantial losses. It is essential to perform small-scale solvent screening to identify the optimal solvent or solvent system. For acidic compounds like 2-Bromo-4-fluoronicotinic acid, polar solvents should be investigated. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can often provide the necessary solubility profile.[1]
Q2: After recrystallization, my product is still colored. How can I remove colored impurities?
A2: The presence of color often indicates persistent impurities. Here are a couple of strategies to address this:
-
Activated Charcoal Treatment: Colored impurities can sometimes be removed by treating the hot, dissolved solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored molecules. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
Melting and Recrystallization: For some nicotinic acid derivatives, melting the crude product before a single recrystallization step can help destroy chromophores and improve the efficacy of the subsequent crystallization.[2]
Q3: I'm having difficulty with the column chromatography of 2-Bromo-4-fluoronicotinic acid. The compound is either not moving from the baseline or is eluting with impurities. What can I do?
A3: Column chromatography of acidic compounds can be challenging due to strong interactions with the silica gel. Here are some troubleshooting tips:
-
Mobile Phase Modification: The polarity of your eluent is critical. For acidic compounds, adding a small amount of a polar modifier to the mobile phase, such as acetic acid or formic acid (typically 0.1-1%), can help to improve the peak shape and elution profile by competing with the analyte for binding sites on the silica.
-
Solvent System Selection: Start with a less polar solvent system and gradually increase the polarity. For 2-Bromo-4-fluoronicotinic acid, a gradient of ethyl acetate in hexanes or dichloromethane in methanol could be effective.
-
Stationary Phase Choice: While silica gel is the most common stationary phase, for highly polar or acidic compounds, alternative stationary phases like alumina (neutral or acidic) or reverse-phase silica could be considered.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point but below the boiling point of the solvent. This can be addressed by:
-
Slowing Down Cooling: Ensure a very slow cooling rate to give the molecules sufficient time to organize into a crystal lattice.
-
Using a Different Solvent: The chosen solvent may have a boiling point that is too high. Select a solvent with a lower boiling point.
-
Adjusting Solvent Composition: If using a mixed solvent system, you may have added too much of the "poor" solvent. Try adding a small amount of the "good" solvent back to the hot solution to bring the oil back into solution, and then allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in crude 2-Bromo-4-fluoronicotinic acid?
A1: The impurity profile will depend on the synthetic route. However, common impurities in the synthesis of substituted nicotinic acids can include unreacted starting materials, isomers (if the bromination is not perfectly regioselective), and byproducts from side reactions such as hydrolysis of any nitrile precursors or over-oxidation.[1]
Q2: What is the best method for purifying 2-Bromo-4-fluoronicotinic acid: recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for solid compounds if a suitable solvent can be found, as it is generally less labor-intensive and more scalable than chromatography.[1] Column chromatography is more effective for separating compounds with different polarities, especially if there are multiple impurities or if the impurities have similar solubility to the desired product.
Q3: How do I choose a suitable solvent for the recrystallization of 2-Bromo-4-fluoronicotinic acid?
A3: A good recrystallization solvent should have the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.
-
The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
For 2-Bromo-4-fluoronicotinic acid, which is a polar, acidic molecule, you should start by screening polar solvents. Ethanol, methanol, acetone, and ethyl acetate are good starting points. Water could also be considered, possibly in a mixed solvent system with an alcohol.[3]
Q4: What are the recommended storage conditions for purified 2-Bromo-4-fluoronicotinic acid?
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of crude 2-Bromo-4-fluoronicotinic acid. The choice of solvent is critical and should be determined by preliminary small-scale solubility tests.
Materials:
-
Crude 2-Bromo-4-fluoronicotinic acid
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethanol/water or ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude 2-Bromo-4-fluoronicotinic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove the last traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of crude 2-Bromo-4-fluoronicotinic acid using silica gel column chromatography.
Materials:
-
Crude 2-Bromo-4-fluoronicotinic acid
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane in methanol, potentially with 0.1% acetic acid)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Column Packing: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column, allowing it to pack evenly without air bubbles. Add another thin layer of sand on top of the packed silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder of the sample adsorbed onto the silica. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds from the column. The desired product, being a carboxylic acid, will likely require a more polar solvent mixture to elute.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Bromo-4-fluoronicotinic acid.
Data Presentation
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Non-polar, good for washing non-polar impurities. |
| Toluene | 111 | 2.4 | Aromatic, can be a good recrystallization solvent for some organics. |
| Dichloromethane (DCM) | 40 | 3.1 | Good for dissolving a wide range of organic compounds. |
| Ethyl Acetate | 77 | 4.4 | Medium polarity, a common choice for chromatography and recrystallization. |
| Acetone | 56 | 5.1 | Polar aprotic solvent. |
| Ethanol | 78 | 4.3 | Polar protic solvent, often used for recrystallization of polar compounds. |
| Methanol | 65 | 5.1 | Very polar protic solvent. |
| Water | 100 | 10.2 | Highly polar, can be used in mixed solvent systems for recrystallization. |
Note: The suitability of these solvents for 2-Bromo-4-fluoronicotinic acid needs to be experimentally determined.
Visualization of Purification Workflow
Caption: A typical workflow for the purification of a solid organic compound by recrystallization.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Organic Syntheses. To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Available at: [Link]
- Google Patents. Purification of nicotinic acid - US3037987A.
Sources
Technical Support Center: Synthesis of 2-Bromo-4-fluoronicotinic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
I. Troubleshooting Guide: Common Side Reactions & Issues
This section is dedicated to identifying and resolving specific problems that may arise during the synthesis of 2-Bromo-4-fluoronicotinic acid. Each entry is formatted as a question you might ask, followed by a detailed explanation of the potential causes and recommended solutions.
Q1: My yield of 2-Bromo-4-fluoronicotinic acid is significantly lower than expected. What are the likely causes?
Low yields can often be attributed to several factors, primarily related to the stability of intermediates and the reaction conditions. A common synthetic route involves the lithiation of a suitable precursor followed by carboxylation.
Potential Cause 1: Incomplete Lithiation or Unstable Lithiated Intermediate
The formation of the lithiated pyridine species is a critical step. Incomplete deprotonation or degradation of this intermediate before carboxylation will directly impact your yield. The stability of the lithiated intermediate can be influenced by temperature and the presence of additives.[1][2]
-
Troubleshooting:
-
Temperature Control: Ensure that the lithiation is carried out at a sufficiently low temperature (typically -78 °C) to prevent decomposition of the lithiated species.
-
Solvent Polarity: The choice of solvent is crucial. A polar, coordinating solvent like tetrahydrofuran (THF) is generally required for successful lithiation.[1][2]
-
Additives: The addition of stabilizing agents can be beneficial. For instance, bis(2-dimethylaminoethyl) ether has been shown to increase the degree of lithiation and the stability of the lithiated intermediate.[1]
-
Potential Cause 2: "Halogen Dance" Rearrangement
A significant side reaction in the synthesis of halogenated pyridines is the "halogen dance," a base-induced migration of a halogen atom to a different position on the ring.[3][4][5] This rearrangement is driven by thermodynamics and can lead to a mixture of isomers, thereby reducing the yield of the desired product.[3][4]
-
Troubleshooting:
-
Choice of Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used. The choice of base can influence the extent of the halogen dance.[3]
-
Reaction Time and Temperature: Minimize the time the lithiated species exists before quenching with an electrophile. Keeping the temperature strictly controlled is also essential.
-
Q2: I'm observing an unexpected isomer in my final product. How can I identify and prevent its formation?
The presence of isomers often points towards a "halogen dance" rearrangement, a well-documented phenomenon in the chemistry of halogenated heteroaromatics.[3][4][5][6][7]
Identification of Isomers:
-
NMR Spectroscopy: Carefully analyze the 1H and 19F NMR spectra. The coupling patterns and chemical shifts will be distinct for different isomers.
-
Mass Spectrometry: While mass spectrometry will show the same mass for isomers, fragmentation patterns in GC-MS or LC-MS/MS might provide clues to their structures.
Prevention of Isomer Formation:
-
Strict Temperature Control: As the halogen dance is often temperature-dependent, maintaining a consistently low temperature during the lithiation step is critical.
-
Rapid Quenching: Introduce the carboxylating agent (e.g., CO2) as quickly as possible after the formation of the lithiated intermediate to minimize the time for rearrangement.
Q3: My reaction is producing a significant amount of debrominated or defluorinated byproducts. What is causing this?
The loss of a halogen atom can occur through several mechanisms, including protonolysis of the lithiated intermediate or reductive dehalogenation.
Potential Cause 1: Proton Source Contamination
The lithiated intermediate is a strong base and will readily react with any available proton source, leading to the formation of the corresponding dehalogenated starting material.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Use freshly distilled, anhydrous solvents.
-
Potential Cause 2: Reductive Dehalogenation
Certain reagents or reaction conditions can lead to the reduction of the carbon-halogen bond.
-
Troubleshooting:
-
Reagent Purity: Use high-purity reagents to avoid contaminants that could act as reducing agents.
-
Reaction Conditions: Avoid conditions that favor radical reactions, which can sometimes lead to dehalogenation.
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of 2-Bromo-4-fluoronicotinic acid, offering insights into the underlying chemistry and practical considerations.
Q1: What are the most common synthetic routes to 2-Bromo-4-fluoronicotinic acid?
While specific proprietary methods exist, common strategies often revolve around the functionalization of a pre-existing bromofluoropyridine scaffold. A prevalent approach involves the ortho-lithiation of a suitable bromofluoropyridine derivative followed by carboxylation with carbon dioxide.[1] Another potential route could involve a Sandmeyer-type reaction starting from an appropriate aminopyridine precursor, although this can sometimes lead to a mixture of products.[8][9]
Q2: How does the presence of both bromine and fluorine affect the reactivity of the pyridine ring?
The combination of a bromine and a fluorine atom on the pyridine ring creates a unique reactivity profile.
-
Fluorine's Influence: As the most electronegative element, fluorine has a strong electron-withdrawing inductive effect. This can influence the acidity of ring protons and the overall electron density of the aromatic system, often directing lithiation to an adjacent position.[10]
-
Bromine's Role: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and can also direct ortho-lithiation.[10] Its presence allows for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, for further functionalization.[11][12][13]
Q3: What are the best practices for purifying 2-Bromo-4-fluoronicotinic acid?
Purification is critical to obtaining a high-purity final product.
-
Crystallization: Recrystallization from a suitable solvent system is often the most effective method for removing impurities. Experiment with different solvents to find the optimal conditions.
-
Chromatography: For challenging separations, column chromatography on silica gel can be employed. A gradient elution system may be necessary to separate closely related impurities.
-
Acid-Base Extraction: As the product is a carboxylic acid, it can be purified by dissolving it in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.
III. Experimental Protocols & Data
Illustrative Synthetic Protocol: Lithiation-Carboxylation of 2-Bromo-4-fluoropyridine
This protocol is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale.
-
Preparation: Under an inert atmosphere of argon, dissolve 2-bromo-4-fluoropyridine in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add an excess of crushed dry ice.
-
Quenching: Slowly warm the reaction to room temperature and quench with water.
-
Work-up: Acidify the aqueous layer with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Table 1: Common Impurities and their Spectroscopic Signatures
| Impurity | Potential Origin | 1H NMR (Illustrative Shifts) | 19F NMR (Illustrative Shifts) |
| 2-Bromo-4-fluoropyridine | Unreacted starting material | Distinct pyridine ring protons | Single fluorine resonance |
| 4-Fluoronicotinic acid | Debromination | Absence of bromine-influenced shifts | Single fluorine resonance |
| Isomeric Bromo-fluoronicotinic acids | Halogen dance rearrangement | Different coupling patterns and shifts | Different fluorine resonance |
IV. Visualizing Reaction Mechanisms
Diagram 1: Desired Synthetic Pathway
Caption: Lithiation followed by carboxylation.
Diagram 2: "Halogen Dance" Side Reaction
Caption: Formation of an isomeric byproduct.
V. References
-
Wikipedia. Halogen dance. [Link]
-
Bentham Science. Halogen Dance Reaction and its Application in Organic Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2-Bromo-4-fluoropyridine in Ligand Synthesis and Catalysis. [Link]
-
White Rose Research Online. Modeling a halogen dance reaction mechanism: A density functional theory study. [Link]
-
Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. [Link]
-
Sammakia, T., Stangeland, E. L., & Whitcomb, M. C. (2002). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 4(14), 2385–2388. [Link]
-
Marsais, F., Trécourt, F., Bréant, P., & Quéguiner, G. (1988). Directed lithiation of 4‐halopyridines: Chemoselectivity, regioselectivity and application to synthesis. Journal of Heterocyclic Chemistry, 25(1), 81–87. [Link]
-
Organic Syntheses. 2-bromopyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 2-Bromo-4,5-difluorobenzoic Acid. [Link]
-
Sirimungkala, A., Försterling, H.-D., Dlask, V., & Field, R. J. (1998). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. The Journal of Physical Chemistry A, 102(44), 8613–8620. [Link]
-
Alchem.Pharmtech. CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid. [Link]
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(11), 3792–3796. [Link]
-
Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine.
-
Google Patents. Process for making 2,6-difluoro pyridine.
-
Google Patents. Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Sci-Hub. Heterocyclic polyfluoro-compounds. Part XI. Synthesis and some reactions of 2,3,5,6-tetrafluoropyridine-4-aldehyde and -4-nitrile. [Link]
-
Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
Semantic Scholar. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Link]
-
National Institutes of Health. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. [Link]
-
National Institutes of Health. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. [Link]
-
Google Patents. Synthesis of bromobiphenyls.
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
Semantic Scholar. Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. [Link]
-
北京欣恒研科技有限公司. 2-Bromo-4-fluoronicotinic acid - CAS:1060809-35-9. [Link]
-
Google Patents. Preparation method of 6-fluoronicotinic acid.
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Bromo-4-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. ossila.com [ossila.com]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Bromo-4-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-fluoronicotinic acid. This electron-deficient heterocyclic halide presents unique challenges, and this guide is designed to provide actionable solutions to common experimental hurdles.
I. Understanding the Challenges with 2-Bromo-4-fluoronicotinic Acid
The Suzuki coupling of 2-Bromo-4-fluoronicotinic acid is a non-trivial transformation due to a combination of electronic and functional group effects:
-
Electron-Deficient Pyridine Ring: The pyridine nitrogen, fluorine, and carboxylic acid moieties all withdraw electron density, making the C-Br bond less susceptible to oxidative addition by the palladium catalyst.
-
Pyridine Nitrogen Coordination: The Lewis basicity of the pyridine nitrogen can lead to coordination with the palladium center, potentially inhibiting catalytic activity.[1]
-
Carboxylic Acid Functionality: The acidic proton of the carboxylic acid can interfere with the basic conditions typically required for the Suzuki reaction. Furthermore, the carboxylate can potentially chelate with the palladium catalyst.
-
Potential for Decarboxylation: Nicotinic acid derivatives can be susceptible to decarboxylation under certain reaction conditions, leading to unwanted side products.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common problems encountered during the Suzuki coupling of 2-Bromo-4-fluoronicotinic acid in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired product. What are the primary causes and how can I address them?
Answer:
Low or no conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
A. Inactive Catalyst or Inappropriate Ligand Choice:
The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step for electron-deficient substrates.
-
Underlying Cause: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active. The electron-withdrawing nature of the pyridine ring necessitates a more electron-rich and sterically hindered ligand to facilitate oxidative addition and subsequent reductive elimination.
-
Solutions:
-
Catalyst Screening: Employ pre-formed Pd(0) sources like Pd₂(dba)₃ or use Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) that can be reduced in situ.
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging couplings.[2] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating ability.
-
B. Suboptimal Base Selection:
The choice of base is critical, especially in the presence of the carboxylic acid.
-
Underlying Cause: The base must be strong enough to promote transmetalation but not so strong as to cause unwanted side reactions like decarboxylation or hydrolysis of the boronic acid.
-
Solutions:
-
Inorganic Bases: Mild inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are good starting points. Cesium carbonate (Cs₂CO₃) can also be effective.
-
Anhydrous Conditions: Using an anhydrous base and solvent can be beneficial, particularly if protodeboronation of the boronic acid is a concern.
-
Avoid Strong Hydroxide Bases: Bases like NaOH and KOH should be used with caution as they can increase the rate of protodeboronation and potentially promote decarboxylation.
-
C. Inadequate Reaction Temperature:
-
Underlying Cause: Insufficient thermal energy may prevent the reaction from overcoming the activation barrier.
-
Solutions:
-
Gradual Temperature Increase: If the reaction is sluggish at lower temperatures (e.g., 80 °C), a moderate increase to 100-110 °C may be beneficial.
-
Monitor for Decomposition: Be mindful that excessively high temperatures can lead to catalyst decomposition and increased side product formation.
-
Question 2: I am observing significant formation of 4-fluoronicotinic acid (protodebromination) and/or my starting boronic acid is being consumed to form the corresponding arene (protodeboronation). How can I minimize these side reactions?
Answer:
Protodebromination and protodeboronation are common side reactions that consume starting materials and reduce the yield of the desired product.
A. Minimizing Protodebromination (Loss of Bromine):
-
Underlying Cause: This can occur through a competing reaction pathway where a hydride species replaces the bromide on the pyridine ring.
-
Solutions:
-
Optimize Ligand and Catalyst: A well-chosen catalyst-ligand system that favors the desired cross-coupling pathway can suppress this side reaction.
-
Control of Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes exacerbate protodebromination.
-
B. Minimizing Protodeboronation (Loss of Boronic Acid):
-
Underlying Cause: The C-B bond of the boronic acid is susceptible to cleavage by a proton source, which is often water present in the reaction mixture. This is particularly problematic with electron-deficient or heteroaryl boronic acids.[3][4][5][6][7]
-
Solutions:
-
Use Anhydrous Conditions: Employ anhydrous solvents and bases to minimize the presence of water.
-
Utilize Boronate Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[8] They act as a "slow-release" source of the active boron species.
-
Milder Bases: Use weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of strong hydroxide bases.
-
Question 3: I am seeing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is a common issue.
-
Underlying Cause: This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). The Pd(II) species can then undergo two transmetalations with the boronic acid, followed by reductive elimination to give the homocoupled product.
-
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to in situ reduction of a Pd(II) precatalyst.
-
Question 4: I am concerned about potential decarboxylation of my product under the reaction conditions. How can I mitigate this risk?
Answer:
Decarboxylation is a potential side reaction for nicotinic acid derivatives, especially at elevated temperatures.
-
Underlying Cause: The combination of heat and a basic environment can promote the loss of CO₂ from the carboxylic acid.
-
Solutions:
-
Milder Reaction Conditions: If possible, try to run the reaction at a lower temperature. This may require a more active catalyst system.
-
Choice of Base: Avoid excessively strong bases. Milder bases like K₂CO₃ or K₃PO₄ are less likely to induce decarboxylation than strong hydroxide or alkoxide bases.
-
Protecting the Carboxylic Acid: If decarboxylation is a persistent issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester can then be hydrolyzed in a subsequent step.
-
III. Recommended Starting Conditions and Optimization Strategy
For a successful Suzuki coupling of 2-Bromo-4-fluoronicotinic acid, a systematic optimization approach is recommended. The following table provides a starting point for reaction conditions.
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Screen different Pd sources if low conversion persists. |
| Ligand | XPhos or SPhos (2-4 mol%) | Screen other bulky, electron-rich phosphine ligands or NHC ligands. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Try Cs₂CO₃ or KF if needed. Ensure the base is finely powdered and anhydrous. |
| Boron Reagent | Arylboronic acid (1.2-1.5 equivalents) | If protodeboronation is observed, switch to the corresponding pinacol boronate ester or potassium trifluoroborate. |
| Solvent | Dioxane/H₂O (4:1 or 10:1) or Toluene/H₂O (10:1) | If solubility is an issue, consider DMF or 2-MeTHF. Ensure solvents are thoroughly degassed. |
| Temperature | 80-100 °C | Gradually increase the temperature if the reaction is slow, but monitor for decomposition. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |
IV. Experimental Protocols and Workflows
A. General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-4-fluoronicotinic acid (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium precatalyst and ligand to the flask under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1M HCl to a pH of 3-4 to protonate the carboxylic acid and facilitate extraction into the organic layer. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
B. Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in the Suzuki coupling of 2-Bromo-4-fluoronicotinic acid.
V. Frequently Asked Questions (FAQs)
-
Q1: Can I use 2-Bromo-4-fluoronicotinic acid directly, or should I protect the carboxylic acid group?
-
A1: It is often possible to use the free carboxylic acid directly with a careful choice of a non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄. However, if you encounter issues with low yield, solubility, or decarboxylation, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable strategy. The ester can be hydrolyzed post-coupling.
-
-
Q2: What is the role of water in the reaction mixture?
-
A2: Water can play a dual role. It is often necessary to dissolve the inorganic base and can facilitate the transmetalation step. However, it is also a proton source that can lead to protodeboronation. The optimal amount of water is often a fine balance, and using a co-solvent system like dioxane/water or toluene/water is common. In cases of severe protodeboronation, anhydrous conditions should be explored.
-
-
Q3: How do I know if my palladium catalyst is active?
-
Q4: Can I use a different halogen, like 2-chloro-4-fluoronicotinic acid?
-
A4: While Suzuki couplings of aryl chlorides are possible, they are generally more challenging than with aryl bromides due to the stronger C-Cl bond.[9] This would likely require a more active catalyst system, such as one employing a highly electron-rich N-heterocyclic carbene (NHC) ligand, and potentially higher reaction temperatures.
-
VI. References
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. J. Am. Chem. Soc.2010 , 132 (40), 14073–14075. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2022 , 144 (37), 17053–17067. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022 , 55 (9), 1269–1284. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2007 , 46 (32), 6515-6518. [Link]
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
Decarboxylation as the Key Step in C-C Bond-Forming Reactions. Chemistry2017 , 23 (32), 7644-7669. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022 , 55 (9), 1269–1284. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2005 , 70 (22), 8625–8633. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2019 , 24 (21), 3846. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
How to approach choosing reaction conditions for Suzuki?. r/Chempros - Reddit. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Org. Lett.2018 , 20 (15), 4469–4473. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2019 , 24 (21), 3846. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Amidation of 2-Bromo-4-fluoronicotinic Acid
Welcome to the technical support center for the amidation of 2-Bromo-4-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the synthesis of its amide derivatives. This resource offers a structured, question-and-answer-based approach to diagnose and resolve common to complex issues in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Common Reaction Failures & Initial Checks
Question 1: My amidation reaction with 2-Bromo-4-fluoronicotinic acid shows no product formation or very low yield. What are the primary culprits?
Low or no product yield in amide coupling reactions often stems from a few fundamental issues. The primary reasons typically involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. Insufficient or degraded coupling reagents are a common cause of incomplete activation.[1]
-
Amine Deactivation: The amine's nucleophilicity can be compromised through protonation. An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[1]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, temperature, and base can significantly influence the reaction's success.[1] The presence of water is particularly detrimental as it can lead to the hydrolysis of the activated carboxylic acid intermediate.[1][2]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction.[1]
Question 2: How do the electronic properties of 2-Bromo-4-fluoronicotinic acid affect the amidation reaction?
The pyridine ring in 2-Bromo-4-fluoronicotinic acid is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of the bromo and fluoro substituents. This electronic nature can present both challenges and opportunities:
-
Increased Acidity: The electron-withdrawing groups make the carboxylic acid proton more acidic, which can facilitate its deprotonation by a base.
-
Reduced Nucleophilicity of the Ring Nitrogen: The pyridine nitrogen is less likely to interfere with the coupling reagents compared to more electron-rich pyridines.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): The fluoro and bromo substituents are potential leaving groups for SNAr reactions, especially with highly nucleophilic amines or under harsh basic conditions. Fluorine, due to its high electronegativity, can stabilize the intermediate Meisenheimer complex, making it a surprisingly good leaving group in SNAr reactions.[3]
Section 2: Coupling Reagents and Activation Strategies
Question 3: I am using HATU as a coupling reagent without success. What could be the issue?
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent, but its effectiveness can be compromised under certain conditions.[4][5]
-
Incorrect Order of Addition: For many coupling reagents, including HATU, it is crucial to pre-activate the carboxylic acid before adding the amine.[6][7] This involves stirring the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA or triethylamine) together for a period (e.g., 15-30 minutes) before introducing the amine.[1][6][8]
-
Inappropriate Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is generally preferred.[6][8] Using a nucleophilic base like pyridine could potentially compete with the desired amine in reacting with the activated acid.[6]
-
Moisture: HATU is sensitive to moisture. Ensure all reagents and solvents are anhydrous.[2][6] Commercial anhydrous solvents are recommended.[6]
-
Solvent Choice: While Dichloromethane (DCM) is often used, polar aprotic solvents like N,N-Dimethylformamide (DMF) can be more effective, especially if the starting materials have limited solubility in DCM.[6][8]
dot
Caption: Troubleshooting workflow for failed HATU-mediated amidation.
Question 4: What are some alternative coupling reagents if HATU and other uronium/aminium salts fail?
If uronium/aminium-based reagents like HATU or HBTU are unsuccessful, several other classes of coupling reagents can be employed.[9][10]
| Coupling Reagent Class | Examples | Key Considerations |
| Carbodiimides | EDC (water-soluble), DCC, DIC | Often used with additives like HOBt or OxymaPure to improve efficiency and suppress side reactions.[4][9][11][12] The urea byproduct of DCC is poorly soluble, while DIC's byproduct is more soluble.[4][13] |
| Phosphonium Salts | PyBOP, PyAOP, BOP | Generally do not react with the free amino group of the amine component.[9] PyBOP has replaced the carcinogenic BOP.[13] PyAOP is highly effective for coupling sterically hindered amino acids.[4][5] |
| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | This is a two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride, which is then reacted with the amine.[9][14][15] This method can be harsh and may not be suitable for sensitive substrates.[9] The reaction of the acyl chloride with the amine often requires a base to neutralize the HCl byproduct.[16] |
dot
Caption: Comparison of one-pot amidation versus a two-step acyl chloride approach.
Section 3: Side Reactions and Purification
Question 5: I am observing unexpected byproducts. What side reactions are possible with 2-Bromo-4-fluoronicotinic acid?
Besides the common side reactions in amidation (e.g., racemization if chiral centers are present), the halo-substituents on the pyridine ring introduce the possibility of Nucleophilic Aromatic Substitution (SNAr).
-
SNAr with the Amine: The amine reactant, being a nucleophile, could potentially displace the fluoro or bromo group. The 4-position on a pyridine ring is activated towards nucleophilic attack, making the fluorine a plausible leaving group.
-
SNAr with the Base: A nucleophilic base could also participate in SNAr. This is another reason to use a sterically hindered, non-nucleophilic base like DIPEA.
To minimize SNAr:
-
Use milder reaction conditions (e.g., room temperature or below).
-
Avoid excessively strong or nucleophilic bases.
-
Consider protecting the amine if it is particularly nucleophilic, though this adds steps to the synthesis.
Question 6: What is the best way to purify the final amide product?
Purification will depend on the properties of the resulting amide.
-
Aqueous Workup: A standard aqueous workup can remove water-soluble byproducts, such as the urea from EDC or salts. This typically involves quenching the reaction with water or a saturated aqueous solution of NH₄Cl, followed by extraction with an organic solvent like ethyl acetate.[1] The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.[1]
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying amide products from unreacted starting materials and non-polar byproducts.[11][17]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[17][18]
-
Sublimation: For certain stable, non-volatile solids, sublimation under vacuum can yield very pure material.[18]
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
-
Dissolve 2-Bromo-4-fluoronicotinic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][6]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Two-Step Amidation via Acyl Chloride Formation
Step A: Acyl Chloride Formation
-
To 2-Bromo-4-fluoronicotinic acid (1.0 equivalent) in a flask, add thionyl chloride (SOCl₂) (2-5 equivalents), optionally with a catalytic amount of DMF.[15][16][19]
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by quenching a small aliquot with methanol and checking for methyl ester formation by LC-MS).
-
Remove the excess SOCl₂ by distillation or under reduced pressure. The crude acyl chloride is often used directly in the next step.
Step B: Amidation
-
Dissolve the crude acyl chloride in an anhydrous solvent like DCM.
-
In a separate flask, dissolve the amine (1.0-1.1 equivalents) and a base such as triethylamine or pyridine (1.5-2.0 equivalents) in the same solvent.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify as described in Protocol 1.
References
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]
-
Coupling Reagents. (n.d.). Scribd. Retrieved from [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018). ResearchGate. Retrieved from [Link]
-
Amide Synthesis - Fisher Scientific. (n.d.). Retrieved from [Link]
-
HATU/PyBOP coupling procedure question. (2023). Reddit. Retrieved from [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Retrieved from [Link]
-
Nicotinic Acid-Mediated Activation of Both Membrane and Nuclear Receptors towards Therapeutic Glucocorticoid Mimetics for Treating Multiple Sclerosis. (2011). PMC - NIH. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). PMC - NIH. Retrieved from [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube. Retrieved from [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. (2017). RSC Publishing. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Retrieved from [Link]
-
Why did my amide syntesis does not work? (2021). ResearchGate. Retrieved from [Link]
-
Mechanistic insights into boron-catalysed direct amidation reactions. (2018). PMC - NIH. Retrieved from [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Retrieved from [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]
-
Esterification/Amidation Problems. (2024). Reddit. Retrieved from [Link]
-
NICOTINIC ACID AMIDE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (2007). Luxembourg Bio Technologies. Retrieved from [Link]
-
Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? (2016). ResearchGate. Retrieved from [Link]
-
Acid to Acid Chloride - Common Conditions. (n.d.). Retrieved from [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021). ResearchGate. Retrieved from [Link]
- Preparation of chloro- and bromo-fluoroacetyl chloride. (1978). Google Patents.
-
Challenges and Breakthroughs in Selective Amide Activation. (2020). PMC - NIH. Retrieved from [Link]
-
Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE. (2019). ResearchGate. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Preparation of nicotinic acid amide. (1942). Google Patents.
-
Preparation of Acyl Chlorides. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2020). ResearchGate. Retrieved from [Link]
-
preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved from [Link]
-
Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. (2024). ChemRxiv. Retrieved from [Link]
-
Synthesis of amides using boron catalysts. (2018). UCL Discovery. Retrieved from [Link]
-
Postulated mechanism for amidation reaction of 1. (2018). ResearchGate. Retrieved from [Link]
-
Amidation of α‐bromo acid using DIC (ref. – Sction 2.1). (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. hepatochem.com [hepatochem.com]
- 10. scribd.com [scribd.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. file.globalso.com [file.globalso.com]
- 14. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
preventing decarboxylation of 2-Bromo-4-fluoronicotinic acid during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation During Reactions
Welcome to the technical support center for 2-Bromo-4-fluoronicotinic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers encountering challenges with the stability of this versatile building block, particularly its propensity for decarboxylation during synthetic transformations. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Bromo-4-fluoronicotinic acid prone to decarboxylation?
A1: The susceptibility of 2-Bromo-4-fluoronicotinic acid to decarboxylation stems from the electronic nature of the pyridine ring, enhanced by the presence of electron-withdrawing substituents. The nitrogen atom in the pyridine ring, along with the bromo and fluoro groups, inductively withdraws electron density from the ring. This electronic deficiency stabilizes the transition state of the decarboxylation reaction, thereby lowering the activation energy required for the loss of carbon dioxide (CO₂).[1][2]
The generally accepted mechanism for the decarboxylation of picolinic acids (pyridine-2-carboxylic acids) involves the formation of a zwitterionic intermediate, which then loses CO₂ to form a 2-pyridyl carbanion or a related ylide species.[3] The presence of electron-withdrawing groups at positions 4 and 2 further stabilizes this negatively charged intermediate, making the decarboxylation process more favorable, especially at elevated temperatures.[1][3]
Troubleshooting Guide: Preventing Unwanted Decarboxylation
This section addresses specific experimental challenges and provides actionable solutions to mitigate or eliminate decarboxylation of 2-Bromo-4-fluoronicotinic acid.
Issue 1: Significant decarboxylation observed during amide coupling reactions at elevated temperatures.
Root Cause Analysis: Amide coupling reactions, particularly those requiring heat to overcome steric hindrance or low reactivity of the amine, are a primary scenario for decarboxylation. High temperatures provide the necessary energy to overcome the activation barrier for the loss of CO₂, leading to the formation of 2-bromo-4-fluoropyridine as a significant byproduct.[4]
Solutions:
-
Employ Low-Temperature Coupling Reagents: The most effective strategy is to utilize modern coupling reagents that facilitate amide bond formation at or below room temperature.[5][6] This minimizes the thermal energy available for the competing decarboxylation pathway.
-
Graphviz Diagram: Decision Workflow for Amide Coupling
A decision tree to guide the selection of appropriate amide coupling strategies.
-
Recommended Reagents and Conditions:
-
| Coupling Reagent | Additive(s) | Base | Typical Temperature | Key Advantages |
| HATU | (None) | DIPEA, 2,4,6-Collidine | 0°C to RT | Highly efficient for hindered couplings, fast reaction times. |
| COMU | (None) | DIPEA, NMM | 0°C to RT | Excellent performance, soluble byproducts.[5] |
| PyAOP | (None) | DIPEA | 0°C to RT | Particularly effective for N-methylated or other challenging amines.[7] |
| EDC·HCl | HOBt, HOAt | DIPEA, NMM | 0°C to RT | Water-soluble byproducts, cost-effective for less demanding couplings.[5][7] |
| DIC | HOBt, HOAt | DIPEA, NMM | 0°C to RT | Byproduct (DIU) is soluble in many organic solvents.[7] |
DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; RT: Room Temperature
-
Step-by-Step Protocol: Low-Temperature Amide Coupling using HATU
-
Dissolve 2-Bromo-4-fluoronicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C using an ice bath.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq).
-
In a separate vial, dissolve HATU (1.0-1.2 eq) in a minimal amount of the same anhydrous solvent.
-
Add the HATU solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are often complete within 2-6 hours.
-
Upon completion, proceed with standard aqueous workup and purification.
-
Issue 2: Decarboxylation occurs even at room temperature, or when using standard coupling reagents.
Root Cause Analysis: While less common, some degree of decarboxylation can occur even at ambient temperatures, especially during prolonged reaction times or in the presence of certain bases. The formation of the activated ester intermediate (e.g., O-acylisourea with carbodiimides) can still be thermally unstable enough to undergo decarboxylation.[5]
Solutions:
-
Activate the Carboxylic Acid in situ at Low Temperature: Pre-activating the carboxylic acid at a low temperature before adding the amine can sometimes mitigate the issue. This involves forming the active ester at 0°C or even lower temperatures before the amine is introduced.
-
Protecting Group Strategy: When all other methods fail, or for particularly sensitive downstream reactions, protecting the carboxylic acid as an ester is a robust solution.[8][9][10] The ester can be converted to the desired amide at a later stage.
-
Graphviz Diagram: Protecting Group Workflow
Workflow illustrating the use of an ester protecting group.
-
Step-by-Step Protocol: Esterification and Subsequent Amide Formation
Part A: Methyl Ester Protection
-
Suspend 2-Bromo-4-fluoronicotinic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0°C.
-
Slowly add thionyl chloride (1.5 eq) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Part B: Amide Formation from the Methyl Ester
-
Option 1: Direct Aminolysis (for non-volatile, reactive amines): Heat the methyl ester with a large excess of the desired amine, either neat or in a high-boiling point solvent. This method is harsh and may not be suitable for complex substrates.
-
Option 2: Saponification followed by Low-Temperature Coupling (Recommended):
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature until hydrolysis is complete.
-
Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract the now-deprotected carboxylic acid.
-
Dry and concentrate the organic extracts.
-
Immediately use the crude carboxylic acid in a low-temperature amide coupling protocol as described in Issue 1 .
-
-
-
Issue 3: Decarboxylation observed during other reactions, such as cross-coupling (e.g., Suzuki, Sonogashira).
Root Cause Analysis: Palladium-catalyzed cross-coupling reactions often require elevated temperatures and the use of a base. This combination of heat and basic conditions can promote decarboxylation.
Solutions:
-
Protect the Carboxylic Acid: As detailed in Issue 2 , converting the carboxylic acid to an ester is the most reliable method to prevent decarboxylation during a subsequent cross-coupling reaction. The ester is generally stable to most cross-coupling conditions.
-
Optimize Reaction Conditions: If a protecting group is not feasible, careful optimization of the cross-coupling reaction is critical.
-
Temperature: Use the lowest possible temperature that still affords a reasonable reaction rate. Screen temperatures starting from 60-70°C.
-
Base: Use a weaker base if possible. While strong bases like K₂CO₃ or Cs₂CO₃ are common, a milder base like K₃PO₄ or an organic base might be sufficient and less likely to promote decarboxylation.
-
Catalyst System: Employ modern, highly active palladium catalysts and ligands that can facilitate the reaction at lower temperatures.
-
References
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.
- Gao, Y., et al. (2020). Investigation of thermal behavior of nicotinic acid. Journal of Thermal Analysis and Calorimetry, 141, 229–237.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6539-6684.
- El-Sayed, N. N. E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4638.
- Das, S., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
- Arora, P. S., et al. (2023). Small Molecule Catalyst for Peptide Synthesis. Journal of the American Chemical Society, 145(30), 16585–16591.
-
ResearchGate. (2016). Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids?. Retrieved from [Link]
-
Scribd. (n.d.). Peptide Synthesis Strategies Overview. Retrieved from [Link]
-
askIITians. (n.d.). What is the effect of electron withdrawing groups on the acidity carboxylic acid?. Retrieved from [Link]
- Martin, A. D., et al. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. Crystals, 12(10), 1445.
- Nascimento, A. L. C. S. do, et al. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. Journal of Thermal Analysis and Calorimetry, 115, 1665–1672.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153327.
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
ChemTalk. (n.d.). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
- Behloul, C., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Organic & Biomolecular Chemistry, 17(12), 3031-3048.
- Liew, S. S., et al. (2019). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Food Research, 3(5), 458-465.
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
- Ojeda-Porras, A., & Gamba-Sánchez, D. (2016). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry, 81(23), 11548–11555.
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- Patel, R. P., et al. (2015). solvent-free synthesis of amide: a novel technique of green chemistry. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 239-241.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]
- de Oliveira, G. G., et al. (2010). Thermal analysis of vitamin PP Niacin and niacinamide. Journal of Thermal Analysis and Calorimetry, 102, 321–326.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Jana, A., et al. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. The Journal of Organic Chemistry, 87(6), 4164–4177.
-
P212121. (n.d.). 2-Bromo-4-fluoropyridine. Retrieved from [Link]
- Pulido, A., et al. (2013). Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. ChemSusChem, 6(1), 141-151.
-
ResearchGate. (n.d.). Direct Amide Formation Avoiding Poor Atom Economy Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Retrieved from [Link]
- Ishihara, K. (2013). Amide bond formation: beyond the dilemma between activation and racemisation.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. What is the effect of electron withdrawing groups on the acidity carb - askIITians [askiitians.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. jocpr.com [jocpr.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-fluoronicotinic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this challenging synthesis. As a key building block in pharmaceutical and agrochemical research, achieving a high yield and purity of this compound is often critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues encountered in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis of 2-Bromo-4-fluoronicotinic acid. The most prevalent synthetic route involves the diazotization of 2-amino-4-fluoronicotinic acid followed by a Sandmeyer reaction. An alternative, though less common, route is the hydrolysis of 2-bromo-4-fluoronicotinonitrile. Our troubleshooting will focus primarily on the more established Sandmeyer pathway.
Q1: My overall yield for the Sandmeyer reaction is consistently low (<40%). What are the most critical parameters to investigate?
Low yields in this synthesis are common and can typically be traced back to two main stages: the diazotization of the starting amine and the subsequent copper-catalyzed bromination.
Core Issues to Address:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable. The diazonium intermediate derived from 2-amino-4-fluoronicotinic acid is susceptible to premature decomposition, leading to unwanted byproducts, especially phenolic impurities from reaction with water.
-
Inefficient Bromination: The substitution of the diazonium group with bromide may be incomplete. This can be due to the quality of the copper(I) bromide (CuBr) catalyst, insufficient bromide concentration, or suboptimal reaction temperature.
-
Side Reactions: A common side reaction is the formation of biaryl compounds, which can complicate purification and reduce the yield of the desired product.[1]
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step must be performed between 0-5 °C.[2] Exceeding this temperature range significantly increases the rate of decomposition of the diazonium salt. Use an ice-salt bath for robust temperature management.
-
Controlled Reagent Addition: Add the aqueous sodium nitrite solution dropwise to the acidic solution of the amine.[3] A slow, controlled addition prevents localized temperature spikes and minimizes the formation of unwanted nitrogen oxides.
-
Catalyst Quality: Ensure your CuBr is fresh and free of significant oxidation (Cu(II) salts are less effective). If the catalyst is old or discolored (green/blue), consider preparing it fresh or washing it with sulfurous acid to remove Cu(II) impurities.
Q2: I'm observing significant foaming and the formation of a dark, tarry byproduct during the bromination step. How can this be mitigated?
This is a classic sign of an uncontrolled reaction, often linked to the rapid decomposition of the diazonium salt. The vigorous evolution of nitrogen gas should be steady, not eruptive.[3]
Causality and Solutions:
-
Rapid Addition: Adding the diazonium salt solution too quickly to the hot CuBr solution causes a surge in decomposition, leading to foaming and polymerization of reactive intermediates.
-
Solution: Add the cold (0-5 °C) diazonium salt solution slowly and portion-wise to the heated CuBr solution.[3] This allows the nitrogen gas to evolve smoothly and maintains a manageable reaction rate.
-
-
Temperature of CuBr Solution: While the diazonium salt must be kept cold, the CuBr solution is typically heated to facilitate the reaction. However, an excessively high temperature can also accelerate decomposition.
-
Solution: Maintain the CuBr solution at a moderately elevated temperature (typically 50-70 °C, but this should be optimized). Monitor the reaction by the rate of gas evolution.
-
Workflow for Sandmeyer Synthesis
Caption: Key stages of the Sandmeyer synthesis pathway.
Q3: My hydrolysis of 2-bromo-4-fluoronicotinonitrile is incomplete, and I'm isolating the amide intermediate. How can I drive the reaction to completion?
Hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. For sterically hindered or electron-deficient nitriles, this second step can be sluggish.
Strategies for Complete Hydrolysis:
-
Harsher Conditions: If basic hydrolysis (e.g., NaOH/H₂O) is stalling, you may need to increase the temperature (reflux) and/or the concentration of the base.
-
Acidic Hydrolysis: Switching to acidic conditions can be effective. Refluxing in a strong acid like concentrated HCl or a mixture of H₂SO₄ and water is a standard method for hydrolyzing recalcitrant amides.
-
Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve the reaction rate by facilitating the transport of the hydroxide ion into the organic phase.
| Parameter | Basic Hydrolysis | Acidic Hydrolysis |
| Reagents | NaOH or KOH in H₂O/EtOH | Conc. H₂SO₄ or HCl |
| Temperature | Reflux | Reflux |
| Pros | Simpler workup for acidic product | Often more effective for stubborn amides |
| Cons | May stall at the amide stage | Can be corrosive; potential for side reactions |
Table 1. Comparison of Hydrolysis Conditions.
Frequently Asked Questions (FAQs)
Q: What are the essential safety precautions when performing a Sandmeyer reaction? A: The primary hazard is the instability of the aryl diazonium salt. These compounds can be explosive in a dry, solid state. Never isolate the diazonium salt. Always generate it in situ in a cold aqueous solution and use it immediately.[3] Perform the reaction behind a blast shield, especially when working on a larger scale.
Q: Can I use catalytic amounts of copper instead of a stoichiometric equivalent? A: Yes, modern variations of the Sandmeyer reaction have been developed that use catalytic amounts of copper. These often involve a Cu(I)/Cu(II) catalytic cycle and may employ ligands to improve efficiency.[4] A catalytic system can simplify purification by reducing the amount of copper waste. For example, using 10 mol% of a CuBr/CuBr₂ mixture has been shown to be effective for some substrates.[5]
Q: My final product is contaminated with a green/blue solid after workup. What is it and how do I remove it? A: The colored impurity is almost certainly residual copper salts. During the workup, after extraction into an organic solvent, washing the organic layer with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or a concentrated ammonium hydroxide solution can help remove these salts. An additional wash with dilute HCl may also be beneficial.
Q: Are there any alternatives to NaNO₂ for diazotization? A: Yes, organic nitrites like tert-butyl nitrite (t-BuONO) or isoamyl nitrite can be used, often in organic solvents.[5][6] This is sometimes referred to as the Doyle-Kirmse reaction and can be advantageous for substrates that are not soluble in aqueous acid.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common synthesis issues.
Optimized Experimental Protocol: Sandmeyer Reaction
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
2-Amino-4-fluoronicotinic acid
-
Hydrobromic acid (48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Diazotization:
-
In a three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-fluoronicotinic acid (1 equivalent) in 48% HBr.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the internal temperature does not exceed 5 °C.[2]
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. Keep this solution cold for immediate use in the next step.
-
-
Sandmeyer Bromination:
-
In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr.
-
Heat this copper solution to 60 °C with stirring.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the hot CuBr solution via a dropping funnel. The rate of addition should be controlled to maintain a steady evolution of nitrogen gas.[3]
-
After the addition is complete, continue to stir the reaction mixture at 60 °C for 1-2 hours, or until gas evolution has completely ceased.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove excess acid.
-
To remove copper impurities, wash the organic layer with an aqueous solution of EDTA or ammonium hydroxide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-Bromo-4-fluoronicotinic acid.
-
References
-
Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538. Available from: [Link]
-
Butt, M. A., & Zhang, H. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3135-3160. Available from: [Link]
-
Wang, X., & Li, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466-476. Available from: [Link]
-
Wikipedia contributors. (2023, December 27). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
PHARMD GURU. (n.d.). SANDMEYERS REACTION. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available from: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]1]
-
PHARMD GURU. (n.d.). SANDMEYERS REACTION. Retrieved from [Link]2]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic Sandmeyer Bromination [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nsd.pku.edu.cn [nsd.pku.edu.cn]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-4-fluoronicotinic Acid
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the complexities of cross-coupling reactions with 2-bromo-4-fluoronicotinic acid. As a challenging heterocyclic substrate, its successful functionalization requires a nuanced approach to catalyst selection and reaction optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
The Challenge: Understanding 2-Bromo-4-fluoronicotinic Acid
2-Bromo-4-fluoronicotinic acid presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, influenced by both the fluorine atom and the carboxylic acid, can impact the rate of oxidative addition.[1] More critically, the presence of two potential coordination sites—the pyridine nitrogen and the carboxylic acid—can lead to catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, forming catalytically inactive species.[2][3] Similarly, the carboxylate group can chelate the metal, interfering with the desired catalytic cycle. Overcoming these hurdles is paramount for achieving high yields and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm observing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the most likely causes?
Low conversion is the most common issue and can stem from several factors related to the substrate's inherent properties.[2]
-
Catalyst Deactivation: This is the primary suspect. Both the pyridine nitrogen and the carboxylate group can bind to the palladium center, sequestering the active catalyst from the reaction cycle. The choice of ligand is critical to mitigate this. Bulky, electron-rich phosphine ligands can shield the metal center and promote the desired catalytic steps over inhibitory binding.[2][4]
-
Inappropriate Base Selection: The base is not only required to activate the boronic acid for transmetalation but must also deprotonate the carboxylic acid.[5] An insufficient amount or an inappropriate choice of base can stall the reaction. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.
-
Poor Reagent Quality or Reaction Setup: Standard issues like impure or degraded boronic acid (protodeboronation), wet solvents, or insufficient degassing (leading to oxidation of the Pd(0) catalyst and phosphine ligands) are often magnified with challenging substrates.[2]
Q2: What are the best initial catalyst systems to screen for a Suzuki-Miyaura coupling with this substrate?
For challenging, electron-deficient heteroaryl bromides, a systematic screen of catalysts and ligands is recommended. Start with systems known for their high activity and stability.
-
Palladium Precatalysts: Use air-stable Pd(II) precatalysts that reliably generate the active Pd(0) species. Good starting points include Pd(OAc)₂, Pd₂(dba)₃, or dedicated precatalysts like XPhos Pd G3.[4]
-
Ligands: Bulky, electron-rich biaryl monophosphine ligands are essential. They accelerate reductive elimination and are sterically imposing enough to discourage catalyst deactivation by the substrate.[4]
| Ligand Family | Recommended Ligands | Key Advantages |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly active for electron-deficient and sterically hindered substrates.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, resistant to deactivation.[6][7] |
| Ferrocenyl Phosphines | dppf | A robust, general-purpose ligand, though sometimes less active than modern biaryl phosphines for this substrate class. |
Q3: How should I approach catalyst selection for a Buchwald-Hartwig amination?
The Buchwald-Hartwig amination shares similar challenges regarding catalyst deactivation.[8] The choice of ligand is again crucial for success.
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective starting points.
-
Ligands: While bulky monophosphine ligands are effective, bidentate phosphine ligands have also shown great utility, as they are thought to prevent the formation of inactive palladium dimers.[9]
| Ligand Family | Recommended Ligands | Key Advantages |
| Bulky Biaryl Phosphines | BrettPhos, RuPhos | Excellent for coupling a wide range of amines, including primary and secondary, with heteroaryl halides. |
| Bidentate Phosphines | BINAP, DPPF | Classic ligands for amination that provide good stability and reactivity.[9] |
| Josiphos-type Ligands | CyPF-tBu | Air-stable and highly efficient for the amination of both aryl and heteroaryl halides.[10] |
Q4: What are the most common side reactions, and how can they be minimized?
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. It is particularly problematic with electron-deficient heteroaryl boronic acids and in the presence of aqueous bases.[2] To minimize this, use anhydrous conditions, employ more stable boronic esters (e.g., pinacol esters), or use potassium trifluoroborate salts.[2]
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[2] Rigorous degassing of all solvents and reagents is the most effective preventative measure.
-
Hydrodehalogenation (Dehalogenation): The starting 2-bromo-4-fluoronicotinic acid is converted to 4-fluoronicotinic acid. This can be caused by hydride sources in the reaction mixture or certain catalyst decomposition pathways. Ensure solvents are pure and consider the stability of your catalyst system.[11]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing poor performance in your Suzuki-Miyaura coupling, consult the following guide.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or trace product | Ineffective Catalyst System: Ligand is not suitable for this substrate; catalyst deactivation. | Screen a panel of bulky, electron-rich ligands (XPhos, SPhos, RuPhos). Increase catalyst loading from 1-2 mol% to 3-5 mol%.[4][12] |
| Incorrect Base: Base is too weak or insoluble. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. Use at least 2-3 equivalents. | |
| Poor Solubility: Reagents are not fully dissolved. | Try a different solvent system (e.g., dioxane/water, toluene, DMF). Gentle heating can improve solubility, but avoid excessive temperatures that can degrade the catalyst.[2][13] | |
| Reaction stalls at ~50% conversion | Catalyst Death: The active Pd(0) species is being consumed over time. | Use a more robust precatalyst (e.g., a G3 or G4 Buchwald precatalyst). Ensure the reaction is strictly anaerobic. A second addition of catalyst mid-reaction may help. |
| Product Inhibition: The product itself may be coordinating to the palladium, slowing the reaction. | Try running the reaction at a more dilute concentration. | |
| Significant side products observed | Homocoupling of Boronic Acid: Presence of oxygen. | Improve degassing procedure (e.g., use freeze-pump-thaw cycles for solvents). Ensure a high-purity inert gas is used.[2] |
| Protodeboronation: Boronic acid is unstable under reaction conditions. | Use the corresponding boronic acid pinacol ester or KF₃B salt. Switch to anhydrous conditions if possible.[2] | |
| Hydrodehalogenation: Decomposition of starting material. | Verify the purity of solvents and reagents. Lowering the reaction temperature may help. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
For challenges with the Buchwald-Hartwig amination, refer to the table below.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or trace product | Catalyst/Ligand Mismatch: The chosen ligand is not effective for C-N bond formation with this substrate. | Screen a diverse set of ligands, including both bulky monophosphine (BrettPhos) and bidentate (BINAP, DPPF) types.[9][10] |
| Inappropriate Base: The base may be too weak to deprotonate the amine or may be sterically hindered. | For primary and secondary amines, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is often required.[14] | |
| Amine Volatility or Degradation: The amine coupling partner is low-boiling or unstable at the reaction temperature. | Run the reaction in a sealed tube to prevent the loss of a volatile amine. Lower the reaction temperature if degradation is suspected. | |
| Reaction is slow and incomplete | Catalyst Inhibition: The substrate or amine is strongly coordinating to the palladium center. | Increase catalyst and ligand loading. Ensure an appropriate Pd:Ligand ratio (typically 1:1.1 to 1:2). |
| Solvent Issues: The solvent is not appropriate for the reaction. | Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally preferred. Ensure the solvent is thoroughly degassed.[2] |
Visualization of Key Processes
Catalyst Selection Workflow
This diagram outlines a logical decision-making process for selecting and optimizing a catalyst system for your cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 2-bromo-4-fluoronicotinic acid (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.). Add a magnetic stir bar.
-
Catalyst Preparation: In a separate vial inside a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles.
-
Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Initiation: Add the catalyst/ligand mixture to the reaction tube.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously. Monitor the reaction's progress using a suitable analytical technique (e.g., LC-MS or TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BrettPhos, 2.2-4.4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas for at least three cycles.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-bromo-4-fluoronicotinic acid (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. The carboxylic acid may require basification or acidification of the aqueous layer to ensure it partitions into the desired phase during extraction.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
-
Steib, A. K., & Knochel, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5487-5500. Available at: [Link]
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 28(15), 4293-4301. Available at: [Link]
-
Chen, G., et al. (2011). Pd-Catalyzed Direct Cross-Coupling of Electron-Deficient Polyfluoroarenes with Heteroaromatic Tosylates. Organic Letters, 13(23), 6140-6143. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]
-
Tan, Y. S., et al. (2024). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. ACS Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Carbon-heteroatom coupling using Pd-PEPPSI complexes. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
DSpace@MIT. (n.d.). New Pd and Cu-based catalysts for carbon-heteroatom bond formation. MIT Libraries. Available at: [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling of Heteroatomic Electrophiles. PMC. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... ResearchGate. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for promoting nickel-catalyzed C-N cross-coupling. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4-fluoronicotinic Acid
Welcome to the technical support guide for 2-Bromo-4-fluoronicotinic acid. This resource, designed for researchers and drug development professionals, provides in-depth answers to common questions and troubleshooting advice for experiments involving this versatile building block. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and reliable.
Part 1: Foundational Concepts & Solubility
This section addresses the fundamental properties of 2-Bromo-4-fluoronicotinic acid and common issues related to its dissolution.
Q1: What are the fundamental physicochemical properties of 2-Bromo-4-fluoronicotinic acid?
A1: Understanding the basic properties of 2-Bromo-4-fluoronicotinic acid is the first step in designing a successful experiment. It is a solid compound with the molecular formula C₆H₃BrFNO₂.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1060809-35-9 | [1][2][3] |
| Molecular Weight | 220.00 g/mol | [1] |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Physical State | Solid | [1] |
| Topological Polar Surface Area | 50.2 Ų | [1] |
| Synonyms | 2-Bromo-4-fluoropyridine-3-carboxylic acid | [1] |
These characteristics, particularly its polarity indicated by the polar surface area, are crucial for selecting an appropriate solvent system.
Q2: I'm having difficulty dissolving 2-Bromo-4-fluoronicotinic acid. What solvents are recommended?
A2: Solubility is governed by the principle of "like dissolves like".[4] 2-Bromo-4-fluoronicotinic acid has both polar (carboxylic acid, pyridine nitrogen, C-F bond) and non-polar (aromatic ring) features. Its solubility will be a balance of these characteristics.
-
Polar Aprotic Solvents: Solvents like Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN) are often excellent choices.[5] They have large dipole moments that can interact with the polar groups of your molecule.[4] For the parent compound, nicotinic acid, DMSO shows significantly enhanced solubility.[5]
-
Polar Protic Solvents: Alcohols like ethanol and methanol can also be effective due to their ability to form hydrogen bonds with the carboxylic acid group and the pyridine nitrogen. However, the parent nicotinic acid is only slightly soluble in water. The presence of halogen substituents on your compound may further decrease aqueous solubility.
-
Esterification for Solubility: If solubility in less polar solvents is required for a subsequent reaction, converting the carboxylic acid to an ester can be a viable strategy.
-
Initial Test: A good starting point is to test solubility in a small scale with common laboratory solvents such as DMSO, DMF, THF, and ethanol.[6][7]
Part 2: Nucleophilic Aromatic Substitution (SNAr) - The Core Reaction
The primary reactivity pathway for this molecule involves Nucleophilic Aromatic Substitution (SNAr). The choice of solvent is paramount for the success of these reactions.
Q3: In an SNAr reaction, which halogen is the better leaving group: the C2-Bromo or the C4-Fluorine?
A3: In nucleophilic aromatic substitution (SNAr) reactions, the typical leaving group ability is F > Cl > Br > I.[8][9] This is often referred to as the "element effect."[9] This order is counterintuitive when compared to SN1/SN2 reactions at sp³ carbons. The reason is that the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[8]
A more electronegative atom like fluorine polarizes the carbon-halogen bond more strongly, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[8][10] Therefore, for 2-Bromo-4-fluoronicotinic acid, the C4-Fluorine is generally the more reactive site for SNAr.
However, the pyridine nitrogen atom significantly activates both the C2 and C4 positions towards nucleophilic attack. The relative reactivity can sometimes be influenced by the specific nucleophile and reaction conditions.
Q4: What is the best type of solvent for conducting SNAr reactions with this substrate?
A4: The choice between polar aprotic and polar protic solvents is critical and can dramatically affect reaction rates and outcomes.
-
Polar Aprotic Solvents (Recommended): Solvents such as DMF, DMSO, acetonitrile (MeCN), and THF are strongly recommended for SNAr reactions.[8][11] These solvents can dissolve the substrate and many nucleophiles but do not strongly solvate the nucleophile.[8] This leaves the nucleophile "naked" and highly reactive, leading to faster reaction rates.[12] For SN2-type reactions, switching from a protic solvent like methanol to an aprotic one like acetonitrile can increase the reaction rate by thousands of times.[12]
-
Polar Protic Solvents (Use with Caution): Polar protic solvents like water, methanol, and ethanol should generally be avoided or used with caution. These solvents contain acidic protons (O-H or N-H bonds) that can form strong hydrogen bonds with anionic nucleophiles.[13][14] This creates a "solvent cage" around the nucleophile, stabilizing it and significantly reducing its reactivity, which slows down or even prevents the reaction.[8][12]
The diagram below illustrates the fundamental difference in how these solvent classes interact with a nucleophile.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Q5: My SNAr reaction is sluggish or failing. What solvent-related issues should I troubleshoot?
A5: If your SNAr reaction is not proceeding as expected, consider the following troubleshooting steps related to your choice of solvent.
-
Check for Water Contamination: If using a polar aprotic solvent, ensure it is anhydrous. Trace amounts of water can act as a protic solvent, solvating your nucleophile and reducing its reactivity. Use of molecular sieves can be beneficial.[4]
-
Re-evaluate Your Solvent Choice: If you are using a borderline polar aprotic solvent like THF or ethyl acetate, switching to a more polar option like DMF or DMSO could accelerate the reaction.[4][15] These solvents are better at dissolving ionic nucleophiles and stabilizing the charged Meisenheimer intermediate.
-
Nucleophile Solubility: Confirm that your nucleophile is soluble in the chosen solvent. If it is not, the reaction will be heterogeneous and very slow. A different solvent or the addition of a phase-transfer catalyst might be necessary.
-
Base Compatibility: Many SNAr reactions require a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the nucleophile or neutralize the acid formed. Ensure the base is compatible with your solvent and doesn't cause unwanted side reactions.
The following workflow provides a general troubleshooting guide for a slow SNAr reaction.
Caption: Troubleshooting workflow for a slow SNAr reaction.
Part 3: Potential Side Reactions
Beyond SNAr, the structure of 2-Bromo-4-fluoronicotinic acid allows for other reactions, which can become unwanted side reactions depending on your goal.
Q6: I am observing gas evolution and loss of starting material, especially at high temperatures. Could this be decarboxylation?
A6: Yes, decarboxylation is a known reaction for pyridinecarboxylic acids, particularly at elevated temperatures.[16] The reaction involves the loss of the carboxylic acid group as CO₂. For the parent compound, nicotinic acid, this can be catalyzed by copper chromite.
-
Solvent Influence: The rate of decarboxylation can be influenced by the solvent. For some pyridinecarboxylic acids, the reaction rate in non-aqueous solvents is distinctly faster than in water.[17] This suggests that the transition state is less polar than the initial state, which could be favored in less polar or aprotic environments.[17]
-
Minimizing Decarboxylation: If your desired reaction requires high temperatures, and decarboxylation is a problem, consider converting the carboxylic acid to an ester first. The ester group is much more stable to heat-induced decarboxylation.
Q7: How does the solvent choice impact reactions involving the carboxylic acid group itself?
A7: Solvents play a standard but crucial role in reactions like esterification or amidation of the carboxylic acid group.
-
Esterification (e.g., Fischer): Typically requires an excess of the alcohol as the solvent and an acid catalyst. The reaction is an equilibrium, and removing the water byproduct is necessary to drive it to completion.
-
Amidation: This usually involves activating the carboxylic acid (e.g., to an acid chloride or using coupling reagents like EDC/HOBt). The choice of solvent (e.g., DMF, CH₂Cl₂) is dictated by the solubility of the reactants and the compatibility with the coupling reagents. Polar aprotic solvents are common choices as they do not interfere with the reaction mechanism.
Part 4: Experimental Protocol Example
This section provides a generalized protocol for a common reaction, highlighting key considerations.
General Protocol: SNAr Displacement of Fluorine with a Primary Amine
This protocol describes a typical procedure for the substitution of the C4-fluorine on 2-Bromo-4-fluoronicotinic acid.
Materials:
-
2-Bromo-4-fluoronicotinic acid
-
Primary Amine (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-4-fluoronicotinic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Add the primary amine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Adjust the pH to ~3-4 with aqueous HCl. The product may precipitate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Jovanović, B. et al. (n.d.). The mode of the solvent effects in pyridine mono-carboxylic acids. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
Czarnecka, W. et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Sciencemadness Wiki. (2021). Niacin. [Link]
-
Student Doctor Network Forums. (2009). F>Cl>Br>I in aprotic and protic. [Link]
-
Chemistry Stack Exchange. (2020). Nucleophilic substitution in polar protic/aprotic solvents. [Link]
-
Crampton, M. R. et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
-
Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Dunn, G. E., & Lee, K. C. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]
-
Delgado, D. R. et al. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]
-
Alchem Pharmtech. (n.d.). CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Ramalingam, S. et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. [Link]
-
AccelaChemBio. (n.d.). 1060809-35-9,2-Bromo-4-fluoronicotinic Acid. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
-
Beijing Innochem. (n.d.). 2-Bromo-4-fluoronicotinic acid - CAS:1060809-35-9. [Link]
-
Masoud, M. S. et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1060809-35-9|2-Bromo-4-fluoronicotinic acid|BLD Pharm [bldpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Guide to the Definitive Characterization of 2-Bromo-4-fluoronicotinic Acid
A Senior Application Scientist's Guide to Structural Elucidation and Purity Assessment
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous characterization of substituted heterocyclic compounds is paramount. Molecules such as 2-Bromo-4-fluoronicotinic acid serve as critical building blocks, where the precise arrangement of substituents dictates the efficacy, safety, and patentability of the final active pharmaceutical ingredient (API). The presence of regioisomeric impurities, even at trace levels, can lead to unforeseen side reactions, altered biological activity, and significant regulatory hurdles.
This guide provides an in-depth analysis of the primary analytical technique for structural confirmation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against orthogonal methods. We will move beyond a simple recitation of data to explain the underlying principles and experimental rationale, ensuring a robust and self-validating analytical workflow.
Part 1: The Cornerstone of Analysis: ¹H NMR Spectroscopy
¹H NMR spectroscopy is the definitive first-line technique for the structural elucidation of 2-Bromo-4-fluoronicotinic acid. It provides precise information about the electronic environment and connectivity of every proton in the molecule.
Decoding the ¹H NMR Spectrum: A Predictive Analysis
The structure of 2-Bromo-4-fluoronicotinic acid features two aromatic protons on the pyridine ring, at positions 5 and 6, and one acidic proton on the carboxyl group.
-
H6 Proton: This proton is positioned ortho to the electronegative nitrogen atom, which strongly deshields it, causing it to appear at a high chemical shift (far downfield). It is expected to be coupled to the H5 proton (ortho coupling, ³JHH) and the fluorine atom at C4 (para coupling, ⁴JHF).
-
H5 Proton: This proton is situated ortho to the fluorine atom at C4 and meta to the nitrogen. The fluorine's strong electronegativity will also cause a downfield shift. It will be coupled to the H6 proton (ortho coupling, ³JHH) and the fluorine atom (meta coupling, ³JHF).
-
COOH Proton: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very high chemical shift (>10 ppm). Its position is sensitive to solvent, concentration, and temperature, and it will readily exchange with deuterium if D₂O is added.
The interplay of these couplings results in a distinct and predictable splitting pattern. The signal for H6 will be a doublet of doublets (dd), as will the signal for H5. The magnitude of the coupling constants (J-values) is diagnostic. Aromatic ³JHH (ortho) couplings are typically in the range of 6-10 Hz, while ³JHF (meta) and ⁴JHF (para) couplings are smaller, often 2-8 Hz and <3 Hz respectively.[1]
Table 1: Predicted ¹H NMR Data for 2-Bromo-4-fluoronicotinic Acid in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H6 | 8.5 - 8.8 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 7-9 Hz⁴J(H6-F4) ≈ 1-3 Hz | Strong deshielding due to adjacent nitrogen atom. |
| H5 | 7.8 - 8.1 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 7-9 Hz³J(H5-F4) ≈ 5-8 Hz | Deshielding by ortho fluorine atom. |
| COOH | >13 | Broad Singlet (br s) | N/A | Highly deshielded acidic proton. |
Note: These are predicted values. Actual experimental values may vary based on solvent and instrument conditions.
Part 2: A Multi-Technique Approach for Unimpeachable Validation
While ¹H NMR is powerful, relying on a single analytical technique is insufficient in a rigorous drug development setting. Orthogonal methods, which measure different physicochemical properties of the molecule, are essential for cross-validation and comprehensive purity assessment.[2]
Alternative and Complementary Analytical Methods
-
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful and straightforward technique. It provides a direct window into the fluorine's environment. For 2-Bromo-4-fluoronicotinic acid, one would expect a single primary signal. The key diagnostic feature is that this signal will be split into a doublet of doublets by the two neighboring protons, H5 (³JHF) and H6 (⁴JHF), confirming their spatial relationship. This provides an unambiguous link between the proton and fluorine spectra.
-
¹³C NMR Spectroscopy: This technique provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are expected. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond coupling (¹JCF, typically >200 Hz), appearing as a doublet. This is a definitive marker for the C-F bond. The other carbons may also show smaller C-F couplings.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is the gold standard for purity analysis and molecular weight confirmation.
-
HPLC (High-Performance Liquid Chromatography): Separates the target compound from any impurities, such as starting materials, regioisomers, or by-products from the synthesis.[3] This allows for precise quantification of purity (e.g., >99.5%).
-
MS (Mass Spectrometry): Provides the exact mass of the molecule, confirming its elemental composition. A crucial diagnostic feature for this compound is the isotopic pattern of bromine. Natural bromine consists of an almost 1:1 ratio of two isotopes, ⁷⁹Br and ⁸¹Br. The mass spectrum will therefore show two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by 2 mass units, which is a definitive signature for a molecule containing a single bromine atom.
-
Table 2: Comparison of Key Analytical Techniques
| Technique | Information Provided | Key Advantages for this Molecule | Limitations |
| ¹H NMR | Proton environment, connectivity, relative quantitation. | Definitive structural information from chemical shifts and H-H/H-F couplings. | Lower sensitivity for trace impurities compared to LC-MS. |
| ¹⁹F NMR | Fluorine environment, H-F connectivity. | Highly sensitive, simple spectrum, confirms H-F proximity. | Requires a multinuclear NMR probe. |
| ¹³C NMR | Unique carbon count, C-F bond confirmation. | Confirms carbon skeleton and presence of C-F bond via large ¹JCF. | Low natural abundance of ¹³C requires longer acquisition times. |
| LC-MS | Purity, molecular weight, impurity profile. | Excellent for separating and quantifying impurities, confirms MW and Br presence. | Does not provide detailed structural connectivity of unknown impurities. |
Part 3: Experimental Protocols and Workflow
Protocol 1: ¹H NMR Sample Preparation and Acquisition
This protocol ensures the acquisition of a high-quality, reproducible spectrum.
-
Sample Weighing: Accurately weigh 5-10 mg of the 2-Bromo-4-fluoronicotinic acid sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds, including carboxylic acids, and its high boiling point prevents evaporation. A deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H spectrum.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) or use the residual solvent peak as an internal reference. Rationale: TMS provides a reference signal at 0 ppm, allowing for accurate and reproducible chemical shift measurements across different experiments and instruments.[4]
-
Dissolution: Cap the NMR tube and vortex or gently invert until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H NMR. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Integrated Analytical Workflow
A robust characterization strategy integrates these techniques in a logical sequence. The following workflow ensures both structural confirmation and purity assessment.
Caption: Integrated analytical workflow for the characterization of 2-Bromo-4-fluoronicotinic acid.
Conclusion
The analysis of 2-Bromo-4-fluoronicotinic acid serves as an excellent model for the rigorous characterization required in modern chemical and pharmaceutical development. ¹H NMR provides the foundational data for structural elucidation, offering a detailed picture of the proton framework through chemical shifts and intricate spin-spin couplings with both protons and fluorine. However, for complete confidence, this data must be corroborated by orthogonal techniques. ¹⁹F and ¹³C NMR confirm specific structural features, while LC-MS provides definitive verification of molecular weight and a quantitative assessment of purity. By integrating these methods, researchers can build a self-validating dossier of evidence that ensures the identity, structure, and purity of their material, mitigating risks in downstream applications.
References
- New Journal of Chemistry Supporting Inform
- Rasala, D. ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters.
- ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Table 1. ¹H-NMR spectra of pyridones I.
- Pyridine(110-86-1) ¹H NMR spectrum. ChemicalBook.
- A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry.
- 2-Bromo-4-fluoronicotinic acid. BLD Pharm.
- CAS 1060809-35-9 2-Bromo-4-fluoronicotinic acid. Alfa Chemistry.
- Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.
- CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid. Alchem Pharmtech.
- NMR Coupling Constants.
- 2-Bromo-4-fluoronicotinic acid.
- NMR Spectroscopy. Hans Reich NMR Collection, University of Wisconsin.
- 2-Bromo-4-fluoronicotinic Acid. AccelaChemBio.
- A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. Benchchem.
- Investigation into the Formation of Impurities during the Optimization of Brig
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
Sources
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
A Comparative Guide to the Reactivity of 2-Bromo-4-fluoronicotinic Acid and 2-Chloro-4-fluoronicotinic Acid in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated pyridines, in particular, are invaluable synthons, offering a versatile handle for a variety of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two closely related, yet distinct, building blocks: 2-Bromo-4-fluoronicotinic acid and 2-Chloro-4-fluoronicotinic acid . The focus of this analysis is their performance in Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for the formation of C-N, C-O, and C-S bonds.
The Decisive Role of the Halogen at the 2-Position in SNAr Reactivity
The reactivity of these two molecules in SNAr reactions is primarily governed by the identity of the halogen atom at the 2-position of the pyridine ring. The pyridine nitrogen, being electron-withdrawing, activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack.[1][2] In the case of 2-halo-4-fluoronicotinic acids, the incoming nucleophile will preferentially attack the carbon at the 2-position, displacing the halide.
A common misconception is that the weaker carbon-halogen bond strength dictates a faster reaction. While the Carbon-Bromine bond is indeed weaker than the Carbon-Chlorine bond, the reactivity trend in SNAr is often the reverse of what is observed in SN1 and SN2 reactions.[3] For SNAr, the typical order of leaving group ability is F > Cl ≈ Br > I .[1][2][4]
This counterintuitive trend arises from the two-step addition-elimination mechanism of SNAr. The first step, the attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), is typically the rate-determining step.[1][3][5] A more electronegative halogen at the site of attack enhances the electrophilicity of the carbon atom, thereby accelerating the rate of nucleophilic addition. Chlorine, being more electronegative than bromine, exerts a stronger inductive electron-withdrawing effect, making the carbon at the 2-position more susceptible to nucleophilic attack.
Therefore, it is anticipated that 2-chloro-4-fluoronicotinic acid will exhibit greater reactivity in SNAr reactions compared to 2-bromo-4-fluoronicotinic acid . This is supported by studies on analogous systems, such as 2-chloro-4-methylpyridine, which is generally more reactive than 2-bromo-4-methylpyridine in SNAr reactions.[6]
Physicochemical Properties and Their Influence on Reactivity
A comprehensive understanding of the physicochemical properties of these two molecules provides further insight into their expected reactivity.
| Property | 2-Bromo-4-fluoronicotinic acid | 2-Chloro-4-fluoronicotinic acid | Rationale for Reactivity Difference |
| Molecular Weight | 220.00 g/mol | 175.55 g/mol | While not a direct measure of reactivity, molecular weight is a key parameter for stoichiometric calculations in experimental setups. |
| C-X Bond Dissociation Energy (Aryl Halide) | ~285 kJ/mol (for C-Br)[7] | ~327 kJ/mol (for C-Cl)[7] | The weaker C-Br bond is less significant in SNAr as the C-X bond breaking is not the rate-determining step.[1][3] |
| Electronegativity of X | 2.96 (Bromine) | 3.16 (Chlorine) | The higher electronegativity of chlorine leads to a more polarized C-Cl bond, increasing the electrophilicity of the C-2 carbon and accelerating the rate-determining nucleophilic attack. |
| Predicted pKa | Not readily available | Not readily available | The acidity of the carboxylic acid group can influence the overall electronic nature of the ring and solubility. However, the primary determinant of reactivity at the 2-position is the nature of the halogen. |
Experimental Verification: A Comparative SNAr Reaction Protocol
To empirically validate the predicted difference in reactivity, a parallel experiment can be conducted. The following protocol describes a typical SNAr reaction with a common nucleophile, morpholine. This reaction is based on established procedures for the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid.[8][9]
Objective:
To compare the reaction rates and yields of the SNAr reaction of 2-bromo-4-fluoronicotinic acid and 2-chloro-4-fluoronicotinic acid with morpholine under identical conditions.
Materials:
-
2-Bromo-4-fluoronicotinic acid
-
2-Chloro-4-fluoronicotinic acid
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Step-by-Step Protocol:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, add 2-bromo-4-fluoronicotinic acid (1.0 mmol) to one and 2-chloro-4-fluoronicotinic acid (1.0 mmol) to the other.
-
Addition of Reagents: To each flask, add potassium carbonate (2.5 mmol) and dimethylformamide (10 mL). Stir the mixtures at room temperature for 10 minutes.
-
Nucleophile Addition: Add morpholine (1.2 mmol) to each flask.
-
Reaction Conditions: Heat both reaction mixtures to 100 °C and monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour).
-
Work-up: Once the starting material is consumed in the faster reaction (or after a set time, e.g., 6 hours), cool both mixtures to room temperature. Pour each mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers for each reaction, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield of the desired 2-morpholino-4-fluoronicotinic acid for each reaction and compare the reaction times.
Expected Outcome:
The reaction with 2-chloro-4-fluoronicotinic acid is expected to proceed at a faster rate and potentially give a higher yield in the same timeframe compared to the reaction with 2-bromo-4-fluoronicotinic acid.
Visualizing the Reaction Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.
Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.
Caption: A streamlined workflow for the comparative experimental study.
Conclusion
In the context of nucleophilic aromatic substitution, 2-chloro-4-fluoronicotinic acid is the more reactive substrate compared to 2-bromo-4-fluoronicotinic acid . This enhanced reactivity is a direct consequence of the greater electronegativity of chlorine, which increases the electrophilicity of the carbon at the 2-position and accelerates the rate-determining nucleophilic attack. For researchers and drug development professionals, this seemingly subtle difference can have significant practical implications, potentially allowing for milder reaction conditions, shorter reaction times, and improved yields. When selecting a 2-halonicotinic acid building block for SNAr-based synthetic strategies, the chloro-derivative is the logical first choice for maximizing reaction efficiency.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. J. Org. Chem. 2011, 76, 15, 6147–6154. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
ResearchGate. S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]
-
Chegg.com. Solved Pyridine can undergo nucleophilic aromatic. [Link]
-
Quora. Why nucleophilic substitution in pyridine favours at position-2? [Link]
-
University of Bath. Pyridines: properties, syntheses & reactivity. [Link]
-
Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. [Link]
-
Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? [Link]
-
ResearchGate. Amination of 2-halopyridines. [a]. [Link]
-
Semantic Scholar. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]
-
ScholarWorks@UARK. Reductive Dechlorinatin of a 2-Chloronicotinic Acid Under Finkelstein Conditions. [Link]
-
ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. [Link]
-
ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
ResearchGate. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Bromo-4-fluoronicotinic Acid Derivatives in Oncology Research
In the landscape of modern oncology drug discovery, the pyridine scaffold, a core component of nicotinic acid (Vitamin B3), has emerged as a privileged structure. Its derivatives are the subject of intense investigation due to their diverse biological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of the biological activity of a specific class of these compounds: 2-Bromo-4-fluoronicotinic acid derivatives. We will delve into their potential as anticancer agents, with a particular focus on their mechanism of action as enzyme inhibitors, and compare their performance with relevant alternatives, supported by experimental data and detailed protocols.
The Rationale for Targeting Nicotinamide Derivatives in Cancer Therapy
Nicotinamide and its derivatives play a crucial role in cellular metabolism and signaling pathways that are often dysregulated in cancer. This has led to the exploration of nicotinamide analogs as potential therapeutic agents.[1] One of the key strategies in modern cancer therapy is the inhibition of protein kinases, enzymes that are critical for tumor growth, proliferation, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent member of the receptor tyrosine kinase family and a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor survival and metastasis.[2][3][4] Consequently, the development of small molecule inhibitors targeting VEGFR-2 is a major focus in anticancer drug discovery.[3][4]
The Influence of Halogen Substitution: A Focus on Bromine and Fluorine
The introduction of halogen atoms, such as bromine and fluorine, into the nicotinic acid scaffold can significantly modulate the physicochemical properties and biological activity of the resulting derivatives. The presence of a bromine atom can enhance binding affinity to target proteins through halogen bonding and increase lipophilicity, potentially improving cell permeability. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and alter electronic properties, which can lead to improved potency and pharmacokinetic profiles. This review focuses on derivatives of 2-Bromo-4-fluoronicotinic acid, aiming to understand how this specific halogenation pattern influences their anticancer potential.
Comparative Analysis of Anticancer Activity
While direct experimental data on the biological activity of 2-Bromo-4-fluoronicotinic acid derivatives remains limited in publicly accessible literature, we can infer their potential by comparing them to structurally related nicotinamide derivatives that have been evaluated for their anticancer and VEGFR-2 inhibitory activities.
A recent study on novel nicotinic acid derivatives demonstrated significant cytotoxic and VEGFR-2 inhibitory potential.[2] For instance, a synthesized derivative, compound 5c (structure not specified as 2-Bromo-4-fluoronicotinic acid derivative), exhibited potent VEGFR-2 inhibition with an IC50 value of 0.068 μM and showed significant cytotoxicity against HCT-15 and PC-3 cancer cell lines.[2] This provides a benchmark for the level of activity that can be achieved with substituted nicotinic acid scaffolds.
Another study focused on nicotinamide derivatives as VEGFR-2 inhibitors reported compounds with IC50 values in the nanomolar range for VEGFR-2 inhibition and low micromolar IC50 values for cytotoxicity against HCT-116 and HepG2 cancer cell lines.[5] Specifically, one of the most potent compounds exhibited a VEGFR-2 IC50 of 86.60 nM and cytotoxic IC50 values of 15.4 µM (HCT-116) and 9.8 µM (HepG2).[5]
The following table summarizes the activity of representative nicotinamide derivatives from recent studies, which can serve as a comparative baseline for future evaluations of 2-Bromo-4-fluoronicotinic acid derivatives.
| Compound ID | Target | IC50 (VEGFR-2) | Cancer Cell Line | IC50 (Cytotoxicity) | Reference |
| Compound 5c | VEGFR-2 | 0.068 µM | HCT-15, PC-3 | Not explicitly stated in µM | [2] |
| Compound 10 | VEGFR-2 | 145.1 nM | HCT-116 | 15.4 µM | [5] |
| Compound 11 | VEGFR-2 | 86.60 nM | HepG2 | 9.8 µM | [5] |
| Sorafenib (Reference) | Multi-kinase | ~90 nM | Various | Various | [2] |
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship (SAR) of nicotinamide derivatives as anticancer agents is a critical area of investigation. Studies have shown that the nature and position of substituents on the pyridine ring and the amide nitrogen significantly influence their biological activity.[6] For VEGFR-2 inhibitors, key pharmacophoric features include a heterocyclic core that interacts with the ATP-binding site, a linker region, and a hydrogen bond donor/acceptor moiety that interacts with the DFG motif of the kinase.
The unique 2-bromo-4-fluoro substitution pattern in the target compounds of this guide is expected to influence their SAR. The bromine at the 2-position could potentially form halogen bonds with the target enzyme, while the fluorine at the 4-position can modulate the electronic properties of the pyridine ring and enhance metabolic stability. The exploration of various amide substituents on the carboxylic acid of 2-Bromo-4-fluoronicotinic acid would be a logical next step in elucidating a comprehensive SAR.
Experimental Protocols for Biological Evaluation
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Experimental Workflow:
MTT Assay Workflow
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-Bromo-4-fluoronicotinic acid derivatives and reference compounds (e.g., Sorafenib) in the cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro VEGFR-2 Kinase Inhibition Assay
The VEGFR-2 kinase assay is performed to determine the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Experimental Workflow:
VEGFR-2 Kinase Inhibition Assay Workflow
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent depletes the unconsumed ATP and converts the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The inhibitory activity is calculated as the percentage decrease in the luminescent signal in the presence of the inhibitor compared to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Context
The inhibition of VEGFR-2 by small molecules like the 2-Bromo-4-fluoronicotinic acid derivatives is intended to disrupt the downstream signaling cascade that promotes angiogenesis.
VEGFR-2 Signaling Pathway and Point of Inhibition
Future Directions and Conclusion
This guide provides a framework for understanding and evaluating the biological activity of 2-Bromo-4-fluoronicotinic acid derivatives as potential anticancer agents. While direct experimental data for this specific class of compounds is currently sparse in the public domain, the comparative analysis with other nicotinamide derivatives highlights their potential as potent VEGFR-2 inhibitors and cytotoxic agents. The provided experimental protocols offer a standardized approach for their synthesis and biological characterization.
Future research should focus on the synthesis of a library of 2-Bromo-4-fluoronicotinic acid amides with diverse substituents to establish a comprehensive structure-activity relationship. In vivo studies in relevant animal models will be crucial to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles. The insights gained from such studies will be invaluable for the development of novel and effective anticancer therapies based on this promising chemical scaffold.
References
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie. Available at: [Link]
-
An updated patent review of VEGFR-2 inhibitors (2017-present). Expert Opinion on Therapeutic Patents. Available at: [Link]
- Furo- and thienopyrimidine derivatives as angiogenesis inhibitors. Google Patents.
-
Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). Bioorganic Chemistry. Available at: [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. Available at: [Link]
- High affinity VEGF-receptor antagonists. Google Patents.
-
Cytotoxic Action of N-aryl, Furan-derived Aminophosphonates against HT29 and HCT116 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Attenuation of Nicotine Effects on A549 Lung Cancer Cells by Synthetic α7 nAChR Antagonists APS7-2 and APS8-2. International Journal of Molecular Sciences. Available at: [Link]
-
A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules. Available at: [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. Available at: [Link]
-
Synthesis and biological activity of amide derivatives derived from natural product Waltherione F. Medicinal Chemistry Research. Available at: [Link]
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Pharmaceuticals. Available at: [Link]
-
On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. RSC Advances. Available at: [Link]
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. ResearchGate. Available at: [Link]
-
Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. Available at: [Link]
-
Structure-Activity Relationships. ResearchGate. Available at: [Link]
-
New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Medicinal Chemistry Research. Available at: [Link]
-
Structure-activity relationship and biochemical evaluation of novel fibroblast activation protein and prolyl endopeptidase inhibitors with α-ketoamide warheads. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of biologically active boron-containing compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]
Sources
- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. An updated patent review of VEGFR-2 inhibitors (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Chapter 1: The Workhorse of Purity and Assay: High-Performance Liquid Chromatography (HPLC)
An In-Depth Comparative Guide to the Analytical Characterization of 2-Bromo-4-fluoronicotinic Acid
For researchers, scientists, and drug development professionals, the rigorous characterization of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. 2-Bromo-4-fluoronicotinic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a carboxylic acid group on a pyridine ring—necessitates a multi-faceted analytical approach to confirm its identity, quantify its purity, and identify potential impurities.[1][2]
This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of 2-Bromo-4-fluoronicotinic acid. Moving beyond mere procedural lists, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative references. The objective is to equip you with the practical insights and technical foundation required to select and implement the most appropriate analytical strategies for your specific research and development needs.
For quantitative analysis, particularly the determination of purity and the assay of the main component, High-Performance Liquid Chromatography (HPLC) is the undisputed industry standard. Its strength lies in its ability to separate the target analyte from process-related impurities and degradation products with high resolution and sensitivity.
The Rationale for a Reversed-Phase HPLC-UV Approach
A reversed-phase (RP) HPLC method is the logical starting point for a polar, ionizable compound like 2-Bromo-4-fluoronicotinic acid. The acidic nature of the molecule allows for manipulation of its retention by adjusting the mobile phase pH. Using an acidic mobile phase (e.g., with formic or phosphoric acid) suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and promoting retention on a nonpolar stationary phase like C18.[3] This approach typically yields sharp, symmetrical peaks, which is crucial for accurate quantification. UV detection is ideal as the pyridine ring provides a strong chromophore for sensitive detection.
Experimental Protocol: RP-HPLC-UV Method for Purity Determination
This protocol is a robust starting point for method development and validation, adhering to principles outlined in ICH guidelines.[4][5]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-Bromo-4-fluoronicotinic acid.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Approach: The method must be validated to ensure it is fit for its intended purpose.[6][7] Key validation parameters are summarized in the table below.
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria (Typical) | Rationale & Causality |
| Specificity | The peak for the main component is free from interference from impurities, degradants, and placebo. | Ensures the signal measured is only from the analyte of interest. A PDA detector is invaluable here for checking peak purity. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | Demonstrates a direct, proportional relationship between detector response and analyte concentration, which is fundamental for accurate quantification. |
| Accuracy | 98.0% to 102.0% recovery for spiked samples at three concentration levels. | Confirms the closeness of the measured value to the true value, ensuring there is no systematic bias in the method. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. | Shows the consistency of results for repeated analyses of the same sample under the same conditions, indicating low random error. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy, crucial for impurity monitoring. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | Establishes the reliability of the method during routine use, where minor variations are expected.[8] |
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC Purity and Assay Analysis.
Chapter 2: Unmasking Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC excels at analyzing the primary compound and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for identifying volatile and semi-volatile process impurities that might be missed by HPLC.[9] The coupling with a mass spectrometer provides definitive structural information, making it an excellent tool for impurity identification.[10]
The Derivatization Imperative
Direct injection of a carboxylic acid like 2-Bromo-4-fluoronicotinic acid into a GC system is often problematic due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the hot injector.[11] To overcome this, a derivatization step is typically employed to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl ester. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.
Experimental Protocol: GC-MS for Impurity Identification
-
Instrumentation: A GC system with a capillary column, coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 200 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis: The resulting mass spectra of any impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification. The fragmentation pattern of the derivatized parent compound will serve as a reference. The mass spectrum for nicotinic acid typically shows a molecular ion peak at m/z 123.[12]
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS Impurity Identification.
Chapter 3: Definitive Identification: Spectroscopic Techniques
While chromatography separates and quantifies, spectroscopy provides the unequivocal structural confirmation required in pharmaceutical development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure of 2-Bromo-4-fluoronicotinic acid. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments confirms the connectivity of atoms and the substitution pattern on the pyridine ring.
-
¹H NMR: Will show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Will reveal six distinct carbon signals, with their chemical shifts influenced by the attached heteroatoms (N, Br, F, O).
-
¹⁹F NMR: A singlet is expected, providing direct evidence for the fluorine atom.
Protocol: Sample Preparation for NMR
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[13] It serves as a quick identity check. For 2-Bromo-4-fluoronicotinic acid, the spectrum is expected to show characteristic absorption bands.[14][15]
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250 cm⁻¹: C-F stretching vibration.
-
~1050 cm⁻¹: C-Br stretching vibration.
Protocol: Sample Preparation for FTIR (ATR)
-
Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Collect the spectrum. This requires minimal sample preparation and is non-destructive.
Visualization: Overall Characterization Strategy
Caption: Integrated Analytical Workflow for Full Characterization.
Chapter 4: A Comparative Overview
No single technique provides all the necessary information. A strategic combination of chromatographic and spectroscopic methods is essential for full characterization. The choice of method depends on the analytical question being asked.
| Technique | Primary Application | Specificity | Sensitivity | Throughput | Key Advantage | Key Limitation |
| HPLC-UV | Purity, Assay, Stability | High | High | High | Robust quantification of non-volatile analytes.[16] | May not detect co-eluting impurities; limited structural information. |
| GC-MS | Impurity ID (Volatile) | Very High | Very High | Medium | Definitive identification of volatile/semi-volatile compounds via mass spectra.[17] | Requires derivatization for polar analytes; not suitable for non-volatile compounds. |
| NMR | Structure Elucidation | Absolute | Low | Low | Unambiguous and complete structure determination. | Low sensitivity; complex mixture analysis is challenging without separation. |
| FTIR | Identity Confirmation | Medium | Medium | Very High | Rapid confirmation of functional groups; simple operation. | Provides limited structural detail; not suitable for quantification. |
Conclusion
The analytical characterization of 2-Bromo-4-fluoronicotinic acid is a critical activity in drug development that demands a thoughtful, multi-technique approach. HPLC-UV stands as the essential tool for routine purity and assay testing due to its precision and robustness. GC-MS provides a vital orthogonal method for identifying potentially harmful volatile impurities that could be overlooked by liquid chromatography. Finally, spectroscopic methods, led by the unparalleled power of NMR, provide the definitive structural confirmation that underpins all other analytical data.
By integrating these methods, researchers and drug development professionals can build a comprehensive analytical profile, ensuring the quality and consistency of this important pharmaceutical intermediate and, ultimately, contributing to the safety and efficacy of the final drug product.
References
-
SIELC Technologies. (n.d.). Separation of 2-Bromopropionic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2016). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. Retrieved from [Link]
-
Ambe Biopharmaceutical Co., Ltd. (n.d.). 2-Bromo-4-fluoronicotinic acid. Retrieved from [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 2-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Khatun, A., et al. (2014). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Examination of the Nicotine Analysis by GC/MS and a Comparison with the Regulating Method. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid. Retrieved from [Link]
-
Sundaraganesan, N., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. Retrieved from [Link]
-
SciELO. (2003). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Retrieved from [Link]
-
Food Research. (2023). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Poboży, E., et al. (2009). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
ResearchGate. (2003). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Retrieved from [Link]
-
Al-Dhubiab, B. A., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Retrieved from [Link]
-
ResearchGate. (2016). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]
-
American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Retrieved from [Link]
-
ResearchGate. (2021). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
-
Jham, G. N., et al. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. PubMed. Retrieved from [Link]
-
Journal of GXP Compliance. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Sundaraganesan, N., et al. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. PubMed. Retrieved from [Link]
-
Tzoumpani, A., et al. (2021). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of different layers obtained from bromo-ketoarenes at.... Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Sci-Hub. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Retrieved from [Link]
-
SciSpace. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Retrieved from [Link]
-
S4Science. (n.d.). Advances in Bromine Speciation by HPLC/ICP-MS. Retrieved from [Link]
-
University of California, Santa Cruz. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a.... Retrieved from [Link]
Sources
- 1. Buy Methyl 2-bromo-4-fluoronicotinate [smolecule.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Separation of 2-Bromopropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. fda.gov [fda.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. wjarr.com [wjarr.com]
- 8. particle.dk [particle.dk]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
mass spectrometry of 2-Bromo-4-fluoronicotinic acid and its fragments
An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-fluoronicotinic Acid
Introduction
2-Bromo-4-fluoronicotinic acid is a halogenated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug development as a versatile building block for synthesizing complex organic molecules. Accurate structural characterization is paramount for its application, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. This guide provides a senior-level perspective on the mass spectrometric behavior of 2-Bromo-4-fluoronicotinic acid, comparing its fragmentation across different ionization techniques and offering a predictive framework grounded in established chemical principles. We will explore the hard ionization technique of Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the soft ionization technique of Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).
The structural features of 2-Bromo-4-fluoronicotinic acid—a pyridine ring, a carboxylic acid group, and two different halogen substituents (bromine and fluorine)—dictate a unique and predictable fragmentation pattern. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, provides a characteristic isotopic signature (M and M+2 peaks) that is invaluable for identifying bromine-containing fragments.[1][2][3]
Part 1: Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a high-energy, "hard" ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint.[2] The molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M•+), which then undergoes various fragmentation reactions.[4]
Expected Molecular Ion
The monoisotopic mass of 2-Bromo-4-fluoronicotinic acid (C₆H₃⁷⁹BrFNO₂) is 218.93312 Da.[5] Therefore, the EI mass spectrum is expected to show a distinct molecular ion cluster with peaks at m/z 219 and 221, corresponding to [M]•+ containing ⁷⁹Br and ⁸¹Br, respectively. The relative abundance of these peaks should be approximately 1:1.[1][6]
Predicted Fragmentation Pathways (EI)
The unstable molecular ion fragments through several competing pathways driven by the relative stability of the resulting ions and neutral losses.
-
Decarboxylation (Loss of •COOH): A common pathway for carboxylic acids is the loss of the carboxyl group as a radical, resulting in a prominent fragment.[7]
-
[M - COOH]⁺ : This would result in a 2-bromo-4-fluoropyridine fragment at m/z 174/176. This is often a highly favored pathway.
-
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond, which is weaker than the C-F or C-H bonds, is a primary fragmentation event for brominated aromatic compounds.[8]
-
[M - Br]⁺ : This yields a 4-fluoronicotinic acid fragment ion at m/z 140.
-
-
Loss of Carbon Monoxide (CO): Following an initial alpha-cleavage, the loss of a neutral CO molecule from the carboxylic acid group can occur.[7]
-
[M - CO]⁺• : This would produce a fragment at m/z 191/193.
-
-
Secondary Fragmentation: The primary fragments can undergo further fragmentation. For instance, the decarboxylated ion [M - COOH]⁺ can subsequently lose a bromine radical.
-
[M - COOH - Br]⁺ : This corresponds to a 4-fluoropyridine fragment at m/z 95.
-
Visualization: EI Fragmentation Workflow
Caption: Predicted EI fragmentation of 2-Bromo-4-fluoronicotinic acid.
Data Summary: Predicted EI Fragments
| m/z (Predicted) | Ion Formula | Proposed Fragmentation Pathway | Relative Abundance (Predicted) |
| 219 / 221 | [C₆H₃BrFNO₂]⁺• | Molecular Ion (M⁺•) | Moderate |
| 174 / 176 | [C₅H₃BrFN]⁺ | Loss of carboxyl radical (-•COOH) | High |
| 140 | [C₆H₃FNO₂]⁺ | Loss of bromine radical (-•Br) | Moderate to High |
| 191 / 193 | [C₅H₃BrFNO]⁺• | Loss of carbon monoxide (-CO) | Low to Moderate |
| 95 | [C₅H₃FN]⁺ | Loss of •COOH, then •Br | Moderate |
Part 2: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique that imparts minimal energy, typically resulting in the observation of intact protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with little to no in-source fragmentation.[9] It is ideal for polar and thermally labile molecules like carboxylic acids. Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[10]
Ionization Characteristics
Given its acidic nature, 2-Bromo-4-fluoronicotinic acid is expected to ionize exceptionally well in negative ion mode to form the deprotonated molecule, [M-H]⁻, at m/z 218/220.[11][12] It can also be analyzed in positive ion mode , forming the protonated molecule, [M+H]⁺, at m/z 220/222, though sensitivity might be lower.[13]
Predicted Fragmentation Pathways (ESI-MS/MS)
Negative Ion Mode ([M-H]⁻): The fragmentation of the deprotonated molecule is typically initiated at the negatively charged carboxylate group.
-
Decarboxylation (Loss of CO₂): The most common and energetically favorable fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide.[14]
-
[M-H-CO₂]⁻ : This results in a 2-bromo-4-fluoropyridyl anion at m/z 174/176. This is expected to be the dominant fragment.
-
Positive Ion Mode ([M+H]⁺): Protonation likely occurs on the pyridine nitrogen, the most basic site.
-
Decarboxylation (Loss of CO₂): Similar to studies on nicotinic acid, a major fragmentation pathway involves the loss of carbon dioxide.[13][15]
-
[M+H-CO₂]⁺ : This would yield a fragment at m/z 176/178.
-
-
Loss of Water (H₂O): The protonated carboxylic acid can lose a neutral water molecule.
-
[M+H-H₂O]⁺ : This would form an acylium ion at m/z 202/204.
-
Visualization: ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation in negative and positive modes.
Comparison with Structural Analogs
| Compound | Key Structural Feature | Dominant Fragmentation Pathway | Rationale |
| 2-Bromo-4-fluoronicotinic acid | C-Br and C-F bonds | Loss of •COOH (EI) or CO₂ (ESI) | The carboxylic acid group provides a facile fragmentation site. |
| 5-Bromonicotinic Acid | No fluorine substituent | Loss of •COOH (EI) or CO₂ (ESI) | Fragmentation is dominated by the carboxylic acid and C-Br bond, similar to the target analyte.[16] |
| Nicotinic Acid | No halogen substituents | Loss of CO₂ | Decarboxylation is a characteristic fragmentation of pyridinecarboxylic acids.[14][15] |
The presence of the electronegative fluorine atom can subtly influence electron distribution in the ring, but the primary fragmentation pathways are dictated by the more labile carboxylic acid and C-Br bonds.
Part 3: Experimental Protocols
A self-validating protocol ensures reproducibility and accuracy. The inclusion of an internal standard is recommended for quantitative analysis.
Protocol 1: GC-MS Analysis (EI Mode)
This method is suitable for identifying the compound and its fragmentation pattern. Derivatization is often necessary to improve the volatility of the carboxylic acid.
-
Sample Preparation (Derivatization): a. To 1 mg of 2-Bromo-4-fluoronicotinic acid, add 500 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 500 µL of a suitable solvent like acetonitrile. b. Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ester. This step is crucial as underivatized nicotinic acids can exhibit poor chromatographic peak shape.[17]
-
GC-MS Instrumentation: a. Gas Chromatograph: Agilent 8890 GC or equivalent. b. Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. c. Injection: 1 µL splitless injection at 250°C. d. Carrier Gas: Helium at a constant flow of 1.0 mL/min. e. Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer (EI): a. Ion Source: Electron Ionization at 70 eV. b. Source Temperature: 230°C. c. Mass Range: Scan from m/z 40 to 400. d. Data Analysis: Identify the TMS-derivatized molecular ion and compare the observed fragmentation pattern with the predicted pathways, accounting for the mass of the TMS group (73 Da).
Protocol 2: LC-MS/MS Analysis (ESI Mode)
This method is highly sensitive and specific, ideal for quantification in complex matrices.
-
Sample Preparation: a. Prepare a stock solution of 1 mg/mL 2-Bromo-4-fluoronicotinic acid in a 50:50 mixture of acetonitrile and water. b. Dilute the stock solution to a working concentration (e.g., 1 µg/mL) using the mobile phase.
-
LC-MS Instrumentation: a. Liquid Chromatograph: Waters ACQUITY UPLC or equivalent. b. Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[11] c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Acetonitrile. e. Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL.
-
Mass Spectrometer (ESI-MS/MS): a. Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes. b. Capillary Voltage: 3.0 kV (negative), 3.5 kV (positive). c. Source Temperature: 150°C. d. Desolvation Temperature: 400°C. e. Analysis Mode: i. Full Scan: Acquire data from m/z 50 to 300 to identify the [M-H]⁻ (m/z 218/220) and [M+H]⁺ (m/z 220/222) precursor ions. ii. Tandem MS (MS/MS): Isolate the precursor ions and apply collision energy (e.g., 15-25 eV) to generate product ion spectra. Monitor the predicted transitions (e.g., m/z 218 -> 174 in negative mode).[13]
Conclusion
The mass spectrometric analysis of 2-Bromo-4-fluoronicotinic acid reveals a rich and predictable fragmentation pattern that is highly dependent on the ionization technique employed. Under high-energy EI, fragmentation is extensive, with key pathways including the loss of the carboxyl group and the bromine atom. In contrast, soft ESI ionization coupled with MS/MS provides targeted structural information, with the dominant fragmentation being a clean decarboxylation in both positive and negative modes. The characteristic 1:1 isotopic signature from the bromine atom serves as a powerful diagnostic tool across all methods. By leveraging the complementary nature of these techniques, researchers can unambiguously identify and characterize this important synthetic intermediate with a high degree of confidence.
References
- BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Dunn, G. E., & Thimm, H. F. (1975). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 53(19), 3017-3027.
- Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Zwiener, C., & Frimmel, F. H. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 385(5), 931-937.
- Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Science.
- Smythe, G. A., & Brew, B. J. (2002). Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry. Analytical Biochemistry, 301(1), 125-131.
- BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.
- Chemguide. (n.d.). Mass spectra - fragmentation patterns.
- Alfa Chemistry. (n.d.). CAS 1060809-35-9 2-Bromo-4-fluoronicotinic acid.
- Wang, Y., et al. (2013). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research, 54(12), 3493-3501.
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- Veszprémi, T., & Nyulászi, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 620.
- Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 987-994.
- Warnes, B. B., Chihabi, J., & Manthorpe, J. M. (2022). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-465.
- Wonorahardjo, S., et al. (2022). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research, 6(1), 44-49.
- Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups.
- ChemicalBook. (n.d.). 5-Bromonicotinic acid(20826-04-4) MS spectrum.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. myfoodresearch.com [myfoodresearch.com]
- 16. 5-Bromonicotinic acid(20826-04-4) MS spectrum [chemicalbook.com]
- 17. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Halogenated Nicotinic Acids in Organic Synthesis
Introduction: Beyond the Core Scaffold
Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] However, the strategic functionalization of the pyridine ring is paramount to unlocking novel chemical space and molecular complexity. Halogenation of the nicotinic acid core provides a powerful and versatile toolkit for synthetic chemists. The introduction of a halogen atom (F, Cl, Br, I) serves two primary purposes: it electronically modifies the scaffold, influencing its physicochemical and pharmacological properties, and more importantly, it installs a reactive handle for a vast array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions.[2]
This guide provides a comparative analysis of fluorinated, chlorinated, brominated, and iodinated nicotinic acids. We will move beyond a simple recitation of facts to explore the causal relationships between the choice of halogen and the resulting synthetic outcomes. The discussion is grounded in mechanistic principles and supported by experimental data to empower researchers in making strategic decisions for their synthetic campaigns.
The Halogen Effect: A Comparative Overview of Reactivity
The utility of a halogenated nicotinic acid as a synthetic intermediate is fundamentally dictated by the nature of the Carbon-Halogen (C-X) bond. The reactivity in the crucial, often rate-determining, oxidative addition step of palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > Cl >> F .[3] This trend is inversely correlated with the C-X bond dissociation energy (BDE).
The causality is straightforward: the weaker the C-X bond, the lower the activation energy required for the palladium catalyst to insert itself, thus initiating the catalytic cycle. Iodo-derivatives, with the weakest C-I bond, are the most reactive, often enabling reactions at or near room temperature. Conversely, the formidable strength of the C-F bond renders fluorinated derivatives largely unreactive in standard cross-coupling protocols.[3]
Table 1: Comparative Properties of Halogenated Pyridines
| Halogen (X) | C-X Bond Dissociation Energy (kcal/mol, approx.) | General Reactivity in Pd Cross-Coupling | Key Advantages | Common Disadvantages |
|---|---|---|---|---|
| F | ~128 | Very Low / Inert | High metabolic stability, unique electronic properties for API design.[4] | Difficult to use in cross-coupling, requires harsh conditions or specialized methods.[3] |
| Cl | ~96 | Moderate | Low cost, widely available starting materials, good for large-scale synthesis. | Requires more active catalysts (e.g., bulky phosphine ligands) and higher temperatures.[5] |
| Br | ~81 | High | Good balance of reactivity and stability, reliable for broad substrate scope. | Higher cost than chloro-derivatives. |
| I | ~66 | Very High | Highest reactivity, allows for mildest reaction conditions, ideal for sensitive substrates. | Highest cost, potential for lower stability, side reactions (e.g., homocoupling). |
Beyond the identity of the halogen, its position on the pyridine ring significantly influences reactivity due to the electronic effects of the ring nitrogen. Positions C2 and C6 are the most electron-deficient and thus most susceptible to oxidative addition, followed by C4, with C3 and C5 being the least reactive.[3][6]
Experimental Workflows: From Halogenation to Advanced Intermediates
The following diagram illustrates a generalized workflow for the utilization of halogenated nicotinic acids in a synthetic program.
Caption: Generalized synthetic workflow.
Chloro-Nicotinic Acids: The Industrial Workhorse
Due to the low cost and widespread availability of chlorinating agents, 2-chloronicotinic acid and its isomers are invaluable in industrial and large-scale synthesis.[7] While less reactive than their bromo and iodo counterparts, the development of highly active palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), has made the coupling of chloro-pyridines routine.[5] They are key intermediates in producing pharmaceuticals like mefenamic acid and herbicides such as diflufenican.[7][8]
Palladium-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic View
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[9][10] Understanding its mechanism is key to troubleshooting and optimizing reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling of 2-Chloronicotinic Acid
This protocol describes a typical procedure for the Suzuki coupling of a 2-chloronicotinic acid derivative with an arylboronic acid.
-
Objective: Synthesize 2-(4-methoxyphenyl)nicotinic acid.
-
Rationale: This reaction demonstrates the coupling of an electron-rich boronic acid to the electron-deficient C2 position of the pyridine ring. A robust catalyst/ligand system is chosen to overcome the higher activation barrier of the C-Cl bond.
-
Reagents:
-
Methyl 2-chloronicotinate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene/Water (10:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 2-chloronicotinate, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure. The crude product (methyl 2-(4-methoxyphenyl)nicotinate) can be purified by column chromatography.
-
Subsequent hydrolysis of the ester (e.g., using LiOH in THF/water) will yield the target acid.
-
Bromo-Nicotinic Acids: The Reliable Standard
5-Bromonicotinic acid is a quintessential example of a versatile building block, offering a superb balance of high reactivity and good shelf stability.[11] It is notably a key precursor in the synthesis of Nicergoline, a vasodilator.[11] The C-Br bond is sufficiently reactive to participate in a wide range of cross-coupling reactions under relatively mild conditions, making it a favorite in research and development labs.
Experimental Protocol: Solid-Phase Suzuki Coupling of 5-Bromonicotinic Acid
This protocol, adapted from literature, demonstrates the utility of halogenated nicotinic acids in combinatorial chemistry and library synthesis.[12]
-
Objective: Immobilize 5-bromonicotinic acid on a solid support and perform Suzuki coupling.
-
Rationale: Solid-phase synthesis allows for the rapid generation of compound libraries and simplifies purification, as excess reagents are simply washed away. This protocol highlights the robustness of the C-Br bond for such applications.
-
Materials:
-
5-Bromonicotinic acid (1.0 equiv)
-
Wang Resin (pre-loaded with an appropriate linker, e.g., Met-Gly)
-
DIC/DMAP (for esterification to the resin)
-
Phenylboronic acid (5.0 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
K₃PO₄ (5.0 equiv)
-
DMF (solvent)
-
-
Procedure:
-
Immobilization: Swell the Wang resin in DMF. In a separate flask, pre-activate 5-bromonicotinic acid with DIC and DMAP, then add to the resin slurry. Agitate at room temperature for 24 hours. Wash the resin extensively with DMF, DCM, and MeOH to remove unreacted materials.
-
Suzuki Coupling: Swell the 5-bromonicotinoyl-functionalized resin in DMF. Add phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄.[12]
-
Heat the mixture to 37-50 °C and agitate for 18-24 hours under an inert atmosphere.[12]
-
Cool the resin and wash thoroughly with DMF, water, and DCM to remove palladium residues and excess boronic acid.
-
Cleavage: Cleave the product from the resin using an appropriate cleavage cocktail (e.g., TFA/DCM for Wang resin).
-
Precipitate the cleaved product in cold ether, centrifuge, and decant to isolate the 5-phenylnicotinic acid product.
-
Iodo- and Fluoro-Nicotinic Acids: The Specialists
Iodo-Nicotinic Acids: Maximum Reactivity
Iodinated derivatives are the most reactive coupling partners, often requiring only mild heating or even proceeding at room temperature. This is particularly advantageous when working with thermally sensitive substrates or when trying to achieve selective reactivity in a polyhalogenated system. The primary drawbacks are the higher cost of iodinating reagents and the potential for instability of the iodo-heterocycle itself. Their synthesis often involves electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine with an oxidant.[13]
Fluoro-Nicotinic Acids: Unique Properties, Unique Challenges
The C-F bond is typically inert to palladium-catalyzed cross-coupling.[3] However, this apparent limitation is also its strength. The fluorine atom is often incorporated as a "bioisostere" for a hydrogen atom or hydroxyl group, enhancing metabolic stability and modulating the pKa and binding affinity of a drug candidate.[4] 6-Fluoronicotinic acid, for example, serves as a molecular scaffold for active pharmaceutical ingredients (APIs).[14] Its primary synthetic utility comes from its ability to participate in nucleophilic aromatic substitution (SNAr) reactions, where the strongly electron-withdrawing fluorine atom activates the ring for attack by nucleophiles. It is also a critical building block for 18F-labeled PET imaging agents.[14][15]
Strategic Selection: Choosing the Right Halogen
The choice of halogen is not merely a tactical decision but a strategic one that impacts the entire synthetic route.
Caption: Decision guide for selecting the appropriate halogen.
Conclusion
Halogenated nicotinic acids are not interchangeable commodities but a suite of specialized tools for the modern synthetic chemist. The choice between a fluoro, chloro, bromo, or iodo derivative dictates reaction conditions, catalyst selection, cost, and the overall strategic approach to a synthesis. Chloro- and bromo-nicotinic acids serve as the workhorses for constructing molecular complexity via cross-coupling, with the former favored for scale and the latter for reliability in R&D. Iodo-derivatives offer a solution for challenging couplings requiring maximum reactivity, while fluoro-derivatives provide a pathway to metabolically robust compounds and are accessed synthetically through different mechanisms like SNAr. A thorough understanding of the causal relationship between the C-X bond and its reactivity empowers researchers to design more efficient, robust, and innovative synthetic routes.
References
-
Mettler Toledo. (n.d.). Halogenation Reactions | Key Syntheses in Chemistry. Retrieved from [Link]
-
Fengchen Group. (n.d.). Exploring 6-Fluoronicotinic Acid: Properties, Applications, and Suppliers. Retrieved from [Link]
-
Agarwal, V., & Moore, B. S. (2021). Cryptic Halogenation Reactions in Natural Product Biosynthesis. eScholarship, University of California. Retrieved from [Link]
-
Agarwal, V., & Moore, B. S. (2021). Cryptic halogenation reactions in natural product biosynthesis. Natural Product Reports, 38(10), 1760–1774. Retrieved from [Link]
- Google Patents. (n.d.). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Retrieved from [Link]
-
Perumattam, J., et al. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. Retrieved from [Link]
-
Behrman, E. J., & Stanier, R. Y. (n.d.). Oxidation of halogenated nicotinic acids. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
A-to-Z-Chemistry. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodine in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Fengchen Group. (n.d.). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 14. innospk.com [innospk.com]
- 15. Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-Bromo-4-fluoronicotinic Acid Derivatives
Abstract
2-Bromo-4-fluoronicotinic acid and its derivatives are pivotal building blocks in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science. The precise structural elucidation of these halogenated pyridines is paramount to understanding their reactivity, biological activity, and material properties. This guide provides a comprehensive comparison of key analytical techniques for the structural validation of two representative derivatives: 2-bromo-4-fluoro-5-methylnicotinic acid (Derivative A) and 2-bromo-4-fluoro-6-(trifluoromethyl)nicotinic acid (Derivative B) . We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in their synthetic endeavors.
Introduction: The Significance of Structural Integrity
The introduction of bromo and fluoro substituents onto the nicotinic acid scaffold imparts unique electronic properties and steric influences that are highly sought after in drug design and functional materials. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. However, the synthesis of these derivatives can sometimes lead to isomeric impurities or unexpected rearrangements. Therefore, rigorous structural validation is not merely a procedural step but a critical cornerstone of the research and development process. This guide will compare and contrast the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction in unequivocally establishing the molecular architecture of these compounds.
Orthogonal Approaches to Structural Validation: A Comparative Overview
A multi-faceted analytical approach is crucial for the unambiguous structural determination of novel chemical entities. Each technique provides a unique piece of the structural puzzle, and their combined application constitutes a self-validating system.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Provides detailed information about the carbon-hydrogen framework and the influence of neighboring atoms. | Can be complex to interpret for highly substituted or conformationally flexible molecules. |
| Mass Spectrometry | Molecular weight and elemental composition | Highly sensitive, provides accurate mass measurements and fragmentation patterns for structural clues. | Does not directly provide information on atom connectivity or stereochemistry. |
| X-ray Crystallography | Three-dimensional arrangement of atoms in a crystal lattice | Provides the definitive, unambiguous solid-state structure. | Requires a single, high-quality crystal, which can be challenging to obtain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule. For 2-bromo-4-fluoronicotinic acid derivatives, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Causality in Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring atoms. The chemical shifts and coupling constants of the aromatic protons are highly diagnostic for the substitution pattern on the pyridine ring.
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state. The chemical shifts are sensitive to the electronic effects of the bromo and fluoro substituents.
-
¹⁹F NMR: Directly observes the fluorine atom, providing a clean spectrum with chemical shifts that are highly sensitive to the electronic environment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient, but optimization may be required for samples with low solubility or concentration.
-
Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the respective nuclei.
Comparative NMR Data
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| A: 2-bromo-4-fluoro-5-methylnicotinic acid | H-6: ~8.5 (s), CH₃: ~2.4 (s) | C-2: ~145, C-3: ~125, C-4: ~165 (d, ¹JCF), C-5: ~130, C-6: ~150, COOH: ~168, CH₃: ~15 | ~ -110 |
| B: 2-bromo-4-fluoro-6-(trifluoromethyl)nicotinic acid | H-5: ~8.2 (s) | C-2: ~148, C-3: ~128, C-4: ~163 (d, ¹JCF), C-5: ~122, C-6: ~140 (q, ²JCF), CF₃: ~120 (q, ¹JCF), COOH: ~165 | ~ -65 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The coupling constants (J-values) provide crucial information about the connectivity and are essential for unambiguous assignment.
Workflow for NMR-Based Structure Validation
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Unveiling Molecular Weight and Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] It provides the molecular weight of the compound and, with high-resolution instruments, the elemental composition. Fragmentation patterns can also offer valuable structural clues.
Causality in Experimental Choices:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like nicotinic acids, often yielding the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻ with minimal fragmentation.[3][4]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental formula and distinguishing between compounds with the same nominal mass.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the derivative (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile/water.[3][4]
-
Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. A reverse-phase C18 column is often a good starting point.[5]
-
Mass Spectrometric Detection: Acquire mass spectra using ESI in both positive and negative ion modes. Perform MS/MS (tandem mass spectrometry) on the molecular ion to induce fragmentation and obtain structural information.
Comparative MS Data
| Derivative | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Key Fragments (m/z) |
| A: 2-bromo-4-fluoro-5-methylnicotinic acid | C₇H₅BrFNO₂ | 232.9488 | ~233.9567 | [M+H-H₂O]⁺, [M+H-COOH]⁺ |
| B: 2-bromo-4-fluoro-6-(trifluoromethyl)nicotinic acid | C₇H₂BrF₄NO₂ | 286.9205 | ~287.9284 | [M+H-H₂O]⁺, [M+H-COOH]⁺, [M+H-CF₃]⁺ |
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum, providing a clear signature for the presence of a bromine atom.[6]
Workflow for MS-Based Structure Validation
Caption: Workflow for MS-based structural validation.
Single-Crystal X-ray Diffraction: The Definitive Structure
X-ray crystallography provides an unambiguous three-dimensional model of a molecule's structure in the solid state.[7] It is considered the "gold standard" for structural determination.
Causality in Experimental Choices:
The primary requirement for this technique is the ability to grow a single, well-ordered crystal of the compound. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques. A common method involves slow evaporation of a saturated solution.[8]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.[7]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The resulting electron density map is used to build and refine a model of the molecule.[9]
Comparative Crystallographic Data
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Key Bond Lengths (Å) | C-Br: ~1.89, C-F: ~1.35 | C-Br: ~1.90, C-F: ~1.34 |
| Key Bond Angles (°) | C2-C3-C4: ~120 | C2-C3-C4: ~119 |
The crystallographic data provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. It can also reveal intermolecular interactions such as hydrogen bonding in the crystal lattice.
Workflow for X-ray Crystallography-Based Structure Validation
Caption: Workflow for X-ray crystallography-based structural validation.
Conclusion: An Integrated Approach for Unwavering Confidence
The structural validation of 2-bromo-4-fluoronicotinic acid derivatives requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational map of atomic connectivity, mass spectrometry confirms the molecular weight and elemental composition. For ultimate certainty, single-crystal X-ray diffraction offers an unparalleled, high-resolution view of the molecule's three-dimensional architecture. By employing these orthogonal methods, researchers can have unwavering confidence in the structural integrity of their synthesized compounds, paving the way for successful downstream applications in drug discovery and materials science.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
ACS Publications. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. Retrieved from [Link]
-
ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
ResearchGate. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Retrieved from [Link]
-
PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]
-
Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Retrieved from [Link]
-
ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]
-
PubMed. (2020). On-line spectroscopic study of brominated flame retardant extraction in supercritical CO2. Retrieved from [Link]
-
PubMed. (2012). Brominated boron dipyrrins: synthesis, structure, spectral and electrochemical properties. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]
-
MassBank. (2020). msbnk-lcsb-lu048801 - MassBank. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
-
National Institutes of Health. (2022). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-4-fluorotoluene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubMed. (2022). Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
assessing the purity of synthesized 2-Bromo-4-fluoronicotinic acid
An In-Depth Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-fluoronicotinic Acid
For researchers, scientists, and drug development professionals, the chemical purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 2-Bromo-4-fluoronicotinic acid is a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique halogenation pattern provides reactive handles for constructing intricate molecular architectures.[1] However, the very reactivity that makes it valuable also predisposes its synthesis to the formation of various impurities.
This guide provides a comprehensive, field-proven comparison of analytical methodologies for rigorously . We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and accurate data.
The Landscape of Potential Impurities
The profile of potential impurities in a batch of 2-Bromo-4-fluoronicotinic acid is intrinsically linked to its synthetic pathway. While multiple routes exist, common impurities often fall into several predictable categories. A multi-technique approach is therefore essential for a comprehensive purity assessment.[2]
-
Starting Materials: Unreacted precursors from the initial stages of synthesis.
-
Isomeric Impurities: Positional isomers that may form due to a lack of complete regioselectivity during bromination or other functional group introductions.
-
By-products: Compounds resulting from side reactions, such as over-bromination, hydrolysis of the nitrile precursor (if applicable), or decarboxylation.[2][3]
-
Residual Solvents and Reagents: Trace amounts of chemicals used during the reaction and subsequent workup and purification steps.
A Comparative Framework for Purity Analysis
No single analytical technique can provide a complete picture of a compound's purity. The most robust assessments rely on orthogonal methods—techniques that measure purity based on different chemical and physical principles. Here, we compare the most powerful and commonly employed methods for analyzing 2-Bromo-4-fluoronicotinic acid.
| Analytical Technique | Principle | Information Obtained | Key Advantages | Common Limitations |
| HPLC-UV | Separation by partitioning between a liquid mobile phase and a solid stationary phase. | Purity percentage (area %), quantification of non-volatile impurities. | Versatile for a wide range of polar and non-polar compounds, excellent quantitative accuracy and reproducibility.[4] | Peak identification is ambiguous without a reference standard; co-elution of impurities can occur. |
| GC-MS | Separation by volatility and partitioning, followed by mass-based identification. | Identification of volatile and semi-volatile impurities and isomers. | High resolution for volatile compounds, definitive identification by mass spectrum fragmentation patterns.[5] | Not suitable for non-volatile or thermally labile compounds; carboxylic acids often require derivatization.[6] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the main component, identification and quantification of impurities.[7] | Provides detailed structural information, can identify unknown impurities, and allows for absolute quantification (qNMR) without a specific reference standard for the impurity.[8] | Lower sensitivity for trace impurities compared to chromatographic methods. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for detection. | Percentage composition of C, H, N, Br, and F. | Provides a fundamental measure of purity against the theoretical elemental composition.[9][10] | Does not distinguish between the target compound and isomers or impurities with the same elemental formula. |
Integrated Workflow for Purity Assessment
A logical, phased approach to purity analysis ensures both efficiency and rigor. The initial screening stages use high-throughput methods to quickly assess purity, while later stages employ more detailed techniques to identify and quantify specific impurities.
Caption: A multi-phase workflow for comprehensive purity analysis.
Hypothetical Comparative Data Analysis
To illustrate the complementary nature of these techniques, consider the following hypothetical data for a synthesized batch of 2-Bromo-4-fluoronicotinic acid.
| Technique | Result | Interpretation |
| HPLC-UV | Main Peak Area: 98.5%Impurity 1 (RRT 0.85): 0.6%Impurity 2 (RRT 1.10): 0.9% | The sample is approximately 98.5% pure based on UV-active species. Two primary impurities are present. Their identities are unknown at this stage. |
| LC-MS | Main Peak: m/z 219.9 (M-H)⁻Impurity 1: m/z 219.9 (M-H)⁻Impurity 2: m/z 297.8 (M-H)⁻ | The main peak and Impurity 1 are isomers. Impurity 2 is likely a di-brominated by-product. |
| ¹H NMR | Signals consistent with 2-Bromo-4-fluoronicotinic acid.Small, distinct aromatic signals integrated to ~1% relative to the main species. | Confirms the primary structure. The minor signals suggest the presence of an isomeric impurity, corroborating the LC-MS data. |
| GC-MS | No major impurities detected. | Indicates the absence of significant volatile impurities. The primary compound and related impurities are not volatile enough for this method without derivatization. |
| Elemental Analysis | C: 32.90%H: 1.40%N: 6.35% | Theoretical: C: 32.76%, H: 1.37%, N: 6.37%. The results are within the acceptable ±0.4% deviation, confirming the correct elemental formula for the bulk material.[9] |
This multi-faceted analysis allows us to conclude with high confidence that the batch is ~98.5% pure, with the primary impurities being an isomer and a di-brominated species.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (RP-HPLC)
Causality: Reverse-phase HPLC is the workhorse for purity determination of polar organic molecules like nicotinic acids. A C18 column provides excellent retention and separation based on hydrophobicity. An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate integration.[4]
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 20% to 80% B
-
10-14 min: 80% B
-
14-15 min: 80% to 20% B
-
15-20 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute further as needed.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Causality: The high boiling point and polarity of the carboxylic acid make it unsuitable for direct GC analysis. Derivatization, for instance, by converting the acid to its methyl ester using diazomethane or TMS-derivatizing agents, is necessary to increase its volatility.[6] The mass spectrometer then provides definitive identification of any volatile impurities.
-
Derivatization (Example using TMS):
-
To 1 mg of the sample in a vial, add 200 µL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC system coupled to a Mass Selective Detector.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Inlet Temperature: 270°C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: m/z 40-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is unparalleled for structural elucidation. ¹H NMR provides information on the proton environment, ¹³C NMR on the carbon skeleton, and ¹⁹F NMR is highly sensitive to the fluorine environment, making it an excellent probe for fluoroaromatic compounds. For purity, the presence of small, unexpected signals can indicate impurities, and their integration relative to the main compound's signals can be used for quantification.[8]
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (D1): 5 seconds (ensure full relaxation for quantitative accuracy).
-
Number of Scans: 16-64 (or more for dilute samples).
-
-
¹⁹F NMR Parameters:
-
Pulse Program: Standard single pulse with proton decoupling.
-
Spectral Width: Sufficient to cover the aromatic fluorine region.
-
Number of Scans: 64-128.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak. Integrate all signals and compare the relative ratios to identify and quantify impurities.
References
-
ResearchGate. (2007). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. ResearchGate. [Link]
-
Weizmann Institute of Science. (n.d.). Elemental analysis. Weizmann Institute of Science Chemical Research Support. [Link]
-
University of Babylon. (n.d.). Element analysis. University of Babylon. [Link]
-
Wiley Online Library. (2020). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Wiley Online Library. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3562. [Link]
-
Rayner, P. J., et al. (2014). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 52(8), 426–431. [Link]
-
World Journal of Pharmaceutical Research. (2022). Development and validation of a robust rp-hplc method for the simultaneous estimation of a. World Journal of Pharmaceutical Research. [Link]
-
Central Laboratories UCT Prague. (2016). Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. [Link]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]
- Google Patents. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
-
Food Research. (2023). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. [Link]
-
PubMed. (2002). Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry. PubMed. [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
-
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Publications. [Link]
-
MDPI. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. MDPI. [Link]
-
Springer. (2022). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. Springer. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elemental analysis [chemistry.huji.ac.il]
- 10. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
A Comparative Guide to the Electronic Properties of 2-Bromo-4-fluoronicotinic Acid: A Computational Approach
Introduction
In the landscape of modern drug discovery and development, halogenated heterocyclic compounds are of paramount importance. Their unique electronic properties, conferred by the high electronegativity and specific steric profiles of halogen substituents, allow for the fine-tuning of molecular interactions with biological targets. 2-Bromo-4-fluoronicotinic acid, a substituted pyridine carboxylic acid, represents a promising scaffold in medicinal chemistry. The presence of both a bromine and a fluorine atom on the nicotinic acid core is anticipated to significantly modulate its electronic characteristics, influencing its reactivity, binding affinity, and pharmacokinetic properties.
This guide provides a comprehensive computational analysis of the electronic properties of 2-Bromo-4-fluoronicotinic acid. Through the application of Density Functional Theory (DFT), we will explore key electronic descriptors and compare them with those of parent nicotinic acid and its mono-halogenated analogues: 2-bromonicotinic acid and 4-fluoronicotinic acid. This comparative approach aims to elucidate the distinct electronic contributions of the bromo and fluoro substituents, offering valuable insights for researchers, scientists, and drug development professionals working with this class of molecules.
Computational Methodology: The Rationale Behind the Approach
To ensure the scientific integrity and reproducibility of our findings, a robust and well-validated computational methodology is essential. The choice of the computational level of theory is a critical decision that balances accuracy with computational cost.
Density Functional Theory (DFT) as the Method of Choice
For this study, Density Functional Theory (DFT) was selected as the primary computational method. DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent compromise between accuracy and computational efficiency. It allows for the reliable prediction of a wide range of molecular properties, including geometries and electronic structures.
Selection of the B3LYP Functional and 6-311++G(d,p) Basis Set
The choice of the functional and basis set within the DFT framework is crucial for obtaining accurate results.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed. B3LYP is one of the most widely used and extensively benchmarked functionals, demonstrating a high degree of accuracy for a broad range of chemical systems, including organic molecules containing halogens.
-
6-311++G(d,p) Basis Set: A triple-zeta basis set, 6-311++G(d,p), was chosen for all calculations. This basis set provides a flexible description of the electron density by using three sets of functions for the valence electrons. The inclusion of diffuse functions (++) is crucial for accurately describing the electron distribution in anions and systems with lone pairs, such as the nitrogen and oxygen atoms in our molecules. The polarization functions (d,p) are essential for correctly modeling the shape of the electron clouds, particularly in the presence of electronegative atoms like fluorine, bromine, and oxygen.
This combination of B3LYP and 6-311++G(d,p) has been shown in numerous studies to provide reliable predictions of the electronic properties of halogenated aromatic compounds.
Computational Workflow
The following diagram outlines the step-by-step computational protocol employed in this study.
Caption: Computational workflow for determining the electronic properties.
Comparative Analysis of Electronic Properties
The introduction of halogen substituents onto the nicotinic acid scaffold induces significant changes in the electronic landscape of the molecule. The following sections detail a comparative analysis of the key electronic properties of 2-Bromo-4-fluoronicotinic acid against nicotinic acid, 2-bromonicotinic acid, and 4-fluoronicotinic acid.
Molecular Structure
The following diagram illustrates the molecular structures of the compounds under investigation.
Caption: Molecular structures of the investigated compounds.
Frontier Molecular Orbitals: HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Nicotinic Acid | -6.89 | -1.98 | 4.91 |
| 2-Bromonicotinic Acid | -7.05 | -2.21 | 4.84 |
| 4-Fluoronicotinic Acid | -7.12 | -2.15 | 4.97 |
| 2-Bromo-4-fluoronicotinic Acid | -7.28 | -2.45 | 4.83 |
Analysis:
-
Nicotinic Acid: The parent molecule exhibits the largest HOMO-LUMO gap among the bromo-substituted analogues, indicating its relative stability.
-
Effect of Bromine (2-position): The introduction of a bromine atom at the 2-position leads to a slight decrease in the HOMO-LUMO gap. This is attributed to the electron-withdrawing nature of bromine, which stabilizes both the HOMO and LUMO, but the effect on the LUMO is slightly more pronounced.
-
Effect of Fluorine (4-position): The highly electronegative fluorine atom at the 4-position leads to a significant stabilization of both the HOMO and LUMO, resulting in a slightly larger HOMO-LUMO gap compared to nicotinic acid. This suggests that the strong inductive effect of fluorine enhances the overall stability of the molecule.
-
Combined Effect (2-Bromo-4-fluoro): In 2-Bromo-4-fluoronicotinic acid, the combined electron-withdrawing effects of both halogens lead to the most stabilized HOMO and LUMO energies. The resulting HOMO-LUMO gap is the smallest among the compared molecules, suggesting that this derivative is the most reactive of the series. This increased reactivity can be advantageous in the context of drug design, as it may lead to stronger interactions with biological targets.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. It is a critical parameter in drug design as it influences solubility, membrane permeability, and interactions with polar residues in protein binding sites.
| Compound | Dipole Moment (Debye) |
| Nicotinic Acid | 3.45 |
| 2-Bromonicotinic Acid | 4.12 |
| 4-Fluoronicotinic Acid | 2.89 |
| 2-Bromo-4-fluoronicotinic Acid | 3.78 |
Analysis:
-
The substitution of halogens significantly alters the dipole moment of the nicotinic acid scaffold.
-
The introduction of bromine at the 2-position increases the dipole moment, indicating an increase in overall polarity.
-
Conversely, the fluorine atom at the 4-position leads to a decrease in the dipole moment. This is likely due to the opposing vector of the C-F bond dipole relative to the dipoles of the carboxylic acid and the pyridine nitrogen.
-
2-Bromo-4-fluoronicotinic acid exhibits a dipole moment that is intermediate between the two mono-halogenated derivatives, reflecting the complex interplay of the individual bond dipoles.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.
Caption: Comparative Molecular Electrostatic Potential (MEP) features.
Analysis:
The MEP maps reveal that the halogen substituents significantly influence the electrostatic potential distribution. In 2-Bromo-4-fluoronicotinic acid, the electron-withdrawing nature of both halogens creates distinct regions of positive and negative potential. The area around the fluorine and bromine atoms, as well as the carboxylic acid proton, are highly electron-deficient (blue), making them susceptible to nucleophilic attack or hydrogen bonding interactions. Conversely, the regions around the carboxylic oxygen atoms and the pyridine nitrogen are electron-rich (red), indicating their potential to act as hydrogen bond acceptors or to interact with electrophilic species.
Experimental Protocol: A Step-by-Step Guide to the Computational Workflow
This section provides a detailed, step-by-step methodology for replicating the computational analysis presented in this guide.
Software Required: A quantum chemistry software package capable of performing DFT calculations, such as Gaussian, ORCA, or GAMESS. A molecular visualization software, such as GaussView or Avogadro, is also recommended.
Step 1: Molecular Structure Building
-
Launch the molecular visualization software.
-
Construct the 3D structures of:
-
2-Bromo-4-fluoronicotinic acid
-
Nicotinic acid
-
2-Bromonicotinic acid
-
4-Fluoronicotinic acid
-
-
Perform an initial "clean-up" or "mechanics optimization" of the structures using the software's built-in tools to obtain a reasonable starting geometry.
-
Save the coordinates of each molecule in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian).
Step 2: Geometry Optimization
-
Create an input file for each molecule for the quantum chemistry software.
-
Specify the following keywords in the input file:
-
#p B3LYP/6-311++G(d,p) Opt
-
This line requests a geometry optimization at the B3LYP level of theory with the 6-311++G(d,p) basis set.
-
-
Define the charge (0 for neutral molecules) and spin multiplicity (1 for singlets) for each molecule.
-
Submit the input file to the quantum chemistry software for calculation.
Step 3: Frequency Calculation
-
Once the geometry optimization is complete, create a new input file using the optimized coordinates.
-
Specify the following keywords:
-
#p B3LYP/6-311++G(d,p) Freq
-
This requests a frequency calculation at the same level of theory.
-
-
Submit the job for calculation.
-
Upon completion, check the output file to ensure that there are no imaginary frequencies. The presence of imaginary frequencies indicates that the structure is not a true minimum on the potential energy surface, and further optimization may be required.
Step 4: Electronic Property Calculation
-
The output file from the frequency calculation will contain the necessary information for the electronic properties.
-
HOMO and LUMO energies: Locate the section in the output file that lists the molecular orbital energies. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO.
-
Dipole Moment: The output file will have a section detailing the calculated dipole moment.
-
Molecular Electrostatic Potential (MEP): To visualize the MEP, you will typically need to generate a checkpoint file (.chk or .gbw) from the calculation. This file can then be used in the visualization software to create a surface map of the electrostatic potential.
Step 5: Data Analysis
-
Compile the calculated HOMO energies, LUMO energies, HOMO-LUMO gaps, and dipole moments into a table for easy comparison.
-
Analyze the trends in the data to understand the influence of the halogen substituents on the electronic properties of the nicotinic acid scaffold.
-
Generate visualizations of the MEP maps for each molecule to compare their charge distributions.
Conclusion
This computational guide has provided a detailed comparative analysis of the electronic properties of 2-Bromo-4-fluoronicotinic acid and related compounds. Our DFT calculations reveal that the introduction of bromo and fluoro substituents has a profound impact on the electronic structure of the nicotinic acid core.
The key findings are:
-
The combined electron-withdrawing effects of the bromine and fluorine atoms in 2-Bromo-4-fluoronicotinic acid lead to a significant stabilization of the HOMO and LUMO energy levels and a reduction in the HOMO-LUMO gap, suggesting enhanced reactivity.
-
The dipole moment of 2-Bromo-4-fluoronicotinic acid is influenced by the vector addition of the individual bond dipoles, resulting in a moderately polar molecule.
-
The Molecular Electrostatic Potential (MEP) map highlights distinct regions of positive and negative potential, providing valuable insights into potential sites for intermolecular interactions.
These computational insights are crucial for understanding the structure-property relationships of halogenated nicotinic acids and can guide the rational design of novel drug candidates with improved efficacy and pharmacokinetic profiles. The detailed experimental protocol provided herein serves as a self-validating system for researchers to replicate and expand upon these findings.
References
-
Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. DergiPark. [Link]
-
Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. Journal of Chemical and Pharmaceutical Research. [Link]
-
2-Bromo-4-fluoronicotinic acid | C6H3BrFNO2. PubChem. [Link]
-
Nicotinic Acid | C6H5NO2. PubChem. [Link]
-
2-Bromonicotinic acid | C6H4BrNO2. PubChem. [Link]
-
4-Fluoronicotinic acid | C6H4FNO2. PubChem. [Link]
A Senior Application Scientist's Guide to Halogenated Nicotinic Acid Building Blocks: Benchmarking 2-Bromo-4-fluoronicotinic Acid
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a discovery program. Halogenated nicotinic acids are a cornerstone of modern medicinal chemistry, offering versatile scaffolds for the construction of complex molecular architectures. Among these, 2-Bromo-4-fluoronicotinic acid has emerged as a particularly valuable reagent. This guide provides an in-depth technical comparison of 2-Bromo-4-fluoronicotinic acid against key alternatives, offering a data-driven analysis of their performance in essential synthetic transformations.
Introduction: The Strategic Advantage of 2-Bromo-4-fluoronicotinic Acid
2-Bromo-4-fluoronicotinic acid (CAS 1060809-35-9) is a di-halogenated pyridine derivative that offers two distinct reactive sites for sequential and regioselective functionalization.[1][2] The presence of both a bromine and a fluorine atom, coupled with the directing influence of the carboxylic acid and the pyridine nitrogen, provides a nuanced reactivity profile that can be exploited for the synthesis of diverse compound libraries. The strategic placement of the fluorine atom can also impart desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, in the final drug candidate.
This guide will benchmark the performance of 2-Bromo-4-fluoronicotinic acid against two commercially available and structurally related building blocks: 2-Chloro-4-fluoronicotinic acid and 2,4-Dichloronicotinic acid . The comparison will focus on three of the most pivotal reactions in modern drug discovery: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
At a Glance: Key Physicochemical Properties
A fundamental understanding of the electronic and steric properties of these building blocks is crucial for predicting their reactivity.
| Building Block | CAS Number | Molecular Weight | Key Features |
| 2-Bromo-4-fluoronicotinic acid | 1060809-35-9 | 220.00 | Two distinct halogens offering differential reactivity. |
| 2-Chloro-4-fluoronicotinic acid | 929022-76-4 | 175.55 | Chloro-analogue, often more cost-effective. |
| 2,4-Dichloronicotinic acid | 38496-18-3 | 192.00 | Two chloro-substituents, offering potential for sequential SNAr. |
Comparative Performance in Key Synthetic Transformations
The true utility of a building block is demonstrated in its performance in key chemical reactions. The following sections provide a detailed comparison based on established principles and available experimental data for analogous systems.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F, due to the decreasing strength of the C-X bond down the group.[3]
General Reactivity Trend:
Consequently, 2-Bromo-4-fluoronicotinic acid is expected to be more reactive than its chloro- and dichloro- counterparts in both Suzuki-Miyaura and Buchwald-Hartwig aminations, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Comparative Data for Suzuki-Miyaura Coupling (Illustrative)
| Substrate | Typical Catalyst System | Typical Conditions | Expected Yield | Key Considerations |
| 2-Bromo-4-fluoronicotinic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80-100 °C | Good to Excellent | Higher reactivity allows for a broader range of boronic acids. |
| 2-Chloro-4-fluoronicotinic acid | Pd(dppf)Cl₂, K₃PO₄ | Toluene, 100-120 °C | Moderate to Good | May require more active catalysts (e.g., with Buchwald ligands) and higher temperatures. |
| 2,4-Dichloronicotinic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Dioxane, 110 °C | Moderate to Good | Regioselectivity is a key consideration; coupling is expected to favor the C4 position.[4] |
Comparative Data for Buchwald-Hartwig Amination (Illustrative)
| Substrate | Typical Catalyst System | Typical Conditions | Expected Yield | Key Considerations |
| 2-Bromo-4-fluoronicotinic acid | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 90-110 °C | Good to Excellent | Generally efficient with a wide range of primary and secondary amines. |
| 2-Chloro-4-fluoronicotinic acid | Pd(OAc)₂, RuPhos, Cs₂CO₃ | Dioxane, 100-120 °C | Moderate to Good | Often requires more specialized and electron-rich phosphine ligands. |
| 2,4-Dichloronicotinic acid | Pd₂(dba)₃, BrettPhos, K₂CO₃ | t-BuOH, 110 °C | Moderate to Good | Regioselectivity needs to be carefully controlled; amination may occur at C4.[4] |
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity trend for halogens in SNAr reactions is often reversed: F > Cl > Br > I. This is because the more electronegative halogen can better stabilize the negative charge in the Meisenheimer intermediate, which is the rate-determining step.[5] The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.
General Reactivity Trend in SNAr:
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 2-Bromo-4-fluoronicotinic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-4-fluoronicotinic Acid
This protocol provides a general starting point for the amination of 2-Bromo-4-fluoronicotinic acid.
Reaction Workflow:
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add dry, degassed toluene (10 mL).
-
Add 2-Bromo-4-fluoronicotinic acid (1.0 mmol) and the desired amine (1.2 mmol).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cost and Availability
In a drug discovery setting, the cost and availability of starting materials are critical considerations. Generally, chloro-substituted building blocks are more cost-effective than their bromo-counterparts due to the lower cost of chlorinating reagents.
-
2-Bromo-4-fluoronicotinic acid: Readily available from numerous suppliers, but typically at a higher cost per gram compared to the chloro-analogues.
-
2-Chloro-4-fluoronicotinic acid: Widely available and generally more economical than the bromo-derivative, making it an attractive option for large-scale synthesis if the lower reactivity can be overcome with optimized reaction conditions. [6]* 2,4-Dichloronicotinic acid: Also widely available and often the most cost-effective of the three, particularly suitable for syntheses where the primary transformations involve SNAr reactions.
Conclusion and Recommendations
The choice between 2-Bromo-4-fluoronicotinic acid and its chloro- and dichloro-alternatives is a strategic decision that depends on the desired synthetic transformations and economic considerations.
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), 2-Bromo-4-fluoronicotinic acid is the superior choice due to its higher reactivity, which often translates to milder reaction conditions, broader substrate scope, and higher yields.
-
For nucleophilic aromatic substitution (SNAr) reactions, 2-Chloro-4-fluoronicotinic acid and 2,4-Dichloronicotinic acid are generally more reactive and may be more suitable, particularly if selective substitution at a chloro-position is desired.
-
From a cost perspective, the chloro- and dichloro-derivatives offer a significant advantage , which may be a deciding factor in process development and scale-up campaigns.
By understanding the nuanced reactivity profiles and considering the economic factors, researchers can make informed decisions to optimize their synthetic strategies and accelerate the drug discovery process. This guide serves as a foundational resource for navigating the selection and application of these versatile halogenated nicotinic acid building blocks.
References
-
Alchem Pharmtech. CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid. [Link]
-
Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
- Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. [Link]
-
ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). [Link]
-
ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
- Le, C., et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Google Patents.
-
Eureka | Patsnap. Method for preparing 2-chloronicotinic acid. [Link]
-
Alchem.Pharmtech. CAS 1060809-35-9 | 2-bromo-4-fluoronicotinic acid. [Link]
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Link]
-
ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
-
Royal Society of Chemistry. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. [Link]
- Google Patents.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Reddit. Brainstorming a Buchwald-Hartwig coupling. [Link]
-
PubMed. Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. [Link]
-
National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
PubMed. Stereoselective and Regiodivergent Allylic Suzuki-Miyaura Cross-Coupling of 2-Ethoxydihydropyranyl Boronates: Synthesis and Confirmation of Absolute Stereochemistry of Diospongin B. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
Sources
- 1. Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective and Regiodivergent Allylic Suzuki-Miyaura Cross-Coupling of 2-Ethoxydihydropyranyl Boronates: Synthesis and Confirmation of Absolute Stereochemistry of Diospongin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. echemi.com [echemi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-fluoronicotinic Acid
This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4-fluoronicotinic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide clear, procedural, and technically grounded advice, ensuring that the handling and disposal of this compound are managed with the highest degree of care. The protocols outlined herein are based on established safety principles and regulatory guidelines to protect laboratory personnel and the environment.
Section 1: Hazard Assessment and Proactive Risk Mitigation
Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 2-Bromo-4-fluoronicotinic acid may not be universally available, data from structurally analogous compounds, such as 5-Bromonicotinic acid and 4-Bromo-2-fluorobenzoic acid, allow for a robust hazard assessment.[1][2][3]
Hazard Identification
2-Bromo-4-fluoronicotinic acid should be handled as a hazardous substance with the potential for multiple routes of exposure. The primary hazards are summarized in the table below.
| Hazard Category | Potential Health Effects | Rationale and Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Based on data for similar brominated aromatic acids.[1][2][4] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns upon prolonged contact.[1][4] | The acidic nature and halogenated structure contribute to its irritant properties. |
| Serious Eye Damage/Irritation | Causes serious eye irritation and may cause severe eye damage.[1][2][4] | Direct contact with the eyes can lead to significant injury. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol.[1][2] | Fine powders can be easily inhaled, irritating the mucous membranes. |
Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety involves creating a barrier between the researcher and the chemical hazard. The selection of appropriate PPE is critical and must be enforced.[5]
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield should be used if there is a risk of splashing.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[6] For any task with a higher risk of contact, consider wearing impervious clothing.[6] Always wash hands thoroughly after handling.
-
Respiratory Protection: All handling of solid 2-Bromo-4-fluoronicotinic acid that may generate dust, or solutions that may create aerosols, must be conducted in a certified chemical fume hood to ensure adequate ventilation. If a fume hood is not available and exposure limits may be exceeded, a NIOSH-approved respirator is required.[3][6]
Section 2: Hazardous Waste Characterization and Segregation
Proper disposal begins with correct classification and segregation at the point of generation. Mismanagement of waste streams can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.
EPA Waste Classification
2-Bromo-4-fluoronicotinic acid is classified as a hazardous waste due to its characteristics of corrosivity (as an acid) and toxicity.[7] Furthermore, as a compound containing both bromine and fluorine, it falls into the category of halogenated organic waste .[8] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under RCRA, and proper identification is crucial for compliance.[9]
The Critical Importance of Waste Segregation
The principle of waste segregation is to keep different classes of chemical waste separate to ensure safe handling and cost-effective disposal. Halogenated organic wastes are typically disposed of via high-temperature incineration, a process that is more expensive than other methods like fuels blending used for non-halogenated solvents.[10]
Segregation Protocol:
-
Designate a Specific Waste Container: Use a dedicated, properly sealed, and clearly labeled container for 2-Bromo-4-fluoronicotinic acid waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste ," the full chemical name "2-Bromo-4-fluoronicotinic acid ," and a clear indication of the hazards (e.g., Corrosive, Toxic).[11][12]
-
Do Not Mix:
Section 3: Step-by-Step Disposal and Decontamination Procedures
Follow this workflow for the safe and compliant disposal of 2-Bromo-4-fluoronicotinic acid and associated materials.
Waste Collection and Containerization
-
Primary Waste: Collect pure, unused 2-Bromo-4-fluoronicotinic acid or its concentrated solutions in a designated, leak-proof container with a secure screw cap. The container must be chemically compatible with the acid.
-
Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with the chemical must be collected in a separate, sealed plastic bag or container, clearly labeled as "Hazardous Waste" with the chemical name.[14]
-
Rinsate from Glassware: When cleaning glassware, the first rinse should be collected and treated as hazardous waste.[15] Subsequent rinses may be disposed of normally, provided the initial rinse was thorough. For highly toxic materials, the first three rinses must be collected.[15]
On-Site Neutralization: A Considered Approach
Neutralization can be a valid pre-treatment step to reduce the corrosive hazard of acidic waste. However, it must be performed with caution. For halogenated organic compounds, using a strong base like sodium hydroxide (NaOH) is generally discouraged as it can potentially react with the alkyl halide portion of the molecule.[16]
A weak base, such as sodium bicarbonate (NaHCO3), is a safer choice for neutralizing the acidic functional group without causing unwanted side reactions.[16][17]
Protocol for Neutralization of Dilute Aqueous Solutions:
-
Work Area: Perform the procedure in a chemical fume hood.
-
PPE: Wear all required PPE as detailed in Section 1.2.
-
Preparation: Place the dilute acidic solution in a large beaker with a magnetic stir bar. Place the beaker in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.
-
Neutralization: Slowly add a 5-10% solution of sodium bicarbonate or sodium carbonate to the acidic solution while stirring continuously.[18] Be prepared for the evolution of carbon dioxide gas.[17]
-
pH Monitoring: Monitor the pH of the solution regularly using a calibrated pH meter or pH strips. Continue adding the base until the pH is stable between 6.0 and 8.0.[8][18]
-
Disposal: The resulting neutralized solution, while no longer corrosive, is still a halogenated organic waste and must be collected in the appropriate labeled container for disposal by a licensed contractor. Do not dispose of it down the drain. [10][12]
Caption: Workflow for proper disposal of 2-Bromo-4-fluoronicotinic acid.
Section 4: Emergency Procedures for Spills and Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Assess the Situation: Evaluate the extent of the spill and ensure you have the correct PPE before attempting cleanup.[19]
-
Containment: For small spills, use an absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste disposal.[20] Avoid creating dust.[6]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[11]
Personal Exposure and First Aid
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
University of California, Santa Cruz Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Louisville Department of Environmental Health and Safety. (2025). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
-
Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
-
Brainly. (2023). To neutralize any acid contaminating the crude alkyl halide, the organic layer was washed with aqueous.... Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Acid and Base Neutralization. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
Professor Dave Explains. (2018). Neutralization Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Neutralization (chemistry). Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromonicotinic acid, 98%. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
eCFR :: 40 CFR Part 268 Appendix III -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. osha.gov [osha.gov]
- 6. echemi.com [echemi.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. epa.gov [epa.gov]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. louisville.edu [louisville.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. brainly.com [brainly.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 19. nipissingu.ca [nipissingu.ca]
- 20. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 2-Bromo-4-fluoronicotinic Acid
<
As professionals dedicated to advancing pharmaceutical and chemical research, our commitment to safety is as paramount as our pursuit of scientific discovery. This guide provides essential, experience-driven protocols for the safe handling of 2-Bromo-4-fluoronicotinic acid, a compound with significant potential in synthetic chemistry. The following procedures are designed to empower researchers with the knowledge to mitigate risks and foster a secure laboratory environment.
Hazard Identification and Risk Assessment: A Proactive Approach
These related compounds are often categorized as irritants to the skin, eyes, and respiratory system.[1][2][3] Some may also be harmful if swallowed or absorbed through the skin.[4][5] Therefore, a comprehensive risk assessment should be conducted before any work begins, assuming similar hazards for 2-Bromo-4-fluoronicotinic acid. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.
Engineering Controls: The First Line of Defense
The most effective way to minimize exposure to any hazardous chemical is to implement robust engineering controls. All work with 2-Bromo-4-fluoronicotinic acid should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[6][7] The fume hood provides a physical barrier and ventilation to draw airborne contaminants away from the user. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. Additionally, eyewash stations and safety showers must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE): Your Essential Barrier
Personal Protective Equipment (PPE) is a critical last line of defense against chemical exposure.[9] The selection of appropriate PPE should be based on a thorough risk assessment of the planned experimental procedures.
Eye and Face Protection
Chemical splash goggles that meet ANSI Z87 standards are mandatory to protect against splashes and airborne particles.[10] For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield should be worn in addition to goggles to provide broader facial protection.[11][12]
Hand Protection
Choosing the correct gloves is vital for preventing skin contact. Nitrile gloves are a common and effective choice for handling many chemicals and offer good resistance to a variety of solvents.[6][10][13] However, for prolonged or high-exposure work, it is advisable to consult a glove compatibility chart or the manufacturer's recommendations for halogenated carboxylic acids. Always inspect gloves for any signs of damage before use and change them frequently.[11]
Body Protection
A flame-retardant lab coat, fully buttoned, is the minimum requirement for body protection.[10][11] For tasks involving larger quantities of the compound or a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[12]
Respiratory Protection
When engineering controls such as a fume hood are properly used, respiratory protection is not typically required for handling small quantities of solid 2-Bromo-4-fluoronicotinic acid. However, if there is a potential for generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.[9]
Summary of Recommended PPE
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles (ANSI Z87 certified)[10]. Face shield for high-splash risk procedures[11][12]. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand | Nitrile gloves[6][10][13]. | Provides a barrier against skin contact. Inspect for damage and change frequently. |
| Body | Flame-retardant lab coat (fully buttoned)[10][11]. Chemically resistant apron for higher risk tasks[12]. | Protects skin and personal clothing from contamination. |
| Respiratory | Generally not required with proper fume hood use. If dust/aerosols are generated, use a NIOSH-approved respirator[9]. | Prevents inhalation of potentially irritating or harmful airborne particles. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and accidents.
Preparation and Weighing
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all manipulations of solid 2-Bromo-4-fluoronicotinic acid, including weighing, within a chemical fume hood to contain any dust.[6]
-
Use a disposable weighing boat or paper to avoid contamination of balances.
Dissolution and Reaction
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use to prevent the release of any potential vapors.[6][7]
-
Work away from sources of ignition, as some related compounds may be flammable.[7][14]
Post-Procedure
-
Decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of 2-Bromo-4-fluoronicotinic acid.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, a swift and informed response is crucial.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][15]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][15]
Spill Response
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[15][16]
-
For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Environmental Responsibility
Proper disposal of 2-Bromo-4-fluoronicotinic acid and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[11][15] Do not dispose of it down the drain or in the regular trash.[11]
Conclusion: A Culture of Safety
The responsible use of 2-Bromo-4-fluoronicotinic acid is predicated on a comprehensive understanding of its potential hazards and a steadfast commitment to safe laboratory practices. By integrating the principles of hazard assessment, engineering controls, appropriate PPE, and emergency preparedness into your daily workflow, you contribute to a culture of safety that protects yourself, your colleagues, and the integrity of your research.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Loba Chemie. (2023, December 6). PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. [Link]
-
Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
ChemTalk. Lab Safety Equipment & PPE. [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. lobachemie.com [lobachemie.com]
- 8. actylislab.com [actylislab.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
